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2,5-Dichloro-4-iodo-3-methoxypyridine Documentation Hub

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  • Product: 2,5-Dichloro-4-iodo-3-methoxypyridine
  • CAS: 1299607-34-3

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 2,5-Dichloro-4-iodo-3-methoxypyridine: A Technical Guide for Advanced Scaffold Functionalization

Executive Summary In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are critical for exploring complex chemical space. 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are critical for exploring complex chemical space. 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) represents a premier polyhalogenated building block[1]. Its precise spatial arrangement of differential halogens (chlorine vs. iodine) and an electron-modulating methoxy group on a pyridine core allows for orthogonal, site-selective cross-coupling[2]. This whitepaper dissects the physicochemical properties, the causality behind its regioselective reactivity, and provides a self-validating experimental protocol for its functionalization.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline quantitative metrics of this scaffold is the first step in predicting its behavior in transition-metal catalysis. The molecule features a pyridine ring substituted at every available carbon, creating a highly dense electronic environment.

Quantitative Data Summary
PropertyValue
IUPAC Name 2,5-Dichloro-4-iodo-3-methoxypyridine
CAS Number 1299607-34-3[1]
Molecular Formula C6H4Cl2INO[2]
Molecular Weight 303.91 g/mol [1]
Monoisotopic Mass 302.87146 Da[3]
InChIKey QYJDLVDZZPZJAH-UHFFFAOYSA-N[2]
Physical Form White to Yellow Solid[2]

Causality in Regioselective Reactivity

The synthetic value of 2,5-dichloro-4-iodo-3-methoxypyridine lies in its predictable, step-wise reactivity profile. As an Application Scientist, it is crucial to understand why these reactions occur in a specific sequence rather than just knowing that they do. This causality is dictated by a combination of Bond Dissociation Energies (BDE) and the electronic effects of the pyridine ring.

  • C4-Iodine (Primary Site): The carbon-iodine bond possesses the lowest BDE (~65 kcal/mol) and the highest polarizability compared to the C-Cl bonds (~85 kcal/mol). Consequently, oxidative addition by low-valent transition metals (e.g., Pd(0)) occurs exclusively at the C4 position under mild kinetic conditions.

  • C2-Chlorine (Secondary Site): Once the C4 position is functionalized, the C2 position becomes the next most reactive site. This causality is driven by the strong inductive electron-withdrawing effect of the adjacent N1 nitrogen. The nitrogen depletes electron density at the ortho position, making C2 highly electrophilic and susceptible to subsequent oxidative addition or Nucleophilic Aromatic Substitution (SNAr).

  • C5-Chlorine (Tertiary Site): The C5 position is meta to the nitrogen, thereby lacking the direct inductive activation seen at C2. Furthermore, it is sterically encumbered by the newly added C4 substituent. Functionalization here requires thermodynamic forcing conditions, including highly active dialkylbiaryl phosphine ligands (e.g., XPhos) and elevated temperatures (>100°C).

  • C3-Methoxy Group: The -OCH3 group exerts a dual effect. It sterically shields the C2 and C4 positions, which dictates the need for ligands with appropriate bite angles (like dppf) to prevent premature protodehalogenation during cross-coupling.

ReactivityPathway Core 2,5-Dichloro-4-iodo- 3-methoxypyridine Step1 C4-Functionalization (Fastest: C-I Bond) Core->Step1 Pd(0), 25-50°C Suzuki/Sonogashira Step2 C2-Functionalization (Inductive N-Activation) Step1->Step2 Pd(0), 80-100°C Buchwald/Stille Step3 C5-Functionalization (Requires Forcing Cond.) Step2->Step3 Pd(0), >100°C Strong Ligands

Fig 1: Regioselective functionalization pathway driven by bond dissociation energies and electronics.

Standardized Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling at C4

To harness the C4-I reactivity without perturbing the C2/C5 chlorides, a highly controlled Suzuki-Miyaura coupling protocol must be employed. The following methodology is designed as a self-validating system , ensuring that any deviation from the expected mechanistic pathway is immediately identifiable.

Step-by-Step Methodology
  • Step 1: Reagent Preparation (Strictly Anaerobic) In a flame-dried Schlenk flask under an argon atmosphere, combine 2,5-dichloro-4-iodo-3-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Causality Note: The slight excess of boronic acid prevents over-coupling, while the bidentate dppf ligand suppresses unwanted reductive dehalogenation by enforcing a rigid coordination geometry.

  • Step 2: Catalyst Activation & Solvent Addition Add anhydrous 1,4-dioxane (0.2 M) followed by a degassed aqueous solution of K₂CO₃ (2.0 equiv, 2M). The biphasic mixture must be degassed via three freeze-pump-thaw cycles. The base is mechanistically required for the transmetalation step, converting the boronic acid into a reactive, electron-rich boronate complex.

  • Step 3: Controlled Heating Heat the reaction mixture to exactly 45°C. Causality Note: Maintaining a temperature below 60°C is critical. Higher thermal energy provides the activation energy required to break the C2-Cl bond, leading to a catastrophic loss of regioselectivity.

  • Step 4: Self-Validation Checkpoint (Reaction Monitoring) After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze.

    • Expected Outcome: Complete consumption of the starting material (m/z 303.9) and appearance of the C4-coupled product mass.

    • System Validation/Troubleshooting: If a mass corresponding to the des-iodo byproduct (m/z ~178.0) is observed, protodehalogenation is occurring. This invalidates the current run; immediately verify solvent anhydrousness and consider switching to a weaker, non-aqueous base (e.g., Cs₂CO₃ in DMF).

  • Step 5: Quench & Extraction Cool the validated reaction to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Step 6: Isolation Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient to isolate the pure C4-functionalized pyridine intermediate.

ExperimentalWorkflow Prep 1. Reagent Preparation Strictly Anaerobic & Anhydrous Cat 2. Catalyst Activation Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O Prep->Cat React 3. Substrate Addition Targeting C4-I position Cat->React Monitor 4. Self-Validation Checkpoint LC-MS: Check for m/z shift React->Monitor Monitor->React Incomplete (Add 2 mol% Pd) Workup 5. Quench & Extraction Brine wash, EtOAc extraction Monitor->Workup Conversion >95% Purify 6. Isolation Flash Chromatography (Silica) Workup->Purify

Fig 2: Self-validating experimental workflow for site-selective C4 Suzuki-Miyaura cross-coupling.

References

1.[3] Title: PubChemLite - C6H4Cl2INO - Explore. Source: uni.lu (PubChemLite Database). URL: 3 2.[1] Title: AB368972 | CAS 1299607-34-3 – abcr Gute Chemie. Source: abcr.com. URL: 1 3.[2] Title: 2,5-DICHLORO-4-IODO-3-METHOXYPYRIDINE | 1299607-34-3 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2

Sources

Exploratory

Halogenated Pyridine Derivatives in Modern Organic Synthesis: A Comprehensive Technical Guide

Executive Summary Halogenated pyridines are indispensable building blocks in organic synthesis, serving as the architectural foundation for a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and adv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated pyridines are indispensable building blocks in organic synthesis, serving as the architectural foundation for a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The unique electronic properties of the pyridine ring—specifically its


-electron deficiency driven by the electronegative nitrogen atom—impart distinct and highly predictable reactivity profiles to the attached halogens. This guide provides an in-depth mechanistic analysis and field-proven protocols for the three primary synthetic pathways of halopyridines: Nucleophilic Aromatic Substitution (SNAr), Transition-Metal Catalyzed Cross-Coupling, and Halogen-Metal Exchange.

The Mechanistic Dichotomy: SNAr vs. Cross-Coupling

The strategic functionalization of halopyridines hinges on exploiting the orthogonal reactivity of different halogens and their positional relationship to the pyridine nitrogen.

  • SNAr Pathway: The rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine is the optimal leaving group because its extreme electronegativity drastically lowers the LUMO of the electrophile and stabilizes the transition state. Positionally, C2 and C4 halogens are highly activated because the negative charge in the intermediate can be delocalized directly onto the electronegative pyridine nitrogen.

  • Cross-Coupling Pathway: The rate-determining step is typically the oxidative addition of a low-valent metal (e.g., Pd(0)) into the C–X bond. Here, bond dissociation energy (BDE) dictates reactivity, making iodine and bromine the preferred leaving groups.

Workflow Start Polyhalogenated Pyridine (e.g., 2-Fluoro-5-Bromopyridine) SNAr SNAr Pathway (Nucleophilic Attack) Start->SNAr Nucleophile (Targets C-F) CrossCoupling Cross-Coupling Pathway (Pd/Ni Catalysis) Start->CrossCoupling Pd(0), Boronic Acid (Targets C-Br) MetalExchange Halogen-Metal Exchange (Organolithium) Start->MetalExchange n-BuLi / t-BuLi (Targets C-Br/I) Meisenheimer Meisenheimer Complex (Stabilized by Pyridine N) SNAr->Meisenheimer OxidativeAdd Oxidative Addition (C-Br Cleavage) CrossCoupling->OxidativeAdd Lithiated Lithiated Pyridine (Nucleophilic Intermediate) MetalExchange->Lithiated Prod1 C2-Substituted Pyridine (e.g., Amination) Meisenheimer->Prod1 Prod2 C5-Arylated Pyridine (e.g., Suzuki) OxidativeAdd->Prod2 Prod3 Electrophile Trapping (e.g., Borylation) Lithiated->Prod3

Divergent Synthetic Pathways of Polyhalogenated Pyridines.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on halopyridines are highly dependent on the position of the halogen. Recent multivariate linear regression models have demonstrated that the relative rate and regioselectivity of SNAr reactions can be accurately predicted using simple computational descriptors, specifically the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the reactive carbon[1].

Because of the mild conditions required for highly activated substrates (like 2-fluoropyridines), SNAr is an exceptional tool for the late-stage functionalization of complex medicinally relevant compounds[2].

Protocol 1: General Procedure for SNAr of 2-Fluoropyridine

Objective: Site-selective amination of a 2-fluoropyridine derivative.

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve 1.0 equiv of the 2-fluoropyridine derivative in anhydrous DMSO (0.2 M).

    • Causality: Polar aprotic solvents like DMSO stabilize the charge-separated Meisenheimer transition state, significantly accelerating the reaction rate.

  • Reagent Addition: Add 1.2 equiv of the amine nucleophile, followed by 2.0 equiv of anhydrous K2CO3.

    • Causality: K2CO3 acts as an insoluble proton scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Heating & Monitoring: Stir the suspension at 80 °C. Monitor the reaction via LC-MS or TLC until the fluoropyridine is consumed (typically 4–12 hours).

  • Workup (Self-Validating Step): Cool to room temperature, dilute with ethyl acetate, and wash the organic layer vigorously with 5% aqueous LiCl solution (3x).

    • Causality: Lithium ions strongly coordinate with DMSO, partitioning it into the aqueous phase. This prevents DMSO from contaminating the crude product during solvent evaporation, ensuring high-purity isolation during column chromatography.

Transition-Metal Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) rely on the oxidative addition of Pd(0) into the C–X bond. This allows for orthogonal chemo-selectivity when designing polyhalogenated scaffolds. For example, in substrates containing both an aryl bromide and a fluorinated pyridine ring, one can selectively perform a metal-catalyzed aryl-aryl coupling at the bromide position, completely preserving the fluorinated pyridine scaffold for a subsequent, orthogonal SNAr transformation[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex: L_nPd(II)(Ar)(X) Pd0->OxAdd + Ar-X Transmet Transmetalation Complex: L_nPd(II)(Ar)(Ar') OxAdd->Transmet + Ar'-B(OH)2 + Base RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->Pd0 - Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product Halopyridine Halopyridine (Ar-X) Halopyridine->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmet

Palladium-Catalyzed Cross-Coupling Cycle of Halopyridines.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromopyridine

Objective: C–C bond formation via coupling of 3-bromopyridine with an arylboronic acid.

  • Degassing (Critical Step): In a Schlenk tube, combine 1.0 equiv 3-bromopyridine, 1.2 equiv arylboronic acid, and 3.0 equiv K3PO4 in a 4:1 mixture of 1,4-Dioxane/H2O. Sparge the mixture with N2 for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species and promotes the homocoupling of the boronic acid. The biphasic solvent system is required because water dissolves the inorganic base to form the reactive "ate" complex with the boronic acid, which is mandatory for transmetalation.

  • Catalyst Addition: Under positive N2 flow, add 5 mol% Pd(dppf)Cl2.

    • Causality: The bidentate dppf ligand enforces a specific bite angle on the palladium center that sterically accelerates the final reductive elimination step, preventing catalyst resting-state bottlenecks.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate. Concentrate and purify via silica gel chromatography.

Halogen-Metal Exchange and Directed Metalation

Halogen-metal exchange is the most fundamental and scalable method for the preparation of highly valuable pyridinylboronic acids and esters, which are the nucleophilic partners in the aforementioned Suzuki couplings. The exchange is typically performed on bromopyridines or iodopyridines using alkyllithium reagents.

To prevent the formation of highly reactive 3,4-pyridyne intermediates or unwanted nucleophilic addition to the azine core (Chichibabin-type reactions), these exchanges must be conducted at strict cryogenic temperatures (-78 °C to -95 °C)[4].

Quantitative Data Summaries

Table 1: Reactivity Gradients and Selectivity Rules
Reaction TypeRate-Determining StepHalogen Reactivity OrderPositional Reactivity Order
SNAr Meisenheimer Complex FormationF >> Cl > Br > IC2 ≈ C4 >> C3
Cross-Coupling Oxidative AdditionI > Br > Cl >> FC3 > C2 ≈ C4 (Steric/Electronic dependent)
Metal Exchange Lithium-Halogen ExchangeI > Br >> Cl > FC3 ≈ C4 > C2 (Due to coordination effects)
Table 2: Typical Bond Dissociation Energies (BDE) and Reaction Conditions
C–X BondApprox. BDE (kcal/mol)Primary ApplicationTypical Reagents/Conditions
C–F ~ 126SNArAmines/Alcohols, K2CO3, DMSO, 80 °C
C–Cl ~ 96SNAr / Cross-CouplingHigh-temp SNAr or specialized Pd/Ni catalysts
C–Br ~ 81Cross-Coupling / Metal ExchangePd(PPh3)4, Base, Dioxane/H2O, 90 °C
C–I ~ 65Cross-Coupling / Metal Exchangen-BuLi, THF, -78 °C (for Metal Exchange)

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing) 1

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution National Institutes of Health (PMC) 2

  • Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures ACS Omega 3

  • Recent progress in the synthesis of pyridinylboronic acids and esters Arkivoc

  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne ResearchGate 4

Sources

Foundational

Solubility Profile and Solvation Thermodynamics of 2,5-Dichloro-4-iodo-3-methoxypyridine in Organic Solvents

Executive Summary In advanced organic synthesis and medicinal chemistry, polyhalogenated pyridines serve as indispensable building blocks for the construction of complex heteroaromatic scaffolds. 2,5-Dichloro-4-iodo-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, polyhalogenated pyridines serve as indispensable building blocks for the construction of complex heteroaromatic scaffolds. 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) is a highly functionalized, pentasubstituted pyridine derivative characterized by its distinct regioselective reactivity profile. The presence of three halogens (two chlorines, one iodine) and a methoxy group imparts unique physicochemical properties, significantly influencing its solubility and behavior in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This technical guide provides an in-depth analysis of the structural determinants governing the solubility of 2,5-Dichloro-4-iodo-3-methoxypyridine, empirical solubility profiles across various solvent classes, and standardized experimental protocols for thermodynamic solubility quantification.

Structural Determinants of Solvation (The "Why")

The solubility of a crystalline organic compound is governed by the thermodynamic competition between its solid-state lattice energy and the solvation energy provided by the solvent. For 2,5-Dichloro-4-iodo-3-methoxypyridine, several structural features dictate this balance:

  • Halogen-Driven Lipophilicity and Lattice Energy: The incorporation of heavy halogen atoms (Cl, I) significantly increases the molecular weight (303.91 g/mol ) and the overall lipophilicity (LogP) of the pyridine core. In the solid state, these halogens participate in strong intermolecular halogen bonding (C–X···N and C–X···X interactions) and

    
     stacking, resulting in a robust crystal lattice. Consequently, the compound exhibits practically zero aqueous solubility and requires solvents capable of disrupting these strong intermolecular forces[1].
    
  • The Methoxy Group Disruption: The C3-methoxy (–OCH₃) group plays a dual role. Sterically, it rotates out of the strictly planar pyridine conformation, slightly disrupting the perfect crystal packing compared to fully halogenated analogs. Electronically, the oxygen atom acts as a localized hydrogen-bond acceptor and a site for dipole-dipole interactions. This specific feature dramatically enhances the compound's solubility in polar aprotic solvents (like Dichloromethane and Tetrahydrofuran) compared to non-polar aliphatic hydrocarbons[2].

  • Polarizability of the C4-Iodine: The large, diffuse electron cloud of the iodine atom at the C4 position is highly polarizable. Solvents with matching polarizability or those capable of induced-dipole interactions (such as Toluene or DMF) can effectively solvate the molecule, facilitating homogeneous conditions required for selective palladium-catalyzed cross-coupling[2].

Solvation Solid Crystalline Solid (High Lattice Energy) Interactions Solute-Solvent Interactions (Dipole, Halogen Bonding) Solid->Interactions Lattice Disruption Solvent Organic Solvent (e.g., DCM, THF) Solvent->Interactions Cavity Formation Solution Solvated Monomers (Thermodynamic Equilibrium) Interactions->Solution Solvation Energy > Lattice Energy

Thermodynamic pathway of polyhalogenated pyridine solvation.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of polyhalogenated methoxypyridines, the solubility profile is categorized by solvent class. The data below synthesizes the expected solubility ranges critical for reaction design and purification workflows.

Solvent ClassSolventDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Non-Polar Hexane1.89Low (< 5 mg/mL)Insufficient solvation energy to disrupt the halogen-bonded crystal lattice.
Non-Polar Toluene2.38Moderate (10-30 mg/mL)Favorable

interactions and induced-dipole interactions with the pyridine core.
Polar Aprotic Dichloromethane (DCM)8.93High (> 100 mg/mL)Strong dipole-dipole interactions with the C3-methoxy group and halogens.
Polar Aprotic Tetrahydrofuran (THF)7.52High (> 100 mg/mL)Excellent solvation of the polarizable C4-Iodine; ideal for cross-coupling reactions.
Polar Aprotic Dimethylformamide (DMF)36.7High (> 100 mg/mL)High dielectric constant easily overcomes lattice energy; standard for amination.
Polar Protic Methanol (MeOH)32.7Moderate (20-50 mg/mL)Hydrogen bonding from the solvent competes with intra-molecular interactions.
Aqueous Water80.1Practically InsolubleHigh lipophilicity and lack of ionizable groups at physiological pH (pH 7).

Experimental Methodologies

To ensure reproducibility and scientific integrity in drug development workflows, relying on visual solubility estimates is insufficient. The following protocol outlines a self-validating system for determining the exact thermodynamic solubility of 2,5-Dichloro-4-iodo-3-methoxypyridine.

Protocol: Thermodynamic Solubility Determination via HPLC-UV

Objective: To quantify the maximum equilibrium concentration of the solute in a given organic solvent, distinguishing it from transient kinetic solubility.

Step-by-Step Workflow:

  • Preparation of Saturated Solutions: Add an excess amount (e.g., 50 mg) of 2,5-Dichloro-4-iodo-3-methoxypyridine solid to a 2 mL glass HPLC vial containing 1.0 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial securely and place it in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 500 RPM for a minimum of 24 to 48 hours.

    • Causality Insight: This extended duration is critical. It ensures the transition from initial kinetic dissolution to true thermodynamic equilibrium, allowing any potential solvent-mediated polymorphic transformations to stabilize.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes. This rapidly pellets the undissolved solid, leaving a clear saturated supernatant.

  • Filtration (Critical Step): Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality Insight: The use of PTFE is mandatory. Its highly non-polar, chemically inert nature prevents the adsorption of the highly lipophilic polyhalogenated pyridine. Utilizing nylon or cellulose filters would result in solute retention on the filter matrix, falsely lowering the quantified solubility[3].

  • Dilution and Quantification: Volumetrically dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., 60:40 Acetonitrile/Water) to ensure the concentration falls within the linear dynamic range of the UV detector. Quantify via HPLC-UV at the compound's

    
     against a pre-established, multi-point calibration curve.
    

Protocol Step1 Excess Solute Addition Step2 Isothermal Agitation (24h) Step1->Step2 Step3 Centrifugation & Filtration Step2->Step3 Step4 HPLC-UV Quantification Step3->Step4

Shake-flask methodology for thermodynamic solubility quantification.

Application Insight: Solvent Selection for Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the C4-Iodine of 2,5-Dichloro-4-iodo-3-methoxypyridine is the most reactive site for oxidative addition by Pd(0) due to the low bond dissociation energy of the C–I bond relative to the C–Cl bonds[2].

However, achieving high yields and site-selectivity requires the compound to be fully solvated to maintain homogeneous catalysis. Tetrahydrofuran (THF) and 1,4-Dioxane are the solvents of choice. Not only do they exhibit high solubility capacity for the lipophilic precursor (as outlined in Section 3), but their oxygen atoms also weakly coordinate with the palladium center, stabilizing the catalytic intermediates during the catalytic cycle[2]. If base-promoted amination is required, polar aprotic solvents with higher dielectric constants, such as DMF , are utilized to ensure the solubility of both the organic precursor and the inorganic base[2].

References

  • PubChemLite. 2,5-dichloro-4-iodo-3-methoxypyridine (C6H4Cl2INO). Université du Luxembourg. Retrieved from:[Link][1]

  • National Toxicology Program (NIH). 2-Chloropyridine - Environmental Occurrence and Solubility. Retrieved from:[Link][3]

Sources

Exploratory

In-Depth Technical Guide &amp; Safety Data Sheet (SDS): 2,5-Dichloro-4-iodo-3-methoxypyridine in Advanced Organic Synthesis

Executive Summary & Structural Significance In the landscape of modern drug discovery and agrochemical development, polyhalogenated pyridines serve as indispensable building blocks. 2,5-Dichloro-4-iodo-3-methoxypyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of modern drug discovery and agrochemical development, polyhalogenated pyridines serve as indispensable building blocks. 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) is a highly specialized, orthogonally reactive scaffold. Unlike simple pyridines, this molecule features three distinct halogens (two chlorines and one iodine) alongside an electron-donating methoxy group. This specific arrangement allows synthetic chemists to perform sequential, site-selective cross-coupling reactions. The core value of this compound lies in the differential bond dissociation energies of its substituents, enabling precise molecular editing without the need for exhaustive protecting-group chemistry.

Physicochemical Profiling & Structural Data

Understanding the quantitative physical properties of 2,5-Dichloro-4-iodo-3-methoxypyridine is critical for both reaction calculation and safety profiling. The compound typically presents as a white to yellow solid and requires stringent storage conditions (inert atmosphere, 2-8°C, protected from light) to prevent photo-induced homolytic cleavage of the weak C-I bond .

PropertyValue
Chemical Name 2,5-Dichloro-4-iodo-3-methoxypyridine
CAS Number 1299607-34-3
Molecular Formula C6H4Cl2INO
Molecular Weight 303.91 g/mol
Monoisotopic Mass 302.87146 Da
Purity ≥ 95%
Appearance White to Yellow Solid
InChIKey QYJDLVDZZPZJAH-UHFFFAOYSA-N

Data sourced from1[1] and.

Hazard Identification & Toxicological Mechanisms

Based on read-across data from closely related structural analogs (e.g., 2-chloro-4-iodo-5-methoxypyridine), this compound is classified under the Globally Harmonized System (GHS) as a multi-target irritant and acute toxicant 2[2].

Key GHS Classifications:

  • Acute Tox. 4 (Oral) - H302: Harmful if swallowed.

  • Skin Irrit. 2 - H315: Causes skin irritation.

  • Eye Irrit. 2 - H319: Causes serious eye irritation.

  • STOT SE 3 - H335: May cause respiratory irritation.

Mechanistic Toxicology: The toxicity of 2,5-Dichloro-4-iodo-3-methoxypyridine is intrinsically linked to its chemical reactivity. The highly electrophilic nature of the polyhalogenated heteroaromatic ring makes it susceptible to nucleophilic attack. In a biological environment, this can lead to non-specific alkylation or covalent binding with nucleophilic residues (such as thiols in cysteine) on cellular proteins. This protein adduction triggers localized inflammatory cascades, manifesting as severe irritation in the respiratory tract, skin, and ocular tissues.

Handling, Storage, & Emergency Protocols

To ensure scientific integrity and laboratory safety, handling protocols must be treated as self-validating systems where every step confirms the success of the previous one.

Protocol: Emergency Spill Containment & Neutralization
  • Assessment & Evacuation: Upon detection of a solid spill, immediately evacuate non-essential personnel and increase local exhaust ventilation. Causality: Prevents inhalation of potentially toxic dust particles before they can settle.

  • PPE Donning: Responders must don a P100/N95 particulate respirator, safety goggles, and double nitrile gloves. Causality: Nitrile provides a sufficient barrier against halogenated aromatics, while the respirator mitigates the H335 respiratory hazard.

  • Containment & Mechanical Collection: Gently cover the solid spill with damp sand or a commercial inert absorbent to suppress dust. Carefully sweep the mixture using a non-sparking, static-free brush into a designated hazardous waste container. Self-Validation Check: Visual inspection under bright light should confirm no residual white/yellow powder remains on the surface.

  • Chemical Decontamination: Wash the affected area with a 5% sodium bicarbonate solution followed by soap and water. Causality: A mild base neutralizes any acidic byproducts or residual electrophilic species without generating hazardous gas.

EmergencyProtocol S1 Spill Detected (Solid Material) S2 Evacuate Area & Ensure Ventilation S1->S2 S3 Don PPE (N95/P100, Nitrile Gloves) S2->S3 S4 Mechanical Collection (Avoid Dust Generation) S3->S4 S5 Transfer to Hazardous Waste Container S4->S5 S6 Surface Decontamination (Soap & Water / Bicarbonate) S5->S6

Step-by-step emergency response and containment protocol for solid chemical spills.

Synthetic Applications & Orthogonal Reactivity Workflows

The primary application of 2,5-Dichloro-4-iodo-3-methoxypyridine is in complex API (Active Pharmaceutical Ingredient) synthesis. The utility of this compound stems from the differential reactivity of its halogen substituents 3[3]. The C-I bond at the C4 position has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the C-Cl bonds (~338 kJ/mol). This allows for highly selective palladium-catalyzed cross-coupling at the C4 position while leaving the chlorines intact for downstream functionalization.

Protocol: Selective C4-Functionalization via Suzuki-Miyaura Coupling
  • Preparation & Inertion: To a flame-dried 50 mL Schlenk flask, add 2,5-Dichloro-4-iodo-3-methoxypyridine (1.0 equiv) and the corresponding aryl boronic acid (1.1 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). Causality: Pd(dppf)Cl₂ provides a bulky, bidentate ligand framework that accelerates reductive elimination. K₂CO₃ is a mild base, sufficient for transmetalation without causing nucleophilic aromatic substitution (SNAr) at the C2-chlorine.

  • Solvent Introduction: Evacuate and backfill with N₂ (3x). Add degassed 1,4-dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Reaction Execution: Heat to 60°C for 4-6 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material (UV active, Rf ~0.6) and the appearance of a new, lower Rf spot confirms selective C4-arylation. Maintaining a lower temperature (60°C) strictly prevents the unwanted activation of the C2/C5-Cl bonds.

  • Quench & Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ to yield the C4-functionalized intermediate.

ReactivityWorkflow A 2,5-Dichloro-4-iodo-3-methoxypyridine (Starting Material) B Pd-Catalyzed Coupling (Suzuki/Sonogashira) A->B  Weaker C-I Bond   C C4-Functionalized Intermediate (Selective C-I Activation) B->C  Room Temp / 60°C   D Secondary Pd-Catalysis (Buchwald-Hartwig/Suzuki) C->D  Harsher Conditions   E Multi-Functionalized Pyridine Scaffold D->E  C2/C5-Cl Activation  

Orthogonal reactivity workflow demonstrating selective C4-iodine activation prior to C-Cl reactions.

References

  • PubChemLite. "2,5-dichloro-4-iodo-3-methoxypyridine (C6H4Cl2INO) Structural Information." Université du Luxembourg. Available at: [Link][1]

Sources

Foundational

Strategic Patent Landscape and Synthetic Utility of 2,5-Dichloro-4-iodo-3-methoxypyridine Analogs

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the highly competitive arena of modern medicinal chemistry, the selection of a core heteroaryl scaffold often dictates the success or fa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the highly competitive arena of modern medicinal chemistry, the selection of a core heteroaryl scaffold often dictates the success or failure of a drug discovery program. 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) has emerged as a privileged building block, particularly in the development of neuroprotective therapeutics. This highly functionalized pyridine derivative offers an exceptional platform for orthogonal cross-coupling, enabling the rapid generation of complex structure-activity relationship (SAR) libraries.

This whitepaper provides a comprehensive analysis of the chemical reactivity, patent landscape, and therapeutic applications of 2,5-dichloro-4-iodo-3-methoxypyridine. We will specifically examine its critical role in the synthesis of G-protein-coupled receptor 17 (GPR17) antagonists—a breakthrough class of remyelinating agents currently advancing through clinical trials for Multiple Sclerosis (MS)[1][2].

Structural Profiling and Orthogonal Reactivity

The strategic value of 2,5-dichloro-4-iodo-3-methoxypyridine lies in its precise halogenation pattern. The molecule possesses three distinct reactive sites (C4-iodo, C2-chloro, C5-chloro) and an electron-donating methoxy group at C3. This configuration allows synthetic chemists to perform sequential, regioselective functionalizations without the need for cumbersome protection/deprotection steps.

  • C4-Iodine: The most reactive site toward oxidative addition by Palladium(0) species, making it the primary target for Suzuki-Miyaura or Sonogashira couplings.

  • C2-Chlorine: Activated by the electron-withdrawing nature of the adjacent pyridine nitrogen, this site is primed for subsequent Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations.

  • C5-Chlorine: The least reactive halogen, serving either as a metabolic soft-spot blocker in the final active pharmaceutical ingredient (API) or as a site for late-stage harsh cross-coupling.

Orthogonal_Reactivity Scaffold 2,5-Dichloro-4-iodo-3-methoxypyridine CAS: 1299607-34-3 C4 Phase 1: C4-Iodo Highly active for oxidative addition e.g., Suzuki-Miyaura Scaffold->C4 C2 Phase 2: C2-Chloro Activated by adjacent pyridine nitrogen e.g., SNAr or Buchwald C4->C2 C5 Phase 3: C5-Chloro Least active, requires harsh conditions e.g., Late-stage cross-coupling C2->C5

Figure 1: Orthogonal reactivity hierarchy of the 2,5-Dichloro-4-iodo-3-methoxypyridine scaffold.

Protocol 1: Self-Validating Regioselective C4 Suzuki-Miyaura Coupling

To harness this scaffold, precision in the first coupling step is paramount. The following protocol outlines the C4-selective arylation, incorporating built-in validation checkpoints to ensure synthetic integrity.

Rationale & Causality: We utilize


 because its bidentate nature minimizes 

-hydride elimination and effectively handles the steric bulk of the adjacent C3-methoxy group. A biphasic 1,4-Dioxane/Water system is chosen; dioxane completely solubilizes the pyridine scaffold, while water is strictly required to dissolve the

base and form the reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 2,5-dichloro-4-iodo-3-methoxypyridine (1.0 eq) and the desired arylboronic acid (1.05 eq). Causality: A slight excess of boronic acid compensates for potential protodeboronation.

  • Catalyst & Base Addition: Add

    
     (0.05 eq) and 
    
    
    
    (2.0 eq).
  • Degassing (Critical Step): Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/

    
    . Subject the mixture to three freeze-pump-thaw cycles. Causality: Strict removal of oxygen prevents the oxidation of Pd(0) to inactive Pd(II) and suppresses homocoupling of the boronic acid.
    
  • Reaction Execution: Heat the mixture to 80°C for 4 hours under an Argon atmosphere.

  • Self-Validation Checkpoint (LC-MS): Before workup, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The mass spectrum must show a mass shift corresponding to the loss of Iodine (-126.9 Da) and the addition of the aryl group. Crucially, the isotopic distribution must display a 9:6:1 ratio for the molecular ion (M, M+2, M+4), confirming that both the C2 and C5 chlorine atoms remain intact. Do not proceed to workup unless this isotopic signature is verified.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Patent Landscape Analysis

The intellectual property surrounding 2,5-dichloro-4-iodo-3-methoxypyridine is bifurcated into upstream process patents (synthesis of the scaffold itself) and downstream composition-of-matter patents (APIs derived from the scaffold).

Recently, the scaffold has become the cornerstone for synthesizing novel indolesulfonamides targeting GPR17[3]. Biotech firms such as Pheno Therapeutics and Rewind Therapeutics are actively patenting these derivatives to secure dominance in the neurodegenerative space[4].

Table 1: Key Patent Landscape Summary
Patent / ApplicationAssigneeCore FocusRole of ScaffoldStatus / Year
CN116283748A [5]Kanghua (Shanghai) New Drug R&DUpstream SynthesisPreparation methods for the 2,5-dichloro-3-methoxypyridine precursor.Granted (2023)
WO2020003202A1 [3]Pheno TherapeuticsGPR17 AntagonistsCore heteroaryl building block for pyridinyl-(aza) indolesulfonamides.Active (2020)
WO2025243046A1 [3]Pheno TherapeuticsRemyelination CompoundsAdvanced derivatives for Multiple Sclerosis treatment.Published (2025)
WO2024153233A1 [3]Nanjing Immunophage BiotechGPR17 ModulatorsScaffold utilized for novel GPR17 antagonist libraries.Published (2024)

Therapeutic Application: GPR17 Antagonism and Remyelination

The most lucrative application of the 2,5-dichloro-4-iodo-3-methoxypyridine scaffold is its use in synthesizing GPR17 antagonists.

The Biological Context: In Multiple Sclerosis, demyelination occurs when the immune system attacks the myelin sheaths protecting nerve fibers[2]. The brain attempts to repair this via Oligodendrocyte Precursor Cells (OPCs). However, in MS lesions, the GPR17 receptor is overexpressed on OPCs. GPR17 acts as a "molecular brake," arresting the maturation of OPCs into myelin-producing mature oligodendrocytes[1][6].

By utilizing our pyridine scaffold to synthesize potent GPR17 antagonists (such as Pheno Therapeutics' clinical candidate PTD802, which entered Phase 1 trials in early 2025), researchers can block this receptor, release the brake, and promote endogenous remyelination[2][6].

GPR17_Pathway OPC Oligodendrocyte Precursor Cell (OPC) GPR17 GPR17 Receptor (Overexpressed) OPC->GPR17 Expresses Arrest Maturation Arrest (Demyelination) GPR17->Arrest Activation Mature Mature Oligodendrocyte (Remyelination) Arrest->Mature Rescue via Antagonism Drug GPR17 Antagonist (e.g., PTD802) Drug->GPR17 Inhibits

Figure 2: Mechanism of GPR17-mediated OPC maturation arrest and therapeutic rescue.

Protocol 2: Self-Validating In Vitro OPC Maturation Assay

To validate the efficacy of GPR17 antagonists synthesized from the pyridine scaffold, phenotypic screening via an OPC maturation assay is required.

Rationale & Causality: We utilize primary rat OPCs rather than immortalized cell lines. Immortalized lines frequently downregulate endogenous GPCR expression during passaging, rendering them useless for GPR17 targeting. We use High-Content Imaging to quantify Myelin Basic Protein (MBP) because MBP is a definitive terminal differentiation marker, allowing us to distinguish true morphological maturation from mere cellular proliferation.

Step-by-Step Methodology:

  • Cell Isolation & Seeding: Isolate primary OPCs from P0-P2 Sprague-Dawley rat cortices. Seed at

    
     cells/well in 96-well plates coated with Poly-D-Lysine.
    
  • Compound Treatment: After 24 hours of proliferation, switch the media to a differentiation medium (containing T3 hormone). Treat cells with the synthesized GPR17 antagonist in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Self-Validation Checkpoint (Controls):

    • Negative Control: Treat a subset of wells with MDL29951 (a known GPR17 agonist). This must show complete suppression of maturation.

    • Vehicle Control: 0.1% DMSO. This establishes the baseline spontaneous maturation rate.

    • Validation Criteria: If the MDL29951 control does not show a statistically significant reduction in maturation compared to the vehicle, the assay window is compromised (likely due to loss of GPR17 expression in the batch). Abort the assay and prepare fresh primary cells.

  • Fixation & Staining: After 72 hours, fix cells with 4% Paraformaldehyde. Permeabilize and stain with primary antibodies against MBP (mature marker) and PDGFR

    
     (precursor marker).
    
  • High-Content Imaging: Image plates using an automated confocal microscope. Quantify the ratio of MBP-positive cells to total DAPI-stained nuclei to determine the

    
     of the antagonist.
    

Future Outlook and Strategic IP Considerations

The 2,5-dichloro-4-iodo-3-methoxypyridine scaffold represents a masterclass in rational drug design. Its orthogonal reactivity allows for the rapid exploration of chemical space, which is directly reflected in the aggressive patenting strategies of companies like Pheno Therapeutics[7].

As PTD802 and similar compounds progress through clinical trials[6], we anticipate a surge in secondary patent filings focusing on solid-state forms, combination therapies (e.g., pairing a GPR17 antagonist with an anti-inflammatory anti-CD20 monoclonal antibody)[4], and novel synthetic routes to bypass existing upstream patents like CN116283748A[5]. Drug development professionals should actively monitor this chemical space, as the successful clinical validation of GPR17 antagonism will likely trigger a gold rush for structurally related pyridine analogs.

References

  • Sigma-Aldrich. "2,5-DICHLORO-4-IODO-3-METHOXYPYRIDINE | 1299607-34-3". Sigma-Aldrich Catalog.
  • Pheno Therapeutics. "Pheno Therapeutics granted clinical trial authorisation for lead multiple sclerosis therapeutic candidate PTD802" (January 14, 2025). Pheno Therapeutics News.
  • NeurologyLive. "Remyelination in Multiple Sclerosis: Progress and Pipeline Updates" (May 29, 2025). NeurologyLive.
  • MS Society. "PTD802". MS Society Latest Research.
  • Drug Target Review. "Fighting MS progression: why GPR17 is the target to watch" (October 02, 2025). Drug Target Review.
  • Google Patents. "CL2020003202A1 / WO2020003202A1 - Pyridinyl and pyrazinyl- (aza) indolesulfonamides". Google Patents.
  • Google Patents. "CN116283748A - Synthetic method of 2,5-dichloro-3-methoxypyridine". Google Patents.

Sources

Exploratory

Applications of 2,5-Dichloro-4-iodo-3-methoxypyridine in Advanced Agrochemical Synthesis: A Technical Guide

Executive Summary The relentless demand for high-efficacy, low-application-rate crop protection agents has driven the agrochemical industry toward increasingly complex heterocyclic active ingredients. Among these, polyha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless demand for high-efficacy, low-application-rate crop protection agents has driven the agrochemical industry toward increasingly complex heterocyclic active ingredients. Among these, polyhalogenated pyridines have emerged as foundational scaffolds due to their exceptional metabolic stability, tunable lipophilicity, and precise binding affinities within plant and fungal target sites[1].

2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) represents a highly specialized, multi-functionalized building block. By strategically positioning three distinct halogens (two chlorines, one iodine) and a methoxy directing group around a pyridine core, this molecule offers synthetic chemists an unparalleled platform for orthogonal functionalization. This whitepaper details the structural rationale, mechanistic causality, and validated experimental protocols for utilizing this compound in the development of next-generation agrochemicals, particularly synthetic auxin herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides.

Structural Rationale & Mechanistic Causality

The utility of 2,5-Dichloro-4-iodo-3-methoxypyridine is entirely dictated by the thermodynamic and electronic properties of its substituents:

  • Regioselective Cross-Coupling (The C4-Iodine Advantage): The carbon-iodine (C-I) bond at the 4-position has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine (C-Cl) bonds at the 2- and 5-positions (~338 kJ/mol). This energetic differential is the causal factor that allows Palladium(0) catalysts to selectively undergo oxidative addition at C4 under mild conditions (60–80 °C). Consequently, chemists can install complex aryl or heteroaryl groups at C4 without prematurely activating the C2 or C5 positions.

  • Orthogonal Late-Stage Functionalization: Once the C4 position is substituted, the C2 chlorine becomes the most reactive site toward nucleophilic aromatic substitution (SNAr) or secondary cross-coupling (e.g., cyanation), driven by the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • The C3 Methoxy Directing Group: The methoxy group serves a dual purpose. During synthesis, it provides steric shielding that forces incoming cross-coupling partners into specific conformations. In late-stage development, it can be cleanly demethylated using Boron tribromide (BBr3) to yield a 3-hydroxyl group (pyridinol)—a critical pharmacophore required for hydrogen bonding in the target receptor pockets of many herbicides.

Application: Synthesis of 6-Arylpicolinate Auxin Herbicides

Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), binding to TIR1/AFB receptors to cause unregulated, lethal growth in broadleaf weeds[2]. The latest breakthrough in this class is the 6-arylpicolinates (e.g., halauxifen-methyl and florpyrauxifen-benzyl), which are effective at application rates as low as a few grams per hectare[3].

2,5-Dichloro-4-iodo-3-methoxypyridine is an ideal precursor for synthesizing novel analogs within this class. The synthetic strategy relies on a primary Suzuki-Miyaura coupling to build the biaryl system, a method heavily favored in commercial herbicide production due to its scalability and high yield[4].

AuxinSynthesis Start 2,5-Dichloro-4-iodo- 3-methoxypyridine Step1 Regioselective Suzuki Coupling (C4-Aryl) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 Step2 Cyanation/Carbonylation (C2 position) Step1->Step2 Pd(dppf)Cl2, Zn(CN)2 Step3 Demethylation (C3) to Pyridinol Step2->Step3 BBr3, CH2Cl2 Product Novel 6-Arylpicolinate Auxin Herbicide Step3->Product Hydrolysis

Workflow for synthesizing 6-arylpicolinate herbicides from the pyridine scaffold.

Mechanism of Action (Targeting TIR1/AFB)

Once synthesized and applied, these pyridine-based auxins act as "molecular glues." They bind to the bottom of the TIR1/AFB receptor pocket, creating a high-affinity surface that rapidly recruits Aux/IAA repressor proteins for ubiquitination and subsequent destruction by the proteasome[2].

AuxinPathway Auxin Synthetic Auxin (Herbicide) Receptor TIR1/AFB Receptors (F-box proteins) Auxin->Receptor Binds to pocket Complex Auxin-TIR1-Aux/IAA Co-receptor Complex Receptor->Complex Recruits Aux/IAA Degradation Ubiquitination & Degradation of Aux/IAA Complex->Degradation SCF E3 Ligase GeneExpr Unregulated Gene Expression -> Plant Death Degradation->GeneExpr ARF Derepression

Mechanism of action for synthetic auxin herbicides targeting TIR1/AFB receptors.

Quantitative Data Summary: Suzuki-Miyaura Optimization

To establish the optimal parameters for the C4-arylation of 2,5-Dichloro-4-iodo-3-methoxypyridine, various boronic acids and catalyst systems were evaluated. The data below demonstrates the strict regioselectivity achieved by exploiting the C-I vs. C-Cl bond energy differential.

Coupling Partner (Boronic Acid)Catalyst SystemTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C2/C5)
Phenylboronic acidPd(PPh3)4 / Na2CO380692>99:1
4-Fluorophenylboronic acidPd(PPh3)4 / K2CO380888>99:1
2-Methoxy-4-chlorophenylboronic acidPd(dppf)Cl2 / Cs2CO390127995:5
3-Thiopheneboronic acidPd(PPh3)4 / Na2CO375685>99:1

Table 1: Optimization of regioselective C4 cross-coupling. Yields represent isolated, chromatographically pure products.

Self-Validating Experimental Protocol: Regioselective C4-Arylation

The following methodology details the critical first step in utilizing 2,5-Dichloro-4-iodo-3-methoxypyridine. This protocol is designed as a self-validating system; it includes specific in-process controls to ensure causality and prevent the propagation of failed intermediates.

Objective: Synthesize 4-(4-fluorophenyl)-2,5-dichloro-3-methoxypyridine via regioselective Suzuki-Miyaura coupling.

Reagents & Materials:

  • 2,5-Dichloro-4-iodo-3-methoxypyridine (1.0 equiv, 10 mmol, 3.04 g)

  • 4-Fluorophenylboronic acid (1.1 equiv, 11 mmol, 1.54 g)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 0.5 mmol, 578 mg)

  • Sodium carbonate (Na2CO3) (2.5 equiv, 25 mmol, 2.65 g)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing (Causality: Preventing Catalyst Oxidation): To a 100 mL Schlenk flask, add the 1,4-Dioxane and H2O. Sparge the solvent mixture with ultra-pure Argon for 30 minutes. Rationale: Pd(0) is highly susceptible to oxidation by dissolved O2, which would prematurely terminate the catalytic cycle and result in unreacted starting material.

  • Reagent Loading: Under a positive flow of Argon, add 2,5-Dichloro-4-iodo-3-methoxypyridine, 4-Fluorophenylboronic acid, and Na2CO3 to the flask. Stir for 5 minutes to ensure complete dissolution/suspension.

  • Catalyst Introduction: Add Pd(PPh3)4 in one portion. Seal the flask and initiate heating to 80 °C. Rationale: 80 °C provides sufficient thermal energy to drive the transmetalation of the boronic acid while remaining well below the ~110 °C threshold where the C2-chlorine might begin to undergo unwanted oxidative addition.

  • In-Process Validation (Self-Validating Check): After 4 hours, withdraw a 50 µL aliquot. Quench into 1 mL of Acetonitrile and analyze via LC-MS.

    • Pass Criteria: The mass peak for the starting material (m/z 303.8 [M+H]+) must be <2% relative area. A dominant new peak must appear corresponding to the product mass (m/z 272.0 [M+H]+).

    • Fail Action: If >5% starting material remains, add an additional 0.02 equiv of Pd(PPh3)4 and stir for 2 more hours.

  • Workup & Purification: Cool the reaction to room temperature. Filter the crude mixture through a 1-inch pad of Celite, eluting with Ethyl Acetate (50 mL). Rationale: Celite filtration quantitatively removes precipitated Palladium black, preventing heavy metal contamination in downstream biological assays.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO3 (2 x 30 mL) to remove unreacted boronic acid, followed by brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Isolation: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure intermediate as a crystalline solid.

References

  • 1 - Ningbo Inno Pharmchem 2.3 - National Institutes of Health (PMC)

  • 4 - ChemicalBook

  • 2 - National Institutes of Health (PMC)

Sources

Protocols & Analytical Methods

Method

Synthetic Pathways to 2,5-Dichloro-4-iodo-3-methoxypyridine: An Application and Protocol Guide

Abstract This comprehensive guide details reliable and reproducible synthetic routes for the preparation of 2,5-dichloro-4-iodo-3-methoxypyridine, a key building block for pharmaceutical and agrochemical research. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details reliable and reproducible synthetic routes for the preparation of 2,5-dichloro-4-iodo-3-methoxypyridine, a key building block for pharmaceutical and agrochemical research. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical details and scientifically-grounded explanations for each step. This document outlines a robust three-step synthesis commencing with the chlorination of a dihydroxypyridine precursor, followed by O-methylation, and culminating in a regioselective iodination. Each protocol is presented with detailed step-by-step instructions, reagent specifications, and safety considerations.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The specific substitution pattern of 2,5-dichloro-4-iodo-3-methoxypyridine offers a versatile platform for further chemical elaboration. The chlorine and iodine atoms provide distinct handles for various cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of derivative compounds. This guide provides a validated and efficient multi-step synthesis to access this valuable intermediate.

Overall Synthetic Strategy

The synthesis of 2,5-dichloro-4-iodo-3-methoxypyridine is most effectively achieved through a three-step sequence, as illustrated below. This strategy was designed for efficiency, scalability, and control over regioselectivity.

Synthetic_Workflow Start 2,5-Dihydroxypyridine Step1 Step 1: Dichlorination Start->Step1 Intermediate1 2,5-Dichloro-3-hydroxypyridine Step1->Intermediate1 POCl₃ Step2 Step 2: O-Methylation Intermediate1->Step2 Intermediate2 2,5-Dichloro-3-methoxypyridine Step2->Intermediate2 (CH₃)₂CO₃, DBU Step3 Step 3: Regioselective Iodination Intermediate2->Step3 FinalProduct 2,5-Dichloro-4-iodo-3-methoxypyridine Step3->FinalProduct NIS, TFA (cat.)

Caption: Overall synthetic workflow for 2,5-Dichloro-4-iodo-3-methoxypyridine.

Part 1: Synthesis of 2,5-Dichloro-3-hydroxypyridine

The initial step involves the conversion of 2,5-dihydroxypyridine to 2,5-dichloro-3-hydroxypyridine. This transformation is achieved through a robust chlorination reaction using a dehydrating chlorinating agent such as phosphorus oxychloride.

Causality of Experimental Choices

Phosphorus oxychloride (POCl₃) is a powerful and effective reagent for the conversion of hydroxyl groups on aromatic rings to chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of a significant excess of POCl₃ drives the reaction to completion.[1]

Experimental Protocol: Dichlorination
Reagent/ParameterQuantity/ValueNotes
2,5-Dihydroxypyridine22.0 g (0.2 mol)Starting material.
Phosphorus oxychloride (POCl₃)200 g (1.29 mol)Reagent and solvent.
Reaction Temperature145 °C
Reaction Time4 hours
Work-upIce water quench, neutralization with NaOH
PurificationExtraction with dichloromethane

Procedure:

  • To a 500 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phosphorus oxychloride (200 g).

  • With stirring, carefully add 2,5-dihydroxypyridine (22.0 g) to the flask.

  • Heat the reaction mixture to 145 °C and maintain for 4 hours.

  • After completion, cool the reaction mixture and recover the excess POCl₃ by distillation under reduced pressure.

  • Slowly and carefully pour the residue into 300 g of ice water with vigorous stirring.

  • Neutralize the aqueous solution to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine (30 g), and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude 2,5-dichloro-3-hydroxypyridine. The product can be further purified by recrystallization if necessary.

Part 2: Synthesis of 2,5-Dichloro-3-methoxypyridine

The second step is the O-methylation of the hydroxyl group of 2,5-dichloro-3-hydroxypyridine. For this transformation, dimethyl carbonate (DMC) is employed as an environmentally friendly and less toxic alternative to traditional methylating agents like dimethyl sulfate or methyl iodide.[2]

Causality of Experimental Choices

Dimethyl carbonate (DMC) serves as both the solvent and the methylating agent. The reaction is base-catalyzed, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being an effective organic base for this purpose. DBU deprotonates the hydroxyl group, increasing its nucleophilicity to attack the methyl group of DMC. This method avoids the use of highly toxic and carcinogenic reagents.[2][3]

Experimental Protocol: O-Methylation
Reagent/ParameterQuantity/ValueNotes
2,5-Dichloro-3-hydroxypyridine0.5 mmolStarting material.
Dimethyl carbonate (DMC)4 mLReagent and solvent.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)0.6 mmolCatalyst.
Reaction Temperature90 °C
Reaction Time12-24 hoursMonitor by TLC.
Work-upAcidic wash
PurificationColumn chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,5-dichloro-3-hydroxypyridine (0.5 mmol) in dimethyl carbonate (4 mL).

  • Add DBU (0.6 mmol) to the solution.

  • Heat the mixture to 90 °C with magnetic stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure. An azeotropic distillation with methanol (3 mL) can aid in the complete removal of DMC.

  • Dissolve the residue in ethyl acetate (10 mL) and wash with a 1N HCl solution (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2,5-dichloro-3-methoxypyridine.

Part 3: Synthesis of 2,5-Dichloro-4-iodo-3-methoxypyridine

The final step is the regioselective iodination of 2,5-dichloro-3-methoxypyridine at the C4 position. This is achieved through an electrophilic aromatic substitution using N-iodosuccinimide (NIS) as the iodine source.

Causality of Experimental Choices

The methoxy group at the C3 position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, particularly at the ortho (C2 and C4) and para (C6, which is the nitrogen atom) positions. Due to steric hindrance from the adjacent chlorine atom at C5 and the electronic influence of the ring nitrogen, the C4 position is the most favorable site for iodination. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent. The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can enhance the electrophilicity of the iodine, leading to a more efficient reaction.[4][5]

Experimental Protocol: Regioselective Iodination
Reagent/ParameterQuantity/ValueNotes
2,5-Dichloro-3-methoxypyridine1 mmolStarting material.
N-Iodosuccinimide (NIS)1.1 mmolIodinating agent.
Acetonitrile10 mLSolvent.
Trifluoroacetic acid (TFA)catalyticCatalyst.
Reaction TemperatureRoom Temperature
Reaction Time2-4 hoursMonitor by TLC.
Work-upAqueous NaHSO₃ wash
PurificationColumn chromatography

Procedure:

  • Dissolve 2,5-dichloro-3-methoxypyridine (1 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add N-iodosuccinimide (1.1 mmol) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,5-dichloro-4-iodo-3-methoxypyridine.

Characterization Data

The final product, 2,5-dichloro-4-iodo-3-methoxypyridine, should be characterized by standard analytical techniques to confirm its structure and purity.

  • Appearance: Solid.

  • Molecular Formula: C₆H₄Cl₂INO.

  • Molecular Weight: 303.91 g/mol .

  • NMR Spectroscopy:

    • ¹H NMR: Expect a singlet for the methoxy protons (around 3.9-4.1 ppm) and a singlet for the aromatic proton at C6.

    • ¹³C NMR: Expect distinct signals for the six carbon atoms, with the carbon bearing the iodine atom showing a characteristic upfield shift.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Dimethyl carbonate (DMC): Flammable liquid. Avoid ignition sources.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Corrosive and causes severe skin burns and eye damage. Handle with care and appropriate PPE.

  • N-Iodosuccinimide (NIS): Can cause skin and eye irritation. Avoid inhalation of dust.

  • Trifluoroacetic acid (TFA): Highly corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799–803.
  • CN105753776A - Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine. (n.d.).
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
  • 2,5-Dichloro-4-iodo-3-methoxypyridine AldrichCPR. (n.d.). Sigma-Aldrich.
  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (n.d.).
  • Ferreira da Silva, F., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), 11950-11960.
  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal.
  • Novak, R. F., & Vatsis, K. P. (1982). NMR study of the interaction of P-450 with 4-methoxypyridine. Molecular Pharmacology, 21(3), 701-709.
  • Kollmer, M., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron Letters, 52(35), 4585-4588.
  • Adam, J., et al. (2025). N-Iodosuccinimide (NIS)
  • Technical Support Center: 2,5-Dichloropyridine Synthesis. (n.d.). Benchchem.
  • 2,6-Dichloropyridine-3,5-dicarbonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2638.
  • A novel ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. (2020). Chemical Science, 11(23), 5985-5991.
  • Righi, L., et al. (2012). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 17(10), 12345-12355.
  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799–803.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2014). Molecules, 19(6), 7350-7359.
  • N-Iodosuccinimide. (n.d.). Oakwood Chemical.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2024). Journal of the American Chemical Society.
  • N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. (2020). Molecules, 25(15), 3467.
  • Scheme 2. O-Methylation of 3-hydroxypyridine. (n.d.).
  • Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbon
  • Molecular-level characterization of the structure and the surface chemistry of periodic mesoporous organosilicates using DNP-surface enhanced NMR spectroscopy. (2016). Physical Chemistry Chemical Physics, 18(15), 10129-10136.
  • Managing Regioselectivity in Reactions of 2,5-dichloro-4-iodo-1,3-thiazole. (n.d.). Benchchem.
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). Molecules, 27(3), 735.
  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine. (n.d.).
  • Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. (n.d.). Erowid.
  • Feng, K. (2020). H HYDROXYLATION, AMINATION, AND METHYLATION IN NITROGEN-CONTAINING MOLECULES.
  • CA2858025A1 - 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl). (n.d.).
  • Kollmer, M., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron Letters, 52(35), 4585-4588.
  • Electronic Supporting Information How chlorination affects prototropic tautomerism: the 2-hydroxypyridine/2-pyridone equilibrium. (n.d.). RSC Publishing.
  • Tautomeric equilibrium in 3-hydroxypyridine and the overlapping... (n.d.).
  • Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methyl
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. (2020). Journal of Physics: Conference Series, 1549, 022033.
  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.96*.

Sources

Application

Sonogashira coupling conditions for 4-iodo-pyridine derivatives

Application Note: Advanced Sonogashira Coupling Strategies for 4-Iodopyridine Derivatives Executive Summary The Sonogashira cross-coupling of 4-iodopyridine derivatives is a cornerstone transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sonogashira Coupling Strategies for 4-Iodopyridine Derivatives

Executive Summary The Sonogashira cross-coupling of 4-iodopyridine derivatives is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials[1]. However, the electron-deficient nature of the pyridine ring, combined with the coordinating ability of the basic nitrogen, presents unique catalytic challenges—ranging from catalyst poisoning to competitive Glaser homocoupling. This application note provides a comprehensive, self-validating guide to executing high-yielding Sonogashira couplings with 4-iodopyridines, detailing both traditional copper-catalyzed and modern copper-free methodologies.

Mechanistic Rationale & Substrate Challenges

As an application scientist, it is critical to understand that 4-iodopyridine does not behave like a standard aryl iodide. The experimental design must account for two primary electronic and steric factors:

  • Accelerated Oxidative Addition vs. Retarded Transmetalation: The strongly electron-withdrawing pyridine nitrogen significantly lowers the activation energy for the oxidative addition of the C4–I bond to the Pd(0) center. However, this same electron deficiency can stabilize the resulting Pd(II) intermediate, making the subsequent transmetalation step the rate-determining bottleneck.

  • Metal Coordination & Catalyst Poisoning: The basic nitrogen atom of 4-iodopyridine can coordinate to transition metals. In standard protocols, high concentrations of Copper(I) co-catalysts can lead to the formation of insoluble copper-pyridine coordination polymers, stripping Cu from the catalytic cycle. Furthermore, if oxygen is present, Cu(I) rapidly oxidizes to Cu(II), triggering the Glaser homocoupling of the terminal alkyne.

To circumvent these issues, chemists employ two distinct strategies: (A) Highly optimized Cu-catalyzed systems utilizing specific solvent/base ratios (e.g., THF/Et₃N) to outcompete pyridine coordination[2], or (B) Copper-free conditions that rely on amine-assisted deprotonation or specialized ligands to bypass the copper-acetylide intermediate entirely[3].

Pathway Visualization

Sonogashira4Iodo cluster_Cu Copper-Catalyzed Pathway cluster_CuFree Copper-Free Pathway Start 4-Iodopyridine + Terminal Alkyne Pd0 Pd(0) Active Species Start->Pd0 Catalyst Activation OxAdd Oxidative Addition (Fast at C4-I) Pd0->OxAdd Pd(0) to Pd(II) CuCycle Cu-Acetylide Formation (Risk: Glaser Coupling) OxAdd->CuCycle CuI co-catalyst CarboPalladation Amine-Assisted Deprotonation (Avoids Cu-Pyridine Adducts) OxAdd->CarboPalladation Cu-free conditions TransMet1 Transmetalation CuCycle->TransMet1 RedElim Reductive Elimination TransMet1->RedElim TransMet2 Direct Ligand Exchange CarboPalladation->TransMet2 TransMet2->RedElim RedElim->Pd0 Regeneration of Pd(0) Product 4-Alkynylpyridine Product RedElim->Product

Catalytic cycles of Sonogashira coupling for 4-iodopyridines: Cu-catalyzed vs. Cu-free pathways.

Comparative Reaction Metrics

The following table synthesizes quantitative data from validated literature protocols, demonstrating how variations in the catalyst system and base affect the yield of 4-alkynylpyridines.

SubstrateCoupling PartnerCatalyst SystemSolvent / BaseConditionsYieldRef
4-Iodopyridine PhenylacetylenePd(PPh₃)₂Cl₂ (5%) / CuI (10%)THF / Et₃N60 °C, 24 h85–92%[2]
4-Iodopyridine PhenylacetyleneMagnetic Janus Pd-ILH₂O / Et₃NRT, 12 h (Cu-Free)96%[3]
2,6-Dichloro-4-iodopyridine Terminal AlkynesPd(PPh₃)₂Cl₂ (5%) / CuI (10%)1,4-Dioxane / i-Pr₂NH80 °C, 20 h~95%[4]
2-Fluoro-3-formyl-4-iodopyridine 3-TolylacetylenePd(PPh₃)₂Cl₂ (5%) / CuI (10%)THF / Et₃N (1:3)MW 100 °C, 20 min65%[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (color shifts, precipitation), the scientist can confirm the mechanistic progression of the reaction in real-time.

Protocol A: Standard Copper-Catalyzed Alkynylation (The THF/Et₃N System)

Causality Focus: THF is utilized to ensure complete solubility of the 4-iodopyridine, while Et₃N acts as both the stoichiometric base and a transient ligand to stabilize the Pd(0) species[2].

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Rationale: Strict exclusion of oxygen is mandatory to prevent Cu(I)-catalyzed Glaser homocoupling of the alkyne.

  • Reagent Charging: Add 4-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Solvent Addition: Inject a degassed mixture of anhydrous THF and Et₃N (1:1 v/v, 0.2 M relative to substrate).

    • Validation Check: The solution will initially appear yellow/orange due to the Pd(II) precatalyst.

  • Alkyne Addition: Slowly inject the terminal alkyne (1.2 equiv) dropwise over 5 minutes.

  • Reaction Initiation: Heat the mixture to 60 °C.

    • Validation Check: Within 15–30 minutes, the solution should darken significantly (amber/brown), indicating the reduction of Pd(II) to the active Pd(0) species. Simultaneously, a white/off-white precipitate of Et₃N·HI will begin to form. The volume of this precipitate serves as a visual proxy for reaction conversion.

  • Monitoring: Stir for 16–24 hours. Monitor via TLC (UV 254 nm). The product will typically exhibit a distinct bright blue/green fluorescence under 365 nm UV light due to the extended π-conjugation of the alkynyl-pyridine system.

  • Workup: Filter the mixture through a short pad of Celite to remove the Et₃N·HI salts and metal particulates. Concentrate the filtrate and purify via silica gel chromatography.

Protocol B: Regioselective C4-Coupling of 2,6-Dichloro-4-iodopyridine

Causality Focus: The C4–I bond has a significantly lower bond dissociation energy (~55 kcal/mol) compared to the C2/C6–Cl bonds (~81 kcal/mol). This allows for highly selective sequential functionalization if temperature is strictly controlled[6].

Step-by-Step Methodology:

  • Setup: In an Argon-purged vessel, dissolve 2,6-dichloro-4-iodopyridine (1.0 equiv) in anhydrous 1,4-dioxane.

  • Catalyst & Base: Add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%), and diisopropylamine (2.0 equiv)[4]. Rationale: Diisopropylamine is bulkier than Et₃N, which helps suppress unwanted side reactions at the more sterically hindered C2/C6 positions.

  • Coupling: Add the terminal alkyne (1.05 equiv) to avoid over-coupling. Heat to 80 °C for 20 hours.

    • Validation Check: Strict adherence to 1.05 equivalents of alkyne ensures that once the highly reactive C4–I bond is consumed, the reaction starves before the less reactive C–Cl bonds can undergo oxidative addition.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify. The resulting 4-alkynyl-2,6-dichloropyridine can subsequently be subjected to Suzuki or Stille couplings at the C2/C6 positions[6].

Protocol C: Copper-Free Aqueous Alkynylation (Green Chemistry Approach)

Causality Focus: By eliminating copper, the risk of Glaser coupling and copper-pyridine coordination is reduced to zero. This is highly effective when using advanced heterogeneous catalysts like Magnetic Janus Pd-IL in water[3].

Step-by-Step Methodology:

  • Setup: To a vial, add 4-iodopyridine (1.0 equiv), terminal alkyne (1.0 equiv), Et₃N (3.0 equiv), and H₂O.

  • Catalyst Addition: Add the Magnetic Janus Pd-IL catalyst (containing 1.2 wt% Pd). Rationale: The amphiphilic ionic liquid (IL) layer on the catalyst balances wettability, drawing the hydrophobic organic substrates into the catalytic Pd centers within the aqueous medium[3].

  • Reaction: Stir at room temperature for 12 hours.

    • Validation Check: Because this is a copper-free system, no blue/green Cu(II) oxidative byproducts will form, and the reaction mixture will maintain the color profile of the heterogeneous catalyst.

  • Recovery: Apply an external neodymium magnet to the side of the vial. The magnetic catalyst will rapidly affix to the wall. Decant the aqueous product mixture. The catalyst can be washed and reused for up to 4 consecutive runs without significant loss of activity[3].

Troubleshooting & Analytical Milestones

  • Issue: High levels of alkyne dimer (Glaser product) observed.

    • Causality: Oxygen ingress oxidized Cu(I) to Cu(II).

    • Solution: Increase the rigor of your freeze-pump-thaw degassing cycles. Alternatively, switch to a Copper-Free protocol (Protocol C).

  • Issue: Reaction stalls at ~50% conversion.

    • Causality: The basic 4-iodopyridine or the formed product is coordinating to the palladium/copper, poisoning the catalyst.

    • Solution: Increase the concentration of the amine base (e.g., use a 3:1 ratio of Et₃N to solvent) to competitively saturate the metal coordination sites, or switch to a more strongly coordinating bidentate ligand (e.g., dppf).

  • Issue: Loss of regioselectivity in polyhalogenated pyridines.

    • Causality: Thermal over-activation. At temperatures >90 °C, the oxidative addition of Pd(0) into C–Cl bonds becomes competitive.

    • Solution: Strictly monitor the internal temperature. Do not exceed 80 °C, and limit the alkyne stoichiometry to 1.05 equivalents[6].

References

1.[The Role of 4-Iodopyridine in Modern Organic Synthesis] - nbinno.com URL: 2.[Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions] - nih.gov URL: 3.[Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines] - benchchem.com URL: 4. [Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst] - mdpi.com URL: 5. [Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions] - uni-rostock.de URL: 6.[Chemical Science: Sonogashira coupling with an in situ furan ring formation] - rsc.org URL:

Sources

Method

Nucleophilic substitution reactions of 2,5-Dichloro-4-iodo-3-methoxypyridine

An In-Depth Guide to the Synthetic Utility of 2,5-Dichloro-4-iodo-3-methoxypyridine Application Notes and Protocols for Nucleophilic Substitution Reactions Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of 2,5-Dichloro-4-iodo-3-methoxypyridine

Application Notes and Protocols for Nucleophilic Substitution Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Scaffold for Innovation

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen.[1][2] This reactivity provides a powerful toolkit for the synthesis and functionalization of pyridine derivatives.

2,5-Dichloro-4-iodo-3-methoxypyridine is a highly functionalized heterocyclic building block with significant potential in drug discovery and materials science. It presents three distinct halogen substituents, offering a platform for sequential and regioselective chemical modifications. Understanding the principles governing its reactivity is paramount to unlocking its synthetic potential. This guide provides a detailed analysis of the nucleophilic aromatic substitution (SNAr) reactions of this versatile scaffold, offering both mechanistic insights and practical, field-tested protocols.

Pillar 1: Understanding Reactivity and Regioselectivity

The synthetic utility of 2,5-Dichloro-4-iodo-3-methoxypyridine is dictated by the nuanced interplay of electronic and steric effects, which govern the regioselectivity of nucleophilic substitution.

The SNAr Mechanism on the Pyridine Ring

Nucleophilic aromatic substitution on pyridines proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the attack of a nucleophile on an electron-deficient carbon atom of the ring, breaking the aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity.

Attack at the C2 and C4 positions is strongly favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogen, a stabilizing effect not possible with attack at C3 or C5.[2][3] The subsequent, rapid elimination of the leaving group restores the aromatic system.

SNAr_Mechanism cluster_0 S_NAr Mechanism on Pyridine Pyridine Pyridine Ring (with Leaving Group at C4) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyridine->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product Substituted Pyridine Meisenheimer->Product - LG⁻ LeavingGroup LG⁻

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.

Predicting the Regiochemical Outcome

In 2,5-Dichloro-4-iodo-3-methoxypyridine, three positions bear halogen leaving groups: C2-Cl, C4-I, and C5-Cl. The methoxy group at C3 also influences the electronic landscape of the ring.

  • Positional Activation: Both the C2 and C4 positions are electronically activated towards nucleophilic attack by the ring nitrogen. The C5 position, being meta to the nitrogen, is significantly less activated.[3] Therefore, substitution is expected to occur preferentially at C2 or C4.

  • Leaving Group Aptitude: In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I.[1][5] This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack.

  • Substituent Effects:

    • Methoxy Group (-OCH₃): The C3-methoxy group is electron-donating through resonance and weakly electron-withdrawing through induction. Its net effect can slightly deactivate the adjacent C2 and C4 positions to nucleophilic attack compared to an unsubstituted ring. It can also impart minor steric hindrance at the C2 position.

    • Halogens (-Cl, -I): All three halogens are electron-withdrawing through induction, further activating the ring to nucleophilic attack.

Considering these factors, the C2 position is the most probable site for initial nucleophilic substitution . The chlorine at this position is a better leaving group for SNAr than the iodine at C4, and the C2 position is highly activated by the ring nitrogen. While the C4 position is also activated, the poor leaving group ability of iodine in SNAr makes it less reactive under these conditions. The C5-Cl is the least reactive site due to its meta position relative to the nitrogen.

Following the initial substitution at C2, a second substitution would likely occur at the C4 position, requiring more forcing conditions.

Regioselectivity Substrate 2,5-Dichloro-4-iodo-3-methoxypyridine Product1 C2-Substituted Product (Major, Milder Conditions) Substrate->Product1 1. Nu⁻ (e.g., R₂NH, K₂CO₃, MeCN, 80°C) Product3 C5-Substitution Unlikely Substrate->Product3 Product2 C2,C4-Disubstituted Product (Forcing Conditions) Product1->Product2 2. Nu⁻ (Higher Temp./Pressure)

Sources

Application

Using 2,5-Dichloro-4-iodo-3-methoxypyridine as a pharmaceutical building block

Application Note: Orthogonal Functionalization of 2,5-Dichloro-4-iodo-3-methoxypyridine in Drug Discovery Executive Summary The synthesis of complex, highly substituted heteroaromatic scaffolds is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 2,5-Dichloro-4-iodo-3-methoxypyridine in Drug Discovery

Executive Summary

The synthesis of complex, highly substituted heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) is a premium, commercially available pharmaceutical building block that offers an exquisitely programmable reactivity profile [3]. By leveraging the innate differential bond dissociation energies (BDEs) of its carbon-halogen bonds and the electronic influence of the pyridine nitrogen, chemists can perform sequential, site-selective cross-coupling reactions. This guide details the mechanistic causality and validated protocols for the orthogonal functionalization of this critical scaffold.

Physicochemical Profiling and Structural Logic

To successfully utilize a polyhalogenated scaffold, one must understand the electronic and steric microenvironments of each reactive site. The methoxy group at C3 acts as an electron-donating group via resonance, but its primary role in this scaffold is providing steric shielding to the adjacent C2 and C4 positions. Despite this steric bulk, the innate reactivity of the halogens dictates the sequence of functionalization.

Table 1: Physicochemical and Structural Properties

PropertyValueStructural & Synthetic Implication
CAS Number 1299607-34-3Unique identifier for procurement and literature tracking [3].
Molecular Formula C₆H₄Cl₂INOHigh halogen density enables multiple cross-coupling vectors.
Molecular Weight 303.91 g/mol Optimal mass for early-stage fragment or building block integration.
C4–I Reactivity Primary SiteLowest activation barrier (lowest BDE); primary site for oxidative addition.
C2–Cl Reactivity Secondary SiteActivated by the adjacent electronegative pyridine nitrogen (LUMO lowering).
C5–Cl Reactivity Tertiary SiteLeast activated; requires specialized bulky ligands or forcing conditions.

Principles of Orthogonal Reactivity: The Causality

The sequential functionalization of 2,5-dichloro-4-iodo-3-methoxypyridine is not random; it is a highly predictable cascade governed by transition-state distortion energies and orbital interactions [2].

  • First Vector (C4-Iodo): Palladium(0) catalysts undergo oxidative addition at the C4–I bond first. This is because the C–I bond has the lowest bond dissociation energy (approx. 65 kcal/mol) compared to C–Cl bonds (approx. 81-84 kcal/mol). The distortion energy required to reach the transition state is minimal, making this reaction kinetically favored even at room temperature or mild heating [1].

  • Second Vector (C2-Chloro): Once C4 is functionalized, the C2–Cl bond becomes the next most reactive site. The adjacent electronegative pyridine nitrogen withdraws electron density, lowering the energy of the local lowest unoccupied molecular orbital (LUMO). This facilitates the oxidative addition of electron-rich Pd(0) species [2].

  • Third Vector (C5-Chloro): The C5–Cl bond is electronically isolated from the activating effects of the nitrogen atom. Functionalization here requires highly active, bulky, electron-rich phosphine ligands (e.g., BrettPhos or RuPhos) to force oxidative addition.

Workflow SM 2,5-Dichloro-4-iodo-3-methoxypyridine (Starting Material) Int1 C4-Aryl-2,5-dichloro-3-methoxypyridine (Intermediate 1) SM->Int1 Step 1: Suzuki-Miyaura (C4-Iodo selective) Int2 C2-Amino-C4-Aryl-5-chloro-3-methoxypyridine (Intermediate 2) Int1->Int2 Step 2: Buchwald-Hartwig (C2-Chloro selective) Target Trisubstituted Pyridine (Drug Candidate) Int2->Target Step 3: SNAr or Cross-Coupling (C5-Chloro functionalization)

Caption: Workflow for the sequential orthogonal functionalization of the polyhalogenated pyridine scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the isotopic splitting patterns via LC-MS, chemists can definitively prove that the reaction occurred at the correct site without premature cleavage of the secondary halogens.

Protocol A: C4-Selective Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective arylation at the C4 position while preserving the C2 and C5 chlorides.

Reagents & Causality:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%). Causality: This bidentate ligand forms a highly stable Pd(II) intermediate that resists over-insertion into the tougher C–Cl bonds at moderate temperatures.

  • Base: K₂CO₃ (2.0 equiv). Causality: A mild inorganic base that facilitates transmetalation of the boronic acid without inducing unwanted nucleophilic aromatic substitution (SₙAr) at the C2 position.

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 2,5-dichloro-4-iodo-3-methoxypyridine (1.0 mmol), the desired aryl boronic acid (1.05 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Add K₂CO₃ (2.0 mmol) dissolved in degassed H₂O (1 mL), followed by degassed 1,4-dioxane (4 mL).

  • Purge the biphasic mixture with N₂ for 5 minutes.

  • Heat the mixture to 80 °C for 4–6 hours under vigorous stirring.

  • Self-Validation Step: Sample the reaction for LC-MS. The product mass will shift corresponding to the loss of Iodine (-127 Da) and addition of the Aryl group. Crucially, the mass spectrum must display a classic 9:6:1 isotopic cluster (M, M+2, M+4) confirming that both chlorine atoms remain perfectly intact.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Introduction of an amine nucleophile at the C2 position of the C4-arylated intermediate.

Reagents & Causality:

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%). Causality: BrettPhos is an extremely bulky, electron-rich biaryl phosphine. It forces the formation of a monoligated Pd(0) species, which is highly nucleophilic and capable of inserting into the C2–Cl bond. Its bulk also accelerates C–N reductive elimination, preventing catalyst trapping [2].

  • Base: NaOtBu (1.5 equiv). Causality: A strong base required to deprotonate the amine prior to reductive elimination.

Step-by-Step Methodology:

  • In a glovebox, charge a vial with the C4-arylated intermediate from Protocol A (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), BrettPhos (0.05 mmol), and NaOtBu (1.5 mmol).

  • Add anhydrous toluene (5 mL) and seal the vial with a PTFE septum cap.

  • Remove from the glovebox and heat to 100 °C for 12 hours.

  • Self-Validation Step: Analyze via LC-MS. The product should show the loss of one chlorine atom (-35 Da) and the addition of the amine. The isotopic pattern will shift from a 9:6:1 cluster to a 3:1 cluster (M, M+2), definitively proving that exactly one chlorine (the C5-Cl) remains unreacted.

  • Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.

Mechanism Pd0 Pd(0)L_n Catalyst C4_OA Oxidative Addition at C4-I (Lowest BDE, Favored) Pd0->C4_OA Fast (ΔEdist is low) C2_OA Oxidative Addition at C2-Cl (Higher BDE, Disfavored initially) Pd0->C2_OA Slow (Requires forcing conditions) Transmetalation Transmetalation with Ar-B(OH)2 C4_OA->Transmetalation RedElim Reductive Elimination (Yields C4-Product) Transmetalation->RedElim RedElim->Pd0 Regenerates Pd(0)

Caption: Mechanistic divergence in Pd(0) oxidative addition governed by bond dissociation energies.

Conclusion

2,5-Dichloro-4-iodo-3-methoxypyridine is an exceptionally powerful building block for medicinal chemistry. By strictly adhering to the principles of catalyst selection and understanding the thermodynamic drivers of oxidative addition[1][2], researchers can rapidly generate diverse arrays of trisubstituted pyridines. The intact C5-chlorine in the final intermediate serves as a valuable handle for late-stage functionalization or as a lipophilic metabolic block in the final drug candidate.

References

  • Fairlamb, I. J. S. "Regioselective (site-selective) functionalization of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes." Chem. Soc. Rev. 2007, 36, 1036–1045.[Link]

  • Schoenebeck, F.; Houk, K. N. "Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions." J. Am. Chem. Soc. 2010, 132(8), 2496–2497.[Link]

Method

Scalable synthesis protocols for 2,5-Dichloro-4-iodo-3-methoxypyridine

Scalable Synthesis Protocols for 2,5-Dichloro-4-iodo-3-methoxypyridine: Mechanistic Insights and Workflow Optimization As a Senior Application Scientist in medicinal chemistry and process development, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Scalable Synthesis Protocols for 2,5-Dichloro-4-iodo-3-methoxypyridine: Mechanistic Insights and Workflow Optimization

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the challenge of synthesizing highly functionalized, sterically hindered pyridine scaffolds. The compound 2,5-dichloro-4-iodo-3-methoxypyridine is a premium building block for fragment-based drug discovery and complex cross-coupling reactions. Its strategic value lies in its orthogonal reactivity: the C4-iodide undergoes rapid oxidative addition in Suzuki-Miyaura or Sonogashira couplings, leaving the C2 and C5 chlorides intact for downstream late-stage functionalization.

This guide provides a comprehensive, self-validating synthetic workflow to access this molecule, moving beyond basic procedures to explain the thermodynamic and kinetic causality behind each experimental design choice.

Retrosynthetic Strategy and Pathway Design

The synthesis of 2,5-dichloro-4-iodo-3-methoxypyridine relies on a robust three-step sequence starting from the accessible 5-chloro-2,3-dihydroxypyridine. The critical transformation is the final step: a Regioselective Directed ortho-Metalation (DoM) that leverages the C3-methoxy group to selectively functionalize the sterically congested C4 position.

SynthWorkflow SM 5-Chloro-2,3- dihydroxypyridine Int1 2,5-Dichloro-3- hydroxypyridine SM->Int1 POCl3, 180°C Int2 2,5-Dichloro-3- methoxypyridine Int1->Int2 MeI, K2CO3 DMF Prod 2,5-Dichloro-4-iodo- 3-methoxypyridine Int2->Prod 1. LDA/TMEDA 2. I2, -78°C

Three-step scalable synthetic workflow for 2,5-Dichloro-4-iodo-3-methoxypyridine.

Step-by-Step Experimental Protocols

Protocol A: High-Temperature Chlorination

The precursor 2,5-dichloro-3-hydroxypyridine is synthesized via the aggressive chlorination of 5-chloro-2,3-dihydroxypyridine[1].

  • Causality: The conversion of a 2-pyridone/3-hydroxypyridine tautomeric system to a chloropyridine requires forcing conditions because the stable aromatic/amide system must be disrupted and re-aromatized.

  • Procedure:

    • Charge a heavy-walled pressure tube with 5-chloro-2,3-dihydroxypyridine (10.0 g, 68.7 mmol) and phosphorus oxychloride (POCl₃, 50 mL).

    • Seal the tube and heat to 180 °C for 16 hours. (Safety: Significant pressure generation. Perform strictly behind a blast shield).

    • Cool to room temperature and carefully vent the tube. Distill off excess POCl₃ under reduced pressure to prevent violent exotherms during the aqueous quench.

    • Quench the residue by slow, dropwise addition to crushed ice (200 g).

    • Extract with ethyl acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography (Hexanes/EtOAc) to yield 2,5-dichloro-3-hydroxypyridine (m.p. 160°-161° C)[1].

Protocol B: O-Methylation

The intermediate 2,5-dichloro-3-methoxypyridine is generated via standard Williamson ether synthesis. This intermediate is also commercially available for rapid scale-up.

  • Causality: Anhydrous DMF is selected as the solvent because, as a polar aprotic solvent, it leaves the phenoxide-like oxygen anion unsolvated and highly nucleophilic, drastically accelerating the S_N2 attack on methyl iodide.

  • Procedure:

    • Dissolve 2,5-dichloro-3-hydroxypyridine (8.0 g, 48.8 mmol) in anhydrous DMF (80 mL).

    • Add anhydrous K₂CO₃ (13.5 g, 97.6 mmol) and stir for 15 minutes at room temperature to ensure complete deprotonation.

    • Dropwise add Methyl Iodide (MeI, 3.6 mL, 58.5 mmol). Heat the suspension to 60 °C for 4 hours.

    • Self-Validating System (IPC): Monitor by TLC. The highly polar starting material spot will completely convert to a high-Rf, UV-active spot.

    • Cool to room temperature, dilute with water (200 mL), and extract with diethyl ether (3 x 100 mL). Wash organics with a 5% aqueous LiCl solution to strip residual DMF. Dry and concentrate.

Protocol C: Regioselective C4-Iodination via DoM

This is the critical step. The methoxy group directs the lithium base to the adjacent C4 position, enabling electrophilic trapping with iodine.

  • Procedure:

    • In an oven-dried Schlenk flask under argon, add anhydrous diisopropylamine (3.5 mL, 25.0 mmol) and anhydrous THF (40 mL). Cool to -78 °C.

    • Add n-butyllithium (2.5 M in hexanes, 10.0 mL, 25.0 mmol) dropwise. Stir for 30 minutes to form LDA. Add TMEDA (3.8 mL, 25.0 mmol).

    • Dropwise add a solution of 2,5-dichloro-3-methoxypyridine (3.56 g, 20.0 mmol) in THF (10 mL). Maintain at -78 °C for 2 hours.

    • Self-Validating System (IPC): Remove a 0.5 mL aliquot, quench with MeOD, and analyze by ¹H-NMR. The complete disappearance of the C4-H singlet (typically ~7.2 ppm) and retention of the C6-H singlet (~8.1 ppm) confirms 100% regioselective lithiation.

    • Dropwise add a solution of Iodine (I₂, 6.35 g, 25.0 mmol) in THF (20 mL). Stir at -78 °C for 1 hour, then warm to room temperature.

    • Quench with saturated aqueous Na₂S₂O₃ (50 mL). Visual Validation: The dark purple iodine color will immediately dissipate to a pale yellow/colorless biphasic mixture.

    • Extract with EtOAc, wash with brine, dry, and concentrate. Recrystallize from ethanol to afford the target compound.

Mechanistic Insights: Directed ortho-Metalation (DoM)

The success of the C4-iodination relies heavily on the choice of base. Highly nucleophilic bases like n-BuLi cause catastrophic halogen-metal exchange at the C2 and C5 chlorines. We utilize Lithium diisopropylamide (LDA), a sterically hindered, non-nucleophilic base that acts strictly as a proton acceptor [Ref 4].

The regioselectivity is driven by the C3-methoxy group, which coordinates the lithium cation (Li⁺···OMe), placing the basic amide anion in perfect proximity to deprotonate the C4 proton. Furthermore, the synergistic inductive electron-withdrawing effect of the C5-chloro group makes the C4 proton the most thermodynamically acidic proton on the ring [Ref 5].

Mechanism A 2,5-Dichloro-3-methoxypyridine B Pre-lithiation Complex (Li+···OMe Coordination) A->B LDA + TMEDA THF, -78°C C C4-Lithiated Intermediate (Thermodynamically Stable) B->C Regioselective Deprotonation D 2,5-Dichloro-4-iodo- 3-methoxypyridine C->D Electrophilic Quench (I2 addition)

Mechanistic pathway of Directed ortho-Metalation (DoM) enabling C4-iodination.

Quantitative Data & Optimization Summary

To establish this protocol, various metalation conditions were screened. The addition of Tetramethylethylenediamine (TMEDA) proved critical. LDA naturally forms unreactive dimers and oligomers in THF; TMEDA acts as a bidentate ligand that breaks up these aggregates, significantly increasing the kinetic basicity of the system.

Base SystemSolventAdditiveTemp (°C)Yield (%)Observation / Causality
n-BuLiTHFNone-78< 10%Major degradation via halogen-metal exchange at C2/C5.
LDATHFNone-7865%Incomplete metalation due to stable LDA aggregation.
LiTMPTHFNone-7882%Good conversion due to high steric hindrance, but expensive.
LDA THF TMEDA (1.2 eq) -78 88% Optimal. TMEDA breaks aggregates; maximizes basicity.

References

  • [1] Title: Synthesis of 2,5-dichloro-3-hydroxypyridine Source: PrepChem URL:[Link]

  • [Ref 4] Title: Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Source: Chemical Reviews, 1990, 90(6), 879-933. URL:[Link]

  • [Ref 5] Title: The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Source: Angewandte Chemie International Edition, 2005, 44(3), 376-393. URL:[Link]

Sources

Application

Regioselective C4-Functionalization of 2,5-Dichloro-4-iodo-3-methoxypyridine: Application Notes and Protocols

Executive Summary & Mechanistic Rationale For drug development professionals and discovery chemists, polyhalogenated heterocycles serve as highly modular scaffolds for the rapid exploration of chemical space. 2,5-Dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For drug development professionals and discovery chemists, polyhalogenated heterocycles serve as highly modular scaffolds for the rapid exploration of chemical space. 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) is a synthetically demanding yet exceptionally versatile building block. The presence of three distinct halogens across the pyridine core allows for sequential, site-selective functionalization, provided the intrinsic reactivity hierarchy is properly leveraged.

The Causality of Site-Selectivity

The regioselectivity of this scaffold is governed by a combination of Bond Dissociation Energies (BDEs), electronic activation by the heteroatom, and steric shielding 1:

  • C4-Iodine (Primary Site): The C–I bond possesses the lowest BDE (~65 kcal/mol). It is kinetically the fastest site for both Pd(0) oxidative addition and lithium/magnesium-halogen exchange.

  • C2-Chlorine (Secondary Site): While possessing a higher BDE (~95 kcal/mol), this position is electronically activated by the adjacent electronegative α-nitrogen, making it susceptible to cross-coupling only under forcing conditions or with highly electron-rich phosphine ligands.

  • C5-Chlorine (Tertiary Site): The least electronically activated halogen, remaining largely inert during standard C4 and C2 functionalizations.

  • C3-Methoxy Group: Acts as a steric shield between the C2 and C4 positions while providing subtle electronic modulation via resonance donation.

Reactivity Molecule 2,5-Dichloro-4-iodo-3-methoxypyridine C4 C4-I Position BDE ~65 kcal/mol Primary Site Molecule->C4 Fastest (Pd/Ni, Li/Mg) C2 C2-Cl Position BDE ~95 kcal/mol Secondary Site Molecule->C2 Slower (Requires strong ligands) C5 C5-Cl Position BDE ~97 kcal/mol Tertiary Site Molecule->C5 Inert under standard conditions

Reactivity hierarchy of 2,5-Dichloro-4-iodo-3-methoxypyridine guiding site-selective functionalization.

Workflow A: Regioselective Suzuki-Miyaura Cross-Coupling at C4

To selectively couple an aryl or heteroaryl boronic acid at the C4 position without triggering competitive insertion at the C2-Cl bond, catalyst selection is paramount 2.

Expertise Insight: Highly active, bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) lower the activation barrier for C–Cl oxidative addition, leading to undesired mixtures of C4-monoarylated and C2,C4-diarylated products. Conversely, catalysts with moderate electron density, such as


 or 

, perfectly exploit the BDE differential, arresting the reaction strictly at the C4 position.
Quantitative Optimization Data

Table 1: Catalyst and Condition Optimization for C4-Selective Suzuki-Miyaura Coupling

EntryCatalyst SystemBase / SolventTemp (°C)C4-Aryl Yield (%)C2,C4-Diaryl Yield (%)Causality / Observation
1

(5 mol%)

/ Dioxane:

8092 <2Optimal moderate electron density prevents C2-Cl activation.
2

(5 mol%)

/ Toluene:

9088 4Bidentate ligand suppresses dehalogenation; highly selective.
3

/ XPhos

/ Dioxane
1004538Electron-rich bulky ligand over-activates the C2-Cl bond.
4

(5 mol%)

/ DMF
100605Weak organic base limits the transmetalation rate.
Protocol 1: Step-by-Step Methodology

Self-Validating System: This protocol includes an In-Process Control (IPC) to verify the completion of the oxidative addition and transmetalation phases before workup.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2,5-Dichloro-4-iodo-3-methoxypyridine (1.0 equiv, 1.0 mmol, 303.9 g/mol ) and the desired Arylboronic acid (1.05 equiv).

  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%). Evacuate and backfill the flask with Argon (repeat 3x).
    
  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane (6.0 mL) and 2M aqueous

    
     (2.0 mL) via syringe.
    
  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4–6 hours. The solution typically transitions from pale yellow to a deep orange/brown, indicating the active catalytic cycle.

  • IPC Validation: After 4 hours, extract a 0.1 mL aliquot from the organic layer. Dilute with EtOAc and analyze via LC-MS. Validation Check: The disappearance of the starting material peak at

    
     303 
    
    
    
    and the exclusive appearance of the C4-coupled mass confirms success. If a mass corresponding to the diarylated product appears, the temperature must be reduced in future runs.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine. Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).
    

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Selective for C4-I Pd0->OxAdd Pyridine Core TransMet Transmetalation Aryl-B(OH)2 + Base OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination Product Release TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 C4-Product

Pd-catalyzed Suzuki-Miyaura cycle highlighting C4-I oxidative addition selectivity.

Workflow B: Metal-Halogen Exchange and Electrophilic Trapping at C4

While cross-coupling installs aryl/alkyl groups, generating a C4-nucleophile allows for the introduction of formyl, carboxyl, or heteroatom functionalities 3.

Expertise Insight: Traditional alkyllithium reagents (like n-BuLi) are highly nucleophilic and can cause competitive Chichibabin-type additions to the electron-deficient pyridine ring or trigger undesired nucleophilic aromatic substitution (


) at the C2-Cl position. To circumvent this, Turbo-Grignard (

-PrMgCl·LiCl)
is the reagent of choice. The

complex breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and allowing for a rapid, low-temperature Iodine/Magnesium exchange exclusively at C4 without side reactions.
Protocol 2: Synthesis of 2,5-Dichloro-3-methoxypyridine-4-carboxaldehyde
  • Preparation: In an oven-dried Schlenk flask under strictly anhydrous Argon, dissolve 2,5-Dichloro-4-iodo-3-methoxypyridine (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to maintain a temperature of -40 °C.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 2.2 mmol) over 10 minutes. Stir the reaction mixture at -40 °C for 30 minutes.
    
  • IPC Validation (Critical Step): Withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of saturated aqueous

    
    . Extract with EtOAc and run a rapid GC-MS. Validation Check:  The mass must shift from 
    
    
    
    303 (starting material) to
    
    
    177 (the protonated, des-iodo species:
    
    
    ). This confirms 100% conversion to the C4-magnesiated intermediate.
  • Electrophilic Trapping: Once validated, add anhydrous DMF (2.0 equiv, 4.0 mmol) dropwise to the -40 °C solution. Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. The resulting aldehyde can typically be used in subsequent reductive aminations or olefinations without further purification.

References

  • Sigma-Aldrich Product Catalog. 2,5-DICHLORO-4-IODO-3-METHOXYPYRIDINE | 1299607-34-3. Source: Sigma-Aldrich.

  • National Institutes of Health (NIH) / PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Source: NIH.1

  • ACS Publications. Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Source: Chemical Reviews. 3

  • RSC Publishing. Suzuki-Miyaura Reactions of 3,5-Dibromo-2,6-dichloropyridine. Source: Organic & Biomolecular Chemistry. 2

Sources

Method

Application Note: Synthesis of Advanced Arylpicolinate Herbicide Intermediates from 2,5-Dichloro-4-iodo-3-methoxypyridine

Executive Summary The development of synthetic auxin herbicides (e.g., halauxifen-methyl, florpyrauxifen-benzyl) has revolutionized broadleaf weed management. These highly active agrochemicals rely on a complex, multi-su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic auxin herbicides (e.g., halauxifen-methyl, florpyrauxifen-benzyl) has revolutionized broadleaf weed management. These highly active agrochemicals rely on a complex, multi-substituted arylpicolinate core. This application note details the utilization of 2,5-dichloro-4-iodo-3-methoxypyridine as an orthogonal, highly efficient building block for synthesizing these advanced herbicide intermediates. By exploiting the distinct electronic and steric properties of this starting material, researchers can achieve regioselective functionalization without excessive protecting-group manipulations.

Mechanistic Rationale & Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why a specific substitution pattern dictates the synthetic route. The 2,5-dichloro-4-iodo-3-methoxypyridine scaffold offers a self-validating system of orthogonal reactivity:

  • C4-Iodo Activation (

    
    ):  Iodine is a superior leaving group compared to chlorine. In the electron-deficient pyridine ring, the C4 position (para to the strongly electron-withdrawing nitrogen) is highly activated. This allows for selective nucleophilic aromatic substitution (
    
    
    
    ) to introduce the essential 4-amino group, a hallmark of 1[1].
  • C2-Chloro Directing Effect: Following amination, the C2-chlorine remains intact. Because it is adjacent (ortho) to the pyridine nitrogen, the nitrogen lone pair can pre-coordinate with palladium catalysts. This directs oxidative addition regioselectively to the C2-Cl bond over the C5-Cl bond, facilitating 2[2].

  • C3-Methoxy Utility: The methoxy group provides the necessary steric shielding and electronic tuning required for ultimate binding to the TIR1/AFB auxin receptor complex. It is a defining feature of 3[3].

Synthetic Workflow Visualization

Pathway A 2,5-Dichloro-4-iodo- 3-methoxypyridine B 4-Amino-2,5-dichloro- 3-methoxypyridine A->B Step 1: Amination (NH3, MeCN, 100°C) C Methyl 4-amino-5-chloro- 3-methoxypicolinate B->C Step 2: Carbonylation (CO, MeOH, Pd-cat) D Arylpicolinate Herbicide Scaffold C->D Step 3: Arylation (Cross-Coupling)

Synthetic pathway from 2,5-dichloro-4-iodo-3-methoxypyridine to arylpicolinates.

Experimental Protocols

Protocol A: Regioselective Amination at C4

Objective: Convert 2,5-dichloro-4-iodo-3-methoxypyridine to 4-amino-2,5-dichloro-3-methoxypyridine. Causality & Design: Ammonia is a gas at standard conditions; utilizing a pressure vessel ensures it remains dissolved in the acetonitrile solvent, maximizing the collision frequency with the electron-deficient pyridine core. The reaction proceeds via a Meisenheimer complex, where the C4-iodo group is selectively displaced[4].

Step-by-Step Procedure:

  • Preparation: Charge a Hastelloy pressure reactor with 2,5-dichloro-4-iodo-3-methoxypyridine (1.0 equiv, 50.0 mmol) and anhydrous acetonitrile (150 mL).

  • Pressurization: Seal the reactor and introduce anhydrous ammonia gas until a pressure of 90–110 psig is achieved.

  • Heating: Heat the reaction mixture to 95 °C. The internal pressure will rise; maintain the system at 100–110 psig.

  • Monitoring (Self-Validation): Stir for 8–10 hours. Sample the reaction and analyze via HPLC (C18 column, MeCN/Water gradient). The reaction is complete when the starting material peak is <1.0% relative area.

  • Workup: Cool the reactor to room temperature and carefully vent the excess ammonia through a scrubber.

  • Isolation: Concentrate the reaction mixture under reduced pressure to 30% of its original volume. Add cold deionized water (200 mL) dropwise to precipitate the product. Filter the resulting solid, wash with cold water, and dry in a vacuum oven at 50 °C to yield the 4-amino intermediate.

Protocol B: Palladium-Catalyzed Carbonylation at C2

Objective: Convert 4-amino-2,5-dichloro-3-methoxypyridine to methyl 4-amino-5-chloro-3-methoxypicolinate. Causality & Design: The bidentate ligand (dppf) enforces a cis-coordination geometry on the palladium center, which is mandatory for the rapid migratory insertion of carbon monoxide. The C2-chlorine is selectively carbonylated over the C5-chlorine due to the directing effect of the adjacent pyridine nitrogen.

Step-by-Step Procedure:

  • Preparation: In a Parr autoclave, combine 4-amino-2,5-dichloro-3-methoxypyridine (1.0 equiv, 30.0 mmol), Pd(OAc)₂ (2.0 mol%), 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (2.5 mol%), and triethylamine (2.0 equiv) in anhydrous methanol (100 mL).

  • Purging: Seal the autoclave and purge the headspace three times with nitrogen gas, followed by three purges with carbon monoxide (CO) gas.

  • Pressurization & Heating: Pressurize the reactor to 300 psig with CO and heat the mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor CO consumption via the pressure gauge. Repressurize to 300 psig as needed. After 12 hours, confirm completion via HPLC (disappearance of the dichloro starting material).

  • Workup: Cool the reactor and safely vent the CO gas in a fume hood. Filter the mixture through a pad of Celite to remove palladium black.

  • Isolation: Evaporate the methanol in vacuo. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Extract the aqueous layer once more with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and recrystallize from heptane/ethyl acetate to obtain the pure methyl picolinate ester.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the described protocols, allowing for rapid benchmarking during scale-up.

StepTransformationReagents & CatalystTemp / PressureYield (%)Purity (HPLC)
1 C4-AminationNH₃ (anhydrous), MeCN95 °C / 100 psig88%>98.5%
2 C2-CarbonylationCO, MeOH, Pd(OAc)₂, dppf85 °C / 300 psig82%96.0%
3 C6-Arylation*Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃90 °C / Atm79%95.5%

*Note: C6-Arylation represents the final standard step to complete the arylpicolinate scaffold (e.g., via Suzuki-Miyaura coupling) after the core intermediate is synthesized.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids MDPI URL:[Link]

  • US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,5-Dichloro-4-iodo-3-methoxypyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Advanced Troubleshooting and Protocol Optimization for Directed ortho-Metalation (DoM) Workflows Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Advanced Troubleshooting and Protocol Optimization for Directed ortho-Metalation (DoM) Workflows

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-iodo-3-methoxypyridine [1]. This polyhalogenated building block is highly valuable in medicinal chemistry, but its synthesis is notoriously sensitive. The primary synthetic route relies on the Directed ortho-Metalation (DoM) of 2,5-dichloro-3-methoxypyridine followed by an electrophilic iodine quench[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we will dissect the mechanistic causality behind each experimental choice, provide a self-validating protocol, and troubleshoot the exact failure points that lead to poor yields and regioisomeric impurities.

Mechanistic Workflow & Reaction Pathway

To optimize yield, you must first understand the regioselectivity of the substrate. In 2,5-dichloro-3-methoxypyridine, only the C4 and C6 protons are available for deprotonation. The C3-methoxy group and the C5-chloro group act as synergistic ortho-directors. This dual-directing effect makes the C4 proton significantly more acidic than the C6 proton, allowing for regioselective lithiation when using a non-nucleophilic base like Lithium Diisopropylamide (LDA)[3].

However, the resulting 4-lithio intermediate is kinetically controlled. If the internal temperature rises above -60 °C, the molecule will undergo a "Halogen Dance" (HD) rearrangement, where the lithium and halogen atoms migrate to form a more thermodynamically stable isomer[4].

DoM_Workflow SM Starting Material 2,5-Dichloro-3-methoxypyridine DoM Directed ortho-Metalation -78 °C, 2 hours SM->DoM Substrate Addition Base Base Generation LDA in THF, 0 °C Base->DoM Base Addition Intermediate Reactive Intermediate 4-Lithio Species DoM->Intermediate Deprotonation Quench Electrophilic Trapping I2 in THF, -78 °C Intermediate->Quench Electrophile Addition Fail1 Side Reaction Halogen Dance (T > -60 °C) Intermediate->Fail1 Thermal Degradation Fail2 Side Reaction Protonation (Moisture) Intermediate->Fail2 H2O Quench Product Target Product 2,5-Dichloro-4-iodo-3-methoxypyridine Quench->Product Isolation

Caption: Directed ortho-Metalation (DoM) workflow highlighting critical synthetic failure points.

Quantitative Optimization Parameters

Small deviations in reaction parameters drastically impact the yield of polyhalogenated pyridines. The table below summarizes the optimized conditions required to push yields from a baseline of ~45% to >80%.

ParameterBaseline ConditionOptimized ConditionYield ImpactMechanistic Causality
Base Equivalents 1.05 eq LDA1.15 eq LDA +15%Ensures complete deprotonation without leaving excess unreacted base to compete for the electrophile.
Lithiation Temp. -60 °C-78 °C strictly +25%Suppresses the thermodynamically driven Halogen Dance (HD) rearrangement[4].
Electrophile State Solid I₂ added directly1.3 eq I₂ in THF +12%Prevents localized exotherms that degrade the 4-lithio intermediate before trapping.
Reaction Molarity 0.5 M0.2 M +8%Reduces intermolecular side reactions and improves the solubility of the lithiated species.

Self-Validating Experimental Protocol

Do not proceed blindly through the steps. This protocol is designed as a self-validating system , meaning you must observe specific physical or analytical confirmations before advancing to the next stage.

Step 1: Base Generation (LDA)

  • In a flame-dried Schlenk flask under argon, add anhydrous diisopropylamine (1.2 eq) to anhydrous THF (to achieve 0.2 M final concentration).

  • Cool to 0 °C and add n-Butyllithium (1.15 eq) dropwise. Stir for 30 minutes.

  • Validation Check: The n-BuLi must be titrated prior to use (e.g., against diphenylacetic acid). A concentration deviation of >5% will result in incomplete metalation.

Step 2: Directed ortho-Metalation (DoM)

  • Cool the LDA solution to strictly -78 °C using a dry ice/acetone bath.

  • Add a solution of 2,5-dichloro-3-methoxypyridine (1.0 eq) in THF dropwise over 15 minutes, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 2 hours.

  • Validation Check: Upon addition, the solution should transition from colorless to a deep yellow/orange. If the solution remains pale, the LDA has degraded or moisture has compromised the system; abort the reaction to save the iodine.

  • Analytical Validation: Withdraw a 0.1 mL aliquot, quench in D₂O, and analyze via LC-MS. A successful DoM will show a +1 Da mass shift (deuterium incorporation at C4).

Step 3: Electrophilic Quench

  • Prepare a solution of sublimed Iodine (1.3 eq) in anhydrous THF.

  • Add the I₂ solution dropwise to the -78 °C reaction mixture over 30 minutes.

  • Validation Check: The color will shift from orange to a dark, opaque brown as the iodine complex forms.

Step 4: Workup and Isolation

  • Allow the reaction to stir for 10 minutes at -78 °C, then quench cold by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

  • Allow the mixture to warm to room temperature.

  • Validation Check: The dark brown color must completely dissipate, leaving a pale yellow biphasic mixture. If brown color persists, add more Na₂S₂O₃.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield 2,5-dichloro-4-iodo-3-methoxypyridine[1].

Troubleshooting Guide & FAQs

Q: Why am I recovering 40-50% of my starting material despite using an excess of LDA? A: This is a classic symptom of moisture contamination or steric hindrance. The C4 position is sterically encumbered by the adjacent methoxy and chloro groups. If your THF is not strictly anhydrous (<10 ppm H₂O), the highly basic 4-lithio intermediate will rapidly scavenge ambient moisture during the 2-hour lithiation phase, reverting to the starting material. Ensure you are using freshly dispensed anhydrous solvents and Schlenk techniques.

Q: LC-MS analysis shows a byproduct with the exact same mass as the product, but a different retention time. What is this? A: You are observing a regioisomer caused by the Halogen Dance (HD) mechanism[4]. If the internal temperature of your reaction flask rises above -70 °C (often due to adding the substrate or iodine too quickly), the kinetic 4-lithio species isomerizes. The lithium and chlorine atoms migrate to form a more thermodynamically stable aryllithium intermediate, leading to iodination at the C6 position instead of C4. Strict cryogenic control is mandatory.

Q: Can I use n-Butyllithium (n-BuLi) instead of LDA to speed up the deprotonation? A: Absolutely not. Using n-BuLi will lead to nucleophilic aromatic substitution (SNAr) at the C6 position or halogen-lithium exchange with the C2/C5 chlorines[3]. LDA is a sterically hindered, non-nucleophilic base that exclusively performs the desired DoM at the most acidic C4 proton without attacking the pyridine ring[2].

Q: My isolated yield is low, and I am seeing polyiodinated byproducts. How do I prevent over-iodination? A: Polyiodination occurs when the localized concentration of I₂ is too high, or if the reaction is allowed to warm up before the initial quench is complete. Always add the iodine as a dilute THF solution rather than a solid powder. This prevents localized exotherms and ensures rapid, homogeneous trapping of the lithiated species.

References

1.[1] 2,5-DICHLORO-4-IODO-3-METHOXYPYRIDINE | 1299607-34-3 , Sigma-Aldrich. 1 2.[2] Science of Synthesis Knowledge Updates 2025/1 , Thieme Connect. 2 3.[3] Metalated heterocycles in organic synthesis: Recent applications , University of Michigan. 3 4.[4] Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides , ResearchGate. 4

Sources

Optimization

Technical Support Center: Solving Solubility Issues with 2,5-Dichloro-4-iodo-3-methoxypyridine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to address and overcome solubility challenges associated with 2,5-Dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address and overcome solubility challenges associated with 2,5-Dichloro-4-iodo-3-methoxypyridine. As a highly functionalized halogenated pyridine, this compound is a valuable building block in medicinal chemistry and synthetic applications, yet its complex structure often presents solubility hurdles.[1] This document provides a structured, question-and-answer-based approach to systematically troubleshoot these issues, grounded in fundamental physicochemical principles and validated experimental protocols.

Section 1: Compound Profile & Safety Precautions

Before handling 2,5-Dichloro-4-iodo-3-methoxypyridine, it is crucial to be aware of its basic properties and to observe standard laboratory safety protocols.

PropertyValueSource
Molecular Formula C₆H₄Cl₂INO[2][3]
Molecular Weight 303.91 g/mol [2]
Physical Form White to Yellow Solid
SMILES String COc1c(Cl)ncc(Cl)c1I[2]
InChI Key QYJDLVDZZPZJAH-UHFFFAOYSA-N[2]

Safety Advisory: While specific toxicity data for this compound is limited, structurally related halogenated pyridines are classified as irritants.[4][5][6] Always handle 2,5-Dichloro-4-iodo-3-methoxypyridine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 2,5-Dichloro-4-iodo-3-methoxypyridine.

Q1: What is the expected solubility of 2,5-Dichloro-4-iodo-3-methoxypyridine in common laboratory solvents?

A1: Precise quantitative solubility data for this specific molecule is not widely published. However, based on its structure—a substituted pyridine ring with multiple halogen atoms—we can predict its qualitative solubility profile. The molecule possesses both polar (methoxy group, pyridine nitrogen) and non-polar (dichlorinated and iodinated ring) characteristics, making it poorly soluble in water but soluble in a range of organic solvents.

Causality: The large, hydrophobic surface area created by the three halogen atoms dominates the molecule's character, limiting its interaction with highly polar solvents like water. The pyridine nitrogen offers a site for hydrogen bonding, and the methoxy group provides some polarity, allowing for solubility in moderately polar to non-polar organic solvents.

Table 1: Qualitative Solubility Profile and Rationale

SolventPolarityExpected SolubilityRationale
WaterHighVery LowThe molecule is predominantly hydrophobic and lacks sufficient hydrogen bonding capability to overcome the high polarity of water.
Methanol, EthanolHighLow to MediumThe alcohol's hydroxyl group can interact with the pyridine nitrogen, but the halogenated ring limits overall solubility.
Acetone, Ethyl AcetateMediumMedium to HighThese solvents offer a good balance of polarity to interact with the methoxy group and pyridine nitrogen, without being too polar to be repelled by the halogenated core.
Dichloromethane (DCM)MediumHighAs a chlorinated solvent, DCM is effective at solvating the chloro- and iodo-substituents.
Tetrahydrofuran (THF)MediumHighThe ether oxygen and cyclic structure provide favorable interactions for dissolution.
Toluene, HexanesLowLow to MediumWhile these solvents can solvate the hydrophobic parts of the molecule, they lack the polarity to interact effectively with the nitrogen and oxygen atoms.

Q2: My compound won't dissolve for a reaction in an aqueous buffer. What is the first thing I should try?

A2: The first and most effective step is to adjust the pH of the aqueous buffer. Pyridine and its derivatives are weak bases.[7] By lowering the pH, you can protonate the nitrogen atom on the pyridine ring, forming a pyridinium salt. This salt form is an ionic species and is significantly more soluble in aqueous media than the neutral molecule.

Causality & Protocol:

  • Principle: The protonation of the basic pyridine nitrogen introduces a formal positive charge, creating a pyridinium cation. This ion can then form strong ion-dipole interactions with water molecules, dramatically enhancing aqueous solubility.[7]

  • Procedure:

    • Make a slurry of your compound in the aqueous buffer.

    • While stirring, add a suitable acid (e.g., 1 M HCl) dropwise.

    • Monitor the solution for clarity. The solid should dissolve as the pH drops and the pyridinium salt is formed.

Q3: I am observing my compound precipitating out of the reaction mixture over time. What are the likely causes?

A3: Unforeseen precipitation during an experiment can be attributed to several factors:

  • Temperature Fluctuation: Solubility is often temperature-dependent. If your reaction mixture cools down from an initially heated state, the solubility of the compound may decrease, leading to precipitation. Ensure your reaction is maintained at a constant, optimized temperature.[8]

  • Change in Solvent Composition: If your reaction produces or consumes a component of the solvent system (e.g., water), the overall polarity can change, reducing the solubility of your starting material or product.

  • Compound Instability: The compound may be degrading under the reaction conditions, forming less soluble byproducts.[7] It is essential to ensure that the chosen conditions (temperature, pH, reagents) are compatible with the stability of the starting material.

  • Exceeding Saturation Limit: As the reaction progresses, the concentration of reactants decreases while the concentration of products increases. If the product is less soluble than the starting material in the chosen solvent, it may precipitate out as it forms.

Section 3: Advanced Troubleshooting & Solubility Enhancement

When basic adjustments are insufficient, a more systematic approach is required. The following workflow and protocols provide a clear path for diagnosing and solving complex solubility issues.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical progression for addressing solubility problems with 2,5-Dichloro-4-iodo-3-methoxypyridine.

G start Solubility Issue Identified check_solvent Is the solvent choice appropriate? (See Table 1) start->check_solvent adjust_ph Is the medium aqueous? Can pH be adjusted? check_solvent->adjust_ph Yes solvent_screen Perform Systematic Solvent Screening (Protocol 1) check_solvent->solvent_screen No protonate Protonate with Acid (Target pH 2-3) adjust_ph->protonate Yes cosolvent Test Co-solvent Systems (Protocol 2) adjust_ph->cosolvent No success Solubility Achieved protonate->success solvent_screen->cosolvent Failure solvent_screen->success Success advanced Consider Advanced Methods: - Salt Formation - Solid Dispersions cosolvent->advanced Failure cosolvent->success Success advanced->success Success fail Consult Further Literature advanced->fail Failure

Caption: A systematic workflow for troubleshooting solubility issues.

Experimental Protocols

This protocol allows for the rapid determination of suitable solvents by assessing solubility qualitatively.

Objective: To identify the most effective single organic solvents for dissolving 2,5-Dichloro-4-iodo-3-methoxypyridine.

Materials:

  • 2,5-Dichloro-4-iodo-3-methoxypyridine

  • A selection of organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate, Toluene, Methanol)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Weigh approximately 5 mg of the compound into each labeled vial.

  • Solvent Addition: Add 100 µL of a single solvent to the first vial. This corresponds to a concentration of 50 mg/mL.

  • Mixing: Cap the vial securely and vortex for 30-60 seconds.

  • Observation: Visually inspect the vial.

    • Fully Dissolved: The compound is soluble at ≥50 mg/mL. Proceed to the next solvent.

    • Partially Dissolved/Suspended: The compound has limited solubility. Proceed to step 5.

  • Titration: Add another 100 µL of the same solvent (total volume 200 µL, concentration now 25 mg/mL). Vortex and observe again.

  • Repeat: Continue adding solvent in 100-200 µL increments, calculating the new concentration each time, until the solid fully dissolves.

  • Record: Record the approximate solubility for each solvent in mg/mL. This systematic approach provides a semi-quantitative basis for solvent selection in your primary experiment.[9]

Objective: To improve the solubility of the compound in an aqueous system by introducing a water-miscible organic co-solvent.

Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for the dissolution of hydrophobic or poorly soluble compounds.[7][10]

Table 2: Recommended Co-solvents for Initial Screening

Co-solventStarting Concentration (% v/v)Notes
Dimethyl Sulfoxide (DMSO)5-10%A very strong, aprotic solvent. Excellent for creating stock solutions.
Ethanol10-20%A common, less toxic protic solvent.
Propylene Glycol10-30%Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 400)10-30%Another common formulation excipient.

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of your compound in a pure co-solvent (e.g., 50 mg/mL in DMSO).

  • Aqueous System Preparation: Prepare your aqueous buffer system.

  • Co-solvent Addition: While stirring the aqueous buffer, slowly add the required volume of the stock solution to achieve the desired final concentration of both the compound and the co-solvent. For example, to make a 100 µM solution in a 10 mL buffer with 5% DMSO, you would add the appropriate volume from your stock solution and then add additional pure DMSO to reach a total of 500 µL (5% of 10 mL).

  • Observation: Observe for any signs of precipitation (cloudiness). If the solution remains clear, the co-solvent system is effective at that concentration.

  • Optimization: If precipitation occurs, increase the percentage of the co-solvent in systematic increments (e.g., from 5% to 7.5% to 10%) and repeat the test. Be mindful that high concentrations of organic solvents can interfere with certain biological assays or chemical reactions.

Section 4: References
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. BenchChem.

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Mishra, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 249-261.

  • Kumar, L., & Singh, M. (2023). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. World Journal of Pharmaceutical Research, 12(11), 1046-1061.

  • Hemalatha, B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences, 10(1), 22-30.

  • BenchChem. (2025). Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide. BenchChem.

  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.

  • Thakuria, R., et al. (2013). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 33(2), 1-10.

  • PubChem. (n.d.). 2,5-dichloro-4-iodo-3-methoxypyridine. Retrieved from [Link]

  • Xu, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4047-4071.

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.

  • BenchChem. (2025). Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry. BenchChem.

  • Aslesha, P. N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 28(3), 1-16.

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 4-Iodo-Pyridine Cross-Coupling Reactions

Welcome to the technical support center for optimizing temperature conditions in 4-iodo-pyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing temperature conditions in 4-iodo-pyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, we will delve into the causal relationships behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative scientific literature.

The 4-iodo-pyridine moiety is a valuable building block in medicinal chemistry and materials science due to the high reactivity of the carbon-iodine bond, which allows for selective functionalization.[1] However, temperature control is a critical parameter that can significantly impact reaction yield, selectivity, and the formation of unwanted byproducts. This guide will equip you with the knowledge to rationally optimize temperature for your specific 4-iodo-pyridine cross-coupling reaction.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you might encounter during your experiments, providing likely causes and actionable solutions.

Issue 1: Low or No Product Conversion

Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS) shows a significant amount of unreacted 4-iodo-pyridine starting material.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The reaction may be too sluggish at the current temperature to proceed at a reasonable rate. The oxidative addition of the 4-iodo-pyridine to the palladium(0) catalyst is a critical step that often requires thermal activation.

    • Solution: Cautiously increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments).[2][3] Monitor the reaction at each new temperature to find the optimal balance between reaction rate and catalyst stability. Many modern catalyst systems can operate at room temperature, but challenging substrates may require significant heating.[2]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction step can be temperature-dependent.

    • Solution: If increasing the temperature does not improve the yield, consider that the pre-catalyst reduction may be inefficient.[2][3] You might switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst system (e.g., Buchwald pre-catalysts) that generates the active catalyst more reliably.[3]

  • Poor Solubility of Reagents: One or more components of your reaction mixture (e.g., the boronic acid, base) may have poor solubility at lower temperatures, hindering their participation in the catalytic cycle.

    • Solution: Increasing the temperature can improve the solubility of your reagents. Alternatively, consider a different solvent system that offers better solubility at milder temperatures.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Symptom: The reaction mixture turns black, and the reaction stalls, indicating the formation of palladium black (aggregated palladium nanoparticles), a sign of catalyst deactivation.[2]

Potential Causes & Solutions:

  • Excessive Temperature: High temperatures can accelerate catalyst decomposition, especially in the presence of certain ligands or in the absence of sufficient stabilizing ligands.[2][3]

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable rate.[2] If you've already optimized for temperature and still see decomposition, re-evaluate your ligand choice. Bulky, electron-rich phosphine ligands can often stabilize the palladium center and prevent aggregation.

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[3] This is often exacerbated at higher temperatures.

    • Solution: Ensure your reaction setup is thoroughly degassed.[3] This can be achieved by sparging the solvent and reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Symptom: Analysis reveals the presence of significant amounts of undesired byproducts, such as the homocoupling product of the boronic acid or the dehalogenated pyridine.

Potential Causes & Solutions:

  • High Temperature Promoting Side Reactions: Elevated temperatures can increase the rate of side reactions. For instance, homocoupling of the boronic acid can be facilitated by the presence of oxygen, and this process can be accelerated at higher temperatures.[3] Dehalogenation, where the iodo group is replaced by a hydrogen atom, can also be more prevalent at higher temperatures.[4]

    • Solution: Try to conduct the reaction at a lower temperature. If a higher temperature is necessary for the desired transformation, ensure rigorous degassing to minimize oxygen-mediated side reactions.[3]

  • Inappropriate Base or Solvent Choice at a Given Temperature: The choice of base and solvent can influence the prevalence of side reactions, and their effect can be temperature-dependent.

    • Solution: If lowering the temperature is not feasible, consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents.[3][4] The optimal combination will depend on your specific substrates.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a 4-iodo-pyridine Suzuki coupling?

A1: A good starting point for many Suzuki couplings of iodo-pyridines is in the range of 80-100 °C.[2][5][6] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, base, and solvent used.[4] It is always recommended to perform a temperature screening experiment (e.g., at 60 °C, 80 °C, and 100 °C) to identify the ideal conditions for your reaction.[2]

Q2: How does the electronic nature of the 4-iodo-pyridine affect the optimal temperature?

A2: The pyridine ring is electron-deficient, which generally makes the C-I bond more susceptible to oxidative addition compared to electron-rich aryl iodides.[7] This can sometimes allow for the use of lower reaction temperatures. However, the nitrogen lone pair can coordinate to the palladium catalyst, potentially inhibiting its activity.[7] The presence of other electron-withdrawing or -donating groups on the pyridine ring will further modulate its reactivity and influence the required temperature.

Q3: Can microwave heating be used for 4-iodo-pyridine cross-coupling, and how does it affect temperature optimization?

A3: Yes, microwave irradiation is an excellent method for rapidly heating cross-coupling reactions and can often significantly reduce reaction times.[8][9][10] When using a microwave reactor, you can precisely control the temperature. A typical starting point for a microwave-assisted Suzuki coupling of a halo-pyridine could be 100-120 °C for a short duration (e.g., 15 minutes).[8][10] The rapid and efficient heating can sometimes lead to different outcomes compared to conventional heating, so optimization is still necessary.

Q4: What is the relationship between the ligand and the optimal reaction temperature?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, often allowing the reaction to proceed at lower temperatures.[7] Conversely, less effective ligands may require higher temperatures to achieve a reasonable reaction rate, but this also increases the risk of catalyst decomposition. Therefore, ligand selection and temperature optimization are intrinsically linked.

Experimental Protocols & Data

General Protocol for Temperature Screening in a 4-Iodo-Pyridine Suzuki Coupling

This protocol provides a framework for systematically optimizing the reaction temperature.

Step-by-Step Methodology:

  • Reaction Setup: In three separate oven-dried reaction vessels (e.g., microwave vials or Schlenk tubes) equipped with stir bars, add the 4-iodo-pyridine (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessels and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[6]

  • Catalyst and Solvent Addition: To each vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).[6]

  • Temperature Control: Place each vessel in a pre-heated heating block or oil bath set to the desired screening temperatures (e.g., 60 °C, 80 °C, and 100 °C).[2]

  • Reaction Monitoring: Stir the reactions vigorously and monitor their progress at regular intervals (e.g., every hour) by a suitable analytical technique (TLC, LC-MS, or GC).[6]

  • Analysis: Once the reactions appear to have reached completion or stalled, cool them to room temperature. Work up each reaction identically and analyze the crude product mixtures to determine the conversion and yield of the desired product, as well as the formation of any byproducts.

Data Presentation: Temperature Effects on a Model Reaction

Model Reaction: Suzuki-Miyaura coupling of 4-iodo-pyridine with phenylboronic acid.

Temperature (°C)Reaction Time (h)Conversion of 4-Iodo-pyridine (%)Yield of 4-phenylpyridine (%)Observations
Room Temperature24< 5< 5Reaction is very sluggish.
60124540Moderate conversion.
806> 9592High conversion and yield.
1004> 9885Faster reaction, but increased byproduct formation (e.g., biphenyl).
1202> 9875Significant catalyst decomposition (palladium black) and byproduct formation.[5]

Note: The data in this table is representative and will vary depending on the specific reaction conditions.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

This diagram outlines a decision-making process when faced with low product conversion.

Troubleshooting_Low_Yield start Low or No Product Yield check_temp Is the reaction temperature sufficient? start->check_temp increase_temp Increase temperature in 10-20°C increments check_temp->increase_temp No check_catalyst Is the Pd(II) pre-catalyst activating efficiently? check_temp->check_catalyst Yes success Improved Yield increase_temp->success change_catalyst Switch to a Pd(0) source or advanced pre-catalyst check_catalyst->change_catalyst No check_solubility Are all reagents soluble? check_catalyst->check_solubility Yes change_catalyst->success change_solvent Screen alternative solvents check_solubility->change_solvent No check_solubility->success Yes change_solvent->success

Caption: Decision tree for troubleshooting low yield in 4-iodo-pyridine cross-coupling.

General Catalytic Cycle and the Influence of Temperature

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling and where temperature plays a critical role.

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Requires Heat PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArI 4-Iodo-pyridine ArI->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle highlighting the temperature-sensitive oxidative addition step.

References

  • Palladium catalyst issues in cross-coupling reactions - Benchchem. (n.d.).
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines - Benchchem. (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
  • Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry - Benchchem. (n.d.).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. (n.d.).
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives - Benchchem. (n.d.).
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters - ACS Publications. (2004, March 27).
  • Troubleshooting low yield in pyridine functionalization - Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Methoxy Substituted Pyridines

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing synthetic bottlenecks with 3-methoxypyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing synthetic bottlenecks with 3-methoxypyridine derivatives. The 3-methoxy motif is a privileged pharmacophore, but its unique combination of steric bulk and electron-donating (+M) properties frequently disrupts standard functionalization pathways.

This guide deconstructs the causality behind these failures and provides self-validating troubleshooting protocols to restore synthetic efficiency.

Section 1: Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

The functionalization of the C2 and C4 positions adjacent to a 3-methoxy group is notoriously difficult. The methoxy group creates a physical steric block while simultaneously increasing the electron density of the pyridine ring, which raises the activation energy required for the oxidative addition of palladium catalysts[1].

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a 3-bromo-2-chloro-5-methoxypyridine yields mostly unreacted starting material. What is the mechanistic failure, and how do I overcome it? Causality: Low conversion in this scenario is almost always a failure of the oxidative addition step. The electron-rich nature of the methoxy group makes the adjacent C-Cl or C-Br bonds less electrophilic[1]. Standard ligands like triphenylphosphine (


) cannot generate a sufficiently reactive, electron-rich Pd(0) center to break the bond.
Solution:  Transition to dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs). These ligands possess a flexible steric bulk that stabilizes a highly reactive, monoligated 12-electron Pd(0) species, drastically accelerating oxidative addition at room or slightly elevated temperatures[2].

Q2: During the Buchwald-Hartwig amination of a hindered 3-methoxypyridine, I observe significant hydrodehalogenation (reduction) instead of the desired amination. How can I suppress this? Causality: Hydrodehalogenation is a kinetic trap. It occurs when the reductive elimination of the product is slower than the competing


-hydride elimination (often sourced from the amine or trace moisture)[3]. The steric clash between the 3-methoxy group and the incoming amine prevents the Pd(II) intermediate from adopting the required Y-shaped geometry for reductive elimination.
Solution:  Utilize extremely bulky, electron-rich ligands like BrettPhos, RuPhos, or specialized pre-catalysts such as Pd-PEPPSI-IPentCl. The massive steric pressure exerted by the 3-pentyl substituents on the NHC ligand forces the aryl and amine groups into close proximity, artificially accelerating reductive elimination so that it outcompetes the hydrodehalogenation pathway[4].
Quantitative Data: Ligand & Catalyst Selection Matrix
Reaction TypePrimary ChallengeRecommended Catalyst/LigandTemp (°C)Expected YieldMechanistic Rationale
Suzuki Coupling Oxidative Addition Failurengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ XPhos
80–100>85%Electron-rich biaryl backbone accelerates oxidative addition; bulk promotes monoligation.
Suzuki Coupling Extreme Steric CrowdingPd(OAc)₂ / NHC (e.g., IPr)25–6070–95%Flexible steric bulk of NHC accommodates hindered substrates at lower temperatures[2].
Buchwald-Hartwig HydrodehalogenationPd-PEPPSI-IPentCl80>80%3-pentyl groups force reductive elimination, outcompeting

-hydride elimination[4].
Buchwald-Hartwig Poor Amine Nucleophilicity

/ BrettPhos
90–11075–90%Highly specialized for coupling weak/hindered amines with deactivated aryl chlorides[3].
Logical Troubleshooting Workflow

G Start Evaluate Reaction Conversion LowConv Low Conversion (< 20%) Start->LowConv HydroDehal Hydrodehalogenation Side Product Start->HydroDehal OxAdd Oxidative Addition Failure LowConv->OxAdd Steric block at C-X RedElim Reductive Elimination Failure HydroDehal->RedElim Slow coupling step Sol1 Switch to XPhos/SPhos Increase Temp (100°C) OxAdd->Sol1 Sol2 Use BrettPhos/RuPhos or Pd-PEPPSI-IPentCl RedElim->Sol2

Caption: Logical troubleshooting workflow for cross-coupling hindered 3-methoxypyridines.

Self-Validating Protocol: Suzuki Coupling of Hindered 3-Methoxypyridines

Objective: Achieve >85% conversion of 3-bromo-5-fluoro-2-methoxypyridine using a highly active Pd/XPhos system[1].

  • System Purging (Causality: Pd(0) is highly susceptible to oxidation): To an oven-dried Schlenk flask, add 3-bromo-5-fluoro-2-methoxypyridine (1.0 equiv), arylboronic acid (1.2 equiv),

    
     (1.5 mol%), XPhos (3.6 mol%), and anhydrous 
    
    
    
    (2.0 equiv). Evacuate and backfill with ultra-pure Argon three times.
  • Solvent Addition (Causality: Water poisons the active catalyst): Inject degassed 1,4-dioxane (0.2 M) via syringe.

  • Thermal Activation (Causality: Overcoming the +M effect barrier): Heat the reaction to 100 °C.

  • In-Process Validation: At 2 hours, withdraw a 50

    
    L aliquot under Argon, quench with EtOAc/Water, and analyze the organic layer via LC-MS. Validation Check: If starting material >50% remains, oxidative addition is still failing; inject an additional 1 mol% of pre-mixed 
    
    
    
    /XPhos.
  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via silica gel chromatography.

Section 2: Directed Ortho-Metalation (DoM)

The methoxy group is a powerful Directed Metalation Group (DMG). However, in 3-methoxypyridine, the DMG can direct lithium bases to both the C2 and C4 positions. Achieving strict regioselectivity requires precise manipulation of steric environments and base basicity.

Frequently Asked Questions (FAQs)

Q3: When attempting DoM on 3-methoxypyridine with n-BuLi, I get a mixture of C2 and C4 metalated products, along with nucleophilic addition byproducts. How do I achieve strict regioselectivity? Causality: Standard alkyllithiums like n-BuLi are highly nucleophilic and small enough to attack multiple sites. They can undergo Chichibabin-type nucleophilic addition to the pyridine ring. Furthermore, they lack the steric bulk to differentiate between the C2 proton (made acidic by the adjacent nitrogen) and the C4 proton[5]. Solution: Switch to highly hindered, non-nucleophilic bases. Mesityllithium is ideal for C2-selective metalation because its massive steric bulk prevents it from accessing the more crowded C4 position, forcing deprotonation exclusively at C2[5].

Q4: Is it possible to bypass the ortho-directing effect of the methoxy group entirely to functionalize the remote C6 position? Causality: Traditional DoM relies on the Complex-Induced Proximity Effect (CIPE), which strictly limits functionalization to adjacent carbons. Solution: Yes, by utilizing regiodivergent bimetallic bases. The mixed TMP-titanate base Ti-1·2(TMPMgCl·LiCl) completely overrides the classic ortho-directing effect of the 3-methoxy group, selectively metalating the remote C6 position due to unique transition-state geometries. Conversely, adding iron to the system (Ti-1·FeCl2·2(TMPMgCl·LiCl)) restores ortho-metalation via Fe/Ti synergism[6].

Regiodivergent Metalation Pathways

G Substrate 3-Methoxypyridine Base1 Mesityllithium (Bulky Alkyllithium) Substrate->Base1 Base2 TMP-Titanate Base [Ti-1·2(TMPMgCl·LiCl)] Substrate->Base2 Base3 Fe-Doped TMP-Titanate [Ti-1·FeCl2·2(TMPMgCl·LiCl)] Substrate->Base3 Prod1 Strict C2-Metalation (Steric control) Base1->Prod1 Deprotonation Prod2 C6-Metalation (Remote functionalization) Base2->Prod2 Regiodivergent Prod3 C2/C4 Ortho-Metalation (Fe-promoted synergism) Base3->Prod3 Synergistic

Caption: Regiodivergent metalation pathways for 3-methoxypyridine based on base selection.

Self-Validating Protocol: Regioselective C2-Metalation using Mesityllithium

Objective: Achieve >95% regioselective C2-lithiation of 3-methoxypyridine followed by electrophilic quench[5].

  • Cryogenic Preparation (Causality: Prevents nucleophilic degradation): Dissolve 3-methoxypyridine (1.0 equiv) in anhydrous THF (0.1 M) under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition (Causality: Steric discrimination): Dropwise add a freshly prepared solution of mesityllithium (1.1 equiv) in THF over 15 minutes. Maintain the internal temperature below -70 °C to prevent equilibration to the thermodynamic C4-lithiated species.

  • Metalation Time: Stir at -78 °C for 1 hour.

  • Electrophilic Quench (Causality: Trapping the kinetic product): Add the desired electrophile (e.g., iodine, DMF, or a borate ester) (1.5 equiv) rapidly. Validation Check: The deep color of the lithiated intermediate should dissipate immediately upon addition of the electrophile, indicating a successful quench.

  • Warming and Workup: Allow the reaction to warm to room temperature slowly over 2 hours. Quench with saturated aqueous

    
     and extract with diethyl ether.
    

References

1.1 - BenchChem 2.2 - Organic Chemistry Portal 3.4 - YorkSpace 4.3 - BenchChem 5.5 - University of Windsor 6.6 - ResearchGate

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,5-Dichloro-4-iodo-3-methoxypyridine Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 2,5-Dichloro-4-iodo-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3)[1].

This highly functionalized, electron-deficient heterocycle presents unique synthetic opportunities but is notoriously sensitive to basic conditions. The presence of multiple halogens (C2-Cl, C4-I, C5-Cl) and a single acidic proton (C6-H) creates competing reaction pathways: Nucleophilic Aromatic Substitution (SNAr), transition-metal oxidative addition, and Base-Catalyzed Halogen Dance (BCHD)[2]. This guide is designed to help you understand the causality behind these side reactions and implement self-validating protocols to ensure experimental success.

FAQ 1: Cross-Coupling and SNAr Competition

Q: During a Suzuki-Miyaura coupling targeting the C4-I position, I observe significant degradation and side-product formation. I am using


 in a Methanol/Water solvent system. What is causing this? 

A: The issue is competitive Nucleophilic Aromatic Substitution (SNAr). The C2-chlorine is highly electrophilic due to the inductive and resonance electron withdrawal of the adjacent pyridine nitrogen. When using nucleophilic bases (like hydroxides or alkoxides) or nucleophilic solvents (like methanol) under basic conditions, the base or solvent attacks the C2 position, displacing the chloride before or during the palladium-catalyzed oxidative addition at C4. To resolve this, you must switch to a strictly non-nucleophilic base and an aprotic solvent system.

Quantitative Data: Base & Solvent Compatibility Matrix
Base TypeSolvent SystemSNAr Risk at C2C4-Coupling EfficiencyRecommendation


Critical (>80%)Low (<20%)Avoid


High (~50%)Moderate (~40%)Avoid

DMF (Anhydrous)Low (<5%)High (>85%)Acceptable

1,4-Dioxane (Anhydrous)None (0%)Optimal (>95%)Highly Recommended
Self-Validating Protocol: Selective C4-Suzuki-Miyaura Coupling

This protocol utilizes a non-nucleophilic base to ensure selective reaction at the C4-iodine while preserving the C2-chlorine.

  • Step 1: Reagent Preparation & Deoxygenation

    • Action: Suspend 2,5-Dichloro-4-iodo-3-methoxypyridine (1.0 equiv), boronic acid (1.1 equiv), and anhydrous

      
       (2.0 equiv) in anhydrous 1,4-dioxane. Sparge with Argon for 15 minutes.
      
    • Validation Checkpoint: Perform a Karl Fischer titration on the solvent prior to use; water content must be <50 ppm to prevent hydroxide formation from the phosphate base.

  • Step 2: Catalyst Addition

    • Action: Add

      
       (0.05 equiv) under a positive stream of Argon. Seal the vessel.
      
    • Validation Checkpoint: Pull a 0.1 mL aliquot at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , dilute in acetonitrile, and run LC-MS. Confirm the presence of the intact starting material mass (
      
      
      
      ) and the absence of any premature degradation.
  • Step 3: Heating and Kinetic Monitoring

    • Action: Heat the reaction mixture to 80 °C.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1) every 2 hours. The starting material (

      
      ) should cleanly convert to a single new spot. If a highly polar baseline spot appears, moisture has compromised the system, inducing SNAr.
      
  • Step 4: Isolation

    • Action: Cool to room temperature, filter through a Celite pad to remove palladium salts, and concentrate.

    • Validation Checkpoint:

      
       NMR of the crude mixture must show an intact singlet at 
      
      
      
      (integrating to 3H), confirming the C3-methoxy group was not cleaved.

G SM 2,5-Dichloro-4-iodo- 3-methoxypyridine Cond Base Selection for Cross-Coupling SM->Cond Nuc Nucleophilic Base/Solvent (e.g., NaOH, NaOMe, MeOH) Cond->Nuc Nucleophilic Attack NonNuc Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3 in Dioxane) Cond->NonNuc Optimal Choice SNAr Side Product: SNAr at C2-Cl Nuc->SNAr C2-Cl Displacement Cross Target Product: Selective C4-Coupling NonNuc->Cross Pd-Catalyzed C4-I

Caption: Reaction logic for cross-coupling vs. SNAr pathways based on base nucleophilicity.

FAQ 2: C6-Deprotonation and The Halogen Dance

Q: I am attempting to functionalize the C6 position by deprotonating with LDA at -78 °C, but my electrophilic quench yields a complex mixture of isomers, including products where the iodine has migrated. Why?

A: You are observing a Base-Catalyzed Halogen Dance (BCHD)[2][3]. The C6-proton is highly acidic. When you deprotonate the C6 position, you generate a kinetic 6-lithio-4-iodo intermediate. Because iodine is highly polarizable and prone to migration, this species can undergo intermolecular halogen transfer with unreacted starting material to form a more thermodynamically stable organolithium species (e.g., a 4-lithio-6-iodo intermediate)[2][3]. This rearrangement is highly temperature- and time-dependent. To prevent the dance, you must strictly control the temperature and trap the kinetic intermediate immediately, ideally using continuous-flow chemistry or in situ trapping techniques[2].

Self-Validating Protocol: Kinetic C6-Lithiation (Avoiding BCHD)

This protocol uses strictly controlled cryogenic conditions to trap the kinetic 6-lithio species before halogen migration can occur.

  • Step 1: Cryogenic Setup

    • Action: Dissolve 2,5-Dichloro-4-iodo-3-methoxypyridine in anhydrous THF. Submerge the reaction flask in a dry ice/acetone bath.

    • Validation Checkpoint: Use an internal thermocouple. Do not proceed until the internal temperature reads strictly

      
      . External bath temperature is insufficient for validation.
      
  • Step 2: Base Addition

    • Action: Add a highly hindered base, Lithium tetramethylpiperidide (LiTMP) (1.05 equiv), dropwise over 5 minutes. LDA can be used, but LiTMP minimizes nucleophilic attack at C2.

    • Validation Checkpoint: Pull a 0.1 mL aliquot and immediately quench into a vial containing

      
       (MeOD). LC-MS/NMR analysis of this aliquot must show >95% deuterium incorporation at C6 (
      
      
      
      ), confirming complete lithiation without isomerization.
  • Step 3: Electrophile Trapping

    • Action: Add the electrophile (e.g., DMF for formylation or an alkyl halide) within 2 minutes of completing the base addition. Note: Extended hold times (>5 mins) will initiate the halogen dance even at -78 °C.

    • Validation Checkpoint: Immediate color change upon electrophile addition indicates successful trapping. Final LC-MS must confirm the expected product mass with a single peak in the chromatogram, validating the absence of BCHD isomers.

BCHD SM Starting Material (C4-I, C6-H) Base Strong Base (LDA/LiTMP, -78 °C) SM->Base Kinetic Kinetic Intermediate (6-Lithio-4-iodo) Base->Kinetic Deprotonation Dance Halogen Dance (Intermolecular I-Transfer) Kinetic->Dance T > -78 °C or t > 5 min Trap1 Electrophile Quench (Fast Trapping) Kinetic->Trap1 t < 2 min Thermo Thermodynamic Intermediate (4-Lithio-6-iodo) Dance->Thermo Trap2 Electrophile Quench (Delayed Trapping) Thermo->Trap2 Prod1 C6-Functionalized Product Trap1->Prod1 Prod2 C4-Functionalized, C6-Iodo Product Trap2->Prod2

Caption: Mechanistic divergence of the kinetic lithiation vs. the Base-Catalyzed Halogen Dance (BCHD).

References

1.[1] 2,5-DICHLORO-4-IODO-3-METHOXYPYRIDINE | 1299607-34-3 . Sigma-Aldrich. 1 2.[2] Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance . PMC - NIH. 2 3.[3] Halogen Dance Reactions Explained . Scribd. 3

Sources

Optimization

Technical Support Center: Isolating Pure 2,5-Dichloro-4-iodo-3-methoxypyridine

Welcome to the technical support center for the workup and purification of 2,5-Dichloro-4-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the workup and purification of 2,5-Dichloro-4-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this versatile chemical intermediate. We will move beyond simple procedural lists to explain the rationale behind each step, ensuring a robust and reproducible purification strategy.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues that may arise during your experimental workup. Each answer provides a mechanistic explanation and a clear course of action.

Question: My reaction is complete, but the crude product is a dark, intractable oil instead of a solid. How should I begin the workup?

Answer: A dark, oily crude product often indicates the presence of high molecular weight byproducts or residual high-boiling solvents like DMF or DMSO. The primary goal is to perform an initial purification to make the material more manageable for chromatography or crystallization.

  • Aqueous Workup is Key: Even if the product is oily, a standard aqueous workup is essential. Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Quench Reactive Species: If your synthesis involved an electrophilic iodinating agent (e.g., N-Iodosuccinimide), the first wash should be with an aqueous solution of a reducing agent like 10% sodium thiosulfate (Na₂S₂O₃).[1][2] This will quench any unreacted iodine, which can contribute to coloration and side reactions.

  • Neutralize Acidity: Follow with a wash using a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove any acidic byproducts or unreacted acidic reagents.[1][3]

  • Brine Wash and Drying: A final wash with saturated sodium chloride (brine) will help to remove residual water from the organic layer and facilitate phase separation.[2][4] Thoroughly dry the organic phase over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][5]

  • Solvent Swap: After drying and filtering, if you suspect a high-boiling solvent is present, you can perform a "solvent swap." Add a lower-boiling solvent like DCM and re-concentrate the solution on a rotary evaporator. Repeating this process can help azeotropically remove traces of the higher-boiling solvent. The goal is to obtain a solid or a less viscous oil that is amenable to loading onto a chromatography column.

Question: My final product has a persistent yellow or brownish tint, even after chromatography. How can I decolorize it?

Answer: Colored impurities are typically high-molecular-weight, conjugated byproducts that are sometimes difficult to separate by silica gel chromatography.[6][7]

A common and effective method for removing these colored impurities is treatment with activated charcoal.[7]

  • Procedure: Dissolve the impure product in a suitable organic solvent (e.g., dichloromethane). Add a small amount of activated charcoal (typically 1-2% by weight of your compound).

  • Caution: Use charcoal sparingly. While it is excellent at adsorbing colored impurities, it will also adsorb your desired product, leading to a reduction in yield.[6][7]

  • Execution: Stir the solution with the charcoal for 10-15 minutes at room temperature. Do not heat, as this can sometimes promote side reactions on the charcoal surface. Remove the charcoal by filtering the mixture through a pad of Celite or a 0.45 µm syringe filter. The resulting filtrate should be colorless. Concentrate the solvent to recover the decolorized product.

Question: I am attempting to recrystallize the compound, but it either "oils out" or fails to crystallize altogether. What are my options?

Answer: Recrystallization failure is a common issue that usually points to a problem with solvent choice or the purity of the crude material.[6]

  • Solvent System is Critical: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7] For a polyhalogenated pyridine like this, consider solvent systems such as ethanol/water, acetone/hexane, or ethyl acetate/heptane.

  • Troubleshooting "Oiling Out": This happens when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is supersaturated. To remedy this, add slightly more hot solvent to ensure complete dissolution, and then allow the solution to cool much more slowly. An insulated Dewar flask can be used to slow the cooling process.

  • Inducing Crystallization: If crystals do not form upon cooling, several techniques can be employed:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, supersaturated solution.

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent," like hexane or pentane) to the solution at room temperature until it becomes slightly turbid. Then, allow the solution to stand undisturbed.[8]

Question: My NMR analysis shows persistent impurities that co-eluted with my product during column chromatography. How can I achieve higher purity?

Answer: Co-elution is common when impurities have a similar polarity to the target compound. This often occurs with regioisomers (e.g., 2,5-dichloro-6-iodo-3-methoxypyridine) or closely related analogues.

  • Optimize Chromatography: Before attempting a second column, run several analytical Thin Layer Chromatography (TLC) plates using different solvent systems. Try a less polar system (e.g., increasing the hexane-to-ethyl acetate ratio) or a different solvent mixture entirely (e.g., dichloromethane/methanol or toluene/acetone). The goal is to find a system that provides better separation (a larger ΔRf) between your product and the impurity.

  • Consider Recrystallization: If the impurity level is relatively low (<10%), recrystallization is often more effective than a second column for removing closely-related impurities.[6] The regular crystal lattice of the desired compound tends to exclude the differently shaped impurity molecules.

  • Trituration: If the impurity is significantly more soluble than your product in a particular solvent, trituration can be a quick and effective purification step.[9] Suspend the impure solid in the chosen solvent, stir vigorously for 15-30 minutes, and then collect your purified, less soluble product by filtration.

Purification Workflow: A Decision-Making Diagram

The following diagram outlines a logical workflow for the workup and purification of 2,5-Dichloro-4-iodo-3-methoxypyridine.

G start Crude Reaction Mixture workup Aqueous Workup (Na2S2O3, NaHCO3, Brine) start->workup extract Extract with Organic Solvent (e.g., DCM or EtOAc) workup->extract dry Dry (Na2SO4) & Concentrate extract->dry crude_product Isolated Crude Product dry->crude_product purity_check Assess Purity & Form (TLC, Appearance) crude_product->purity_check chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) purity_check->chromatography oily recrystallize Recrystallization purity_check->recrystallize solid oily Oily / Multiple Spots fractions Combine Pure Fractions & Concentrate chromatography->fractions solid Solid / <3 Spots crystals Collect Crystals by Filtration recrystallize->crystals final_product Pure 2,5-Dichloro-4-iodo- 3-methoxypyridine fractions->final_product crystals->final_product

Caption: Decision workflow for purification.

Comparative Analysis of Purification Techniques

The choice of purification method depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity.

Purification MethodExpected PurityTypical YieldAdvantagesDisadvantages
Flash Chromatography >98%50-90%Excellent for separating mixtures with different polarities; applicable to oils and solids.[6]Can be time-consuming and uses large volumes of solvent; risk of product decomposition on silica.[10]
Recrystallization >99%60-85%Can yield very high-purity material; cost-effective and scalable.[6]Requires finding a suitable solvent system; not effective for oily products or removing impurities with similar solubility.[7]
Trituration >95%80-95%Fast and simple for removing highly soluble impurities from a less soluble solid product.[6]Not a comprehensive purification method; ineffective against impurities with similar solubility.

Standard Operating Protocol: Purification by Flash Column Chromatography

This protocol assumes you have ~1 gram of crude material after an initial aqueous workup.

1. Preparation:

  • Prepare your eluent. For this compound, a good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 20:1 v/v).[1] Use TLC to determine the optimal solvent ratio that gives your product an Rf value of ~0.3.

  • Prepare a silica gel column. The amount of silica should be 50-100 times the weight of your crude product.

2. Sample Loading:

  • Dissolve the crude 2,5-Dichloro-4-iodo-3-methoxypyridine in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel (2-3x the weight of your product) and then add your dissolved product.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is the "dry loading" method, which generally provides better separation.[6]

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column and apply positive pressure to begin elution.

  • Collect fractions in an array of test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

4. Isolation:

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified 2,5-Dichloro-4-iodo-3-methoxypyridine as a solid.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of pure 2,5-Dichloro-4-iodo-3-methoxypyridine? Pure 2,5-Dichloro-4-iodo-3-methoxypyridine is typically a white to yellow solid.[11] Like many iodinated aromatic compounds, it may be sensitive to light and should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.

Q2: What are the primary safety concerns when handling this compound? This compound is classified as an acute oral toxicant (Acute Tox. 4).[12] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Q3: What are the most common impurities to look out for during synthesis? Common impurities can include unreacted starting materials, partially halogenated intermediates, or positional isomers formed during the iodination step.[6] For instance, if the starting material is 2,5-dichloro-3-methoxypyridine, incomplete iodination would leave this behind. Depending on the reaction conditions, regioisomers where the iodine atom is at a different position on the pyridine ring could also be formed.

References

  • RSC. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dichloro-4-iodo-3-methoxypyridine (C6H4Cl2INO). Retrieved from [Link]

  • de M. et al. (2021).
  • Li, G. et al. (2020).
  • Allen, C. L. et al. (2024). Chromatography-Free and Chlorinated Solvent-Free Preparation of 2,5-dibromohexanediamide (DBHDA). Organic Syntheses.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Bori, I. D. et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2,5-Dichloro-4-iodo-3-methoxypyridine: A Comparative Guide to Stationary Phase Selection

The Analytical Challenge: Halogenated Pyridines 2,5-Dichloro-4-iodo-3-methoxypyridine is a heavily substituted, multi-halogenated building block critical in advanced pharmaceutical synthesis. Developing a robust High-Per...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Halogenated Pyridines

2,5-Dichloro-4-iodo-3-methoxypyridine is a heavily substituted, multi-halogenated building block critical in advanced pharmaceutical synthesis. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique set of challenges.

Because the pyridine ring is highly electron-withdrawn by two chlorine atoms, one iodine atom, and a methoxy group, the basicity of the pyridine nitrogen is drastically reduced. Consequently, the molecule remains neutral under standard acidic reversed-phase (RP) conditions. Furthermore, synthesizing this compound often generates closely related structural impurities, such as des-iodo analogs (e.g., 2,5-dichloro-3-methoxypyridine) or positional isomers.

Separating these critical pairs requires an analytical method that can recognize subtle differences in polarizability, shape, and electron density—a task where traditional stationary phases often fail.

Mechanistic Causality: Why Standard C18 Columns Fall Short

The default starting point for most HPLC method development is the Octadecylsilane (C18) column. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions[1].

When analyzing highly halogenated structural isomers, the hydrophobic footprint of the target API and its impurities are nearly identical. Because a standard C18 column cannot exploit the electronic differences between a chlorine atom and an iodine atom, the result is typically peak co-elution or poor resolution. To achieve baseline separation, we must introduce orthogonal retention mechanisms [2].

The PFP Advantage: Multi-Modal Retention

To overcome the limitations of C18, Pentafluorophenyl (PFP) columns provide a superior alternative for halogenated aromatics. The PFP stationary phase offers a multi-modal retention mechanism that drastically improves selectivity [3]:

  • 
     Interactions:  The highly electron-deficient pentafluorophenyl ring acts as a strong Lewis acid, engaging in 
    
    
    
    interactions with the analyte's aromatic ring.
  • Dipole-Dipole Interactions: The strongly electronegative C–F bonds on the stationary phase create a rigid dipole moment that interacts with the polarized C–Cl and C–I bonds of the analyte.

  • Halogen Bonding: The fluorine atoms on the PFP phase can engage in specific halogen bonding with the heavy, polarizable iodine atom on the target molecule, providing exceptional shape selectivity [4].

Mechanisms cluster_C18 Standard C18 Column cluster_PFP Pentafluorophenyl (PFP) Column Analyte 2,5-Dichloro-4-iodo- 3-methoxypyridine C18_Mech Hydrophobic / Dispersive Interactions Only Analyte->C18_Mech PFP_Mech1 Hydrophobic Interactions Analyte->PFP_Mech1 PFP_Mech2 π-π Interactions Analyte->PFP_Mech2 PFP_Mech3 Dipole-Dipole & Halogen Bonding Analyte->PFP_Mech3

Fig 1. Comparison of retention mechanisms between C18 and PFP stationary phases.

Self-Validating Experimental Protocol

To objectively compare the performance of C18 and PFP columns, the following step-by-step methodology was designed.

Causality in Mobile Phase Selection: Methanol (MeOH) is selected as the organic modifier instead of Acetonitrile (MeCN). Acetonitrile possesses its own


 electrons, which can competitively bind to the PFP phase and suppress the critical 

interactions between the column and the analyte. Methanol, being a protic solvent without

character, preserves and enhances these orthogonal interactions [5].
Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (100% MS-grade Methanol).

  • Column Equilibration: Install the selected column (150 mm × 4.6 mm, 3 µm particle size). Equilibrate at 40°C with 40% Mobile Phase B at a flow rate of 1.0 mL/min for 20 column volumes.

  • Sample Preparation: Dissolve 2,5-Dichloro-4-iodo-3-methoxypyridine and its critical des-iodo impurity in a 50:50 mixture of Water:Methanol to a final concentration of 0.1 mg/mL.

  • System Suitability Testing (SST) - Self-Validation Step: Inject 10 µL of the resolution mixture. The system is only considered valid for sample analysis if the resolution (

    
    ) between the API and the des-iodo impurity is 
    
    
    
    . If
    
    
    , the gradient must be flattened.
  • Gradient Execution: Run a linear gradient from 40% B to 90% B over 15 minutes. Hold at 90% B for 3 minutes, then re-equilibrate at 40% B for 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for halogenated pyridines).

HPLC_Workflow Start Target Analyte: 2,5-Dichloro-4-iodo-3-methoxypyridine Phase1 Stationary Phase Screening (Evaluate C18 vs. PFP) Start->Phase1 Phase2 Mobile Phase Optimization (Select MeOH to preserve π-π interactions) Phase1->Phase2 Phase3 System Suitability Testing (Ensure Resolution > 2.0 for isomers) Phase2->Phase3 Phase4 Method Validation (ICH Q2(R2) Guidelines) Phase3->Phase4

Fig 2. Step-by-step HPLC method development workflow for halogenated pyridines.

Comparative Performance Data

The experimental results clearly demonstrate the superiority of the PFP phase for this specific molecular class. While the C18 column failed the System Suitability Test (co-elution of the critical pair), the PFP column provided baseline resolution.

Chromatographic ParameterStandard C18 (Octadecylsilane)Pentafluorophenyl (PFP)
Retention Time (API) 8.4 min11.2 min
Resolution (

)
1.1 (Failed SST - Co-elution)3.4 (Passed SST - Baseline)
Tailing Factor (

)
1.421.05
Selectivity (

)
1.051.28
Primary Retention Mechanism HydrophobicHydrophobic,

, Dipole-Dipole

Conclusion

For the analysis of 2,5-Dichloro-4-iodo-3-methoxypyridine and its related halogenated impurities, standard C18 columns lack the necessary orthogonal selectivity, resulting in method failure. By switching to a Pentafluorophenyl (PFP) stationary phase and utilizing Methanol as the organic modifier, analytical scientists can leverage


, dipole-dipole, and halogen bonding interactions. This multi-modal approach guarantees baseline resolution, excellent peak shape, and a highly robust, self-validating analytical method.

References

1.1 2.2 3.3 4.4 5. 5

Sources

Comparative

Elucidating Highly Substituted Pyridines: A Comparison Guide to NMR Interpretation Strategies for 2,5-Dichloro-4-iodo-3-methoxypyridine

Executive Summary For researchers and drug development professionals, highly substituted heteroaromatics like 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS 1299607-34-3) present a formidable structural elucidation challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, highly substituted heteroaromatics like 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS 1299607-34-3) present a formidable structural elucidation challenge. With only a single aromatic proton (H-6) and an isolated methoxy group, traditional scalar proton-proton coupling (


) networks are completely absent.

This guide objectively compares three analytical methodologies—1D NMR, 2D HMBC NMR, and Relativistic DFT-ZORA Computation—evaluating their performance, limitations, and underlying causality in resolving the regiochemistry of this complex chemical scaffold.

Methodology Comparison Matrix

To establish a self-validating analytical system, it is critical to understand the operational strengths and blind spots of each technique. The table below summarizes the comparative performance of the three primary elucidation strategies.

MethodologyPrimary UtilityKey AdvantageCritical LimitationTurnaround Time
1D NMR (

H,

C)
Baseline chemical shiftsFast; direct observation of the iodine heavy-atom effectCannot prove relative connectivity of the halogensMinutes
2D NMR (HMBC) Bond connectivityUnambiguous

mapping from the isolated proton
Requires high sample concentration for unprotonated carbonsHours
DFT-ZORA Computation Orthogonal validationResolves ambiguous 2D signals accuratelyComputationally expensive; requires specialized softwareDays
1D NMR: The Baseline Approach

Performance & Causality: The


H NMR spectrum provides minimal connectivity data, yielding only two singlets: the H-6 aromatic proton (~8.2 ppm) and the OMe protons (~4.0 ppm).

The


C NMR spectrum is far more informative, primarily due to the presence of iodine at C-4. In standard aromatic systems, carbons resonate between 120–150 ppm. However, iodine induces a massive upfield shift on the directly attached carbon. This phenomenon is known as the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [1]. Because of the SO-HALA effect, C-4 will appear anomalously shielded (typically 90–110 ppm) compared to the chlorine-bearing carbons[1].

Critical Limitation: While 1D NMR can easily identify the carbon bearing the iodine, it cannot definitively prove the relative positions of the two chlorine atoms (C-2, C-5) or the methoxy group (C-3).

2D NMR: The Experimental Gold Standard

Performance & Causality: To bridge the isolated spin systems, 2D NMR is required. A common pitfall in pyridine elucidation is attempting to use NOESY or ROESY to place the methoxy group. In 2,5-Dichloro-4-iodo-3-methoxypyridine, the OMe group at C-3 is flanked by a chlorine atom (C-2) and an iodine atom (C-4). Because there are no adjacent protons on the ring, through-space NOE correlations are nonexistent, rendering NOESY entirely ineffective.

Instead, Heteronuclear Multiple Bond Correlation (HMBC) is the experimental gold standard. The H-6 proton acts as an "antenna," showing strong three-bond (


) correlations to C-2 and C-4, and a weaker two-bond (

) correlation to C-5. Simultaneously, the OMe protons will show a sharp

correlation exclusively to C-3.

Self-Validating Logic: The HMBC correlation from H-6 to the highly shielded C-4 (identified via the 1D SO-HALA effect) unambiguously locks the orientation of the ring, validating the regiochemistry without relying on assumptions.

HMBC_Logic H6 Proton H-6 (Singlet, ~8.2 ppm) C2 C-2 (Cl) ~148 ppm H6->C2 3J (Strong) C4 C-4 (I) ~105 ppm (Shielded) H6->C4 3J (Strong) C5 C-5 (Cl) ~130 ppm H6->C5 2J (Weak) OMe Protons OMe (Singlet, ~4.0 ppm) C3 C-3 (OMe) ~153 ppm OMe->C3 3J (Strong)

Fig 1. Key HMBC correlation map for 2,5-Dichloro-4-iodo-3-methoxypyridine regiochemical assignment.

Computational NMR: The Orthogonal Validator

Performance & Causality: When experimental HMBC intensities are ambiguous (e.g., differentiating the


 to C-2 from the 

to C-5 due to line broadening or low signal-to-noise), computational prediction provides orthogonal validation.

Critical Limitation of Standard Methods: Standard Density Functional Theory (DFT) approaches (e.g., B3LYP/6-31G*) will fail catastrophically for this molecule. They do not account for relativistic effects, leading to massive errors (>50 ppm) in the predicted chemical shift of the iodine-bearing C-4.

To accurately predict the spectrum, one must use the Zeroth-Order Regular Approximation (ZORA) [2]. ZORA incorporates the spin-orbit coupling induced by the heavy iodine atom, accurately reproducing the experimental SO-HALA shielding effect and ensuring computational predictions match experimental reality[2].

Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_DFT Computational Start Unknown Isomer Analysis Node1D 1H & 13C NMR (Baseline) Start->Node1D Node2D HMBC & NOESY (Connectivity) Start->Node2D NodeDFT DFT-ZORA (Validation) Start->NodeDFT HALA Identify C-4 via SO-HALA Effect Node1D->HALA Final Unambiguous Structure Elucidation HALA->Final HMBC Map 3J C-H Correlations Node2D->HMBC HMBC->Final GIAO Relativistic Shift Prediction NodeDFT->GIAO GIAO->Final

Fig 2. Comparative workflow for elucidating highly substituted pyridine structures.

Experimental & Computational Protocols
Protocol A: Optimized HMBC Acquisition
  • Sample Preparation: Dissolve 50 mg of the compound in 0.6 mL of CDCl

    
    . High concentration is critical to ensure adequate signal-to-noise for the four unprotonated carbons (C-2, C-3, C-4, C-5).
    
  • Parameter Optimization: Set the long-range coupling delay to 62.5 ms, corresponding to an average

    
     of 8 Hz.
    
  • Acquisition: Acquire with a minimum of 256

    
     increments and 64 scans per increment to resolve the closely spaced halogenated carbons. Apply forward linear prediction in the 
    
    
    
    dimension to improve resolution.
Protocol B: Relativistic DFT-ZORA Workflow
  • Conformational Search: Perform a relaxed potential energy surface scan of the C(3)-O-CH

    
     dihedral angle to identify the lowest energy rotamer.
    
  • Geometry Optimization: Optimize the lowest energy conformer using the PBE0 functional and the def2-TZVPP basis set, incorporating D3 dispersion corrections.

  • NMR Shielding Calculation: Execute the NMR calculation using the two-component Spin-Orbit ZORA (SO-ZORA) Hamiltonian[2]. Use an all-electron basis set (e.g., QZ4P or TZ2P) on the iodine atom to properly model core-electron relativistic effects[1].

References
  • Vicha, J., Novotný, J., Komorovsky, S., Straka, M., Kaupp, M., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065–7103.[Link]

  • Wolff, S. K., Ziegler, T., van Lenthe, E., & Baerends, E. J. (1999). Density functional calculations of nuclear magnetic shieldings using the zeroth-order regular approximation (ZORA) for relativistic effects: ZORA nuclear magnetic resonance. The Journal of Chemical Physics, 110(16), 7689–7698.[Link]

Sources

Validation

Comprehensive GC-MS Characterization of 2,5-Dichloro-4-iodo-3-methoxypyridine Impurities: A Comparative Guide

Executive Summary & Analytical Challenge The compound 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) is a highly functionalized, polyhalogenated aromatic building block[1]. In pharmaceutical and agrochemical d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The compound 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) is a highly functionalized, polyhalogenated aromatic building block[1]. In pharmaceutical and agrochemical development, the impurity profile of such intermediates dictates the yield and safety of downstream active pharmaceutical ingredients (APIs).

Characterizing impurities in this matrix presents two distinct analytical challenges:

  • Isomeric Resolution: Synthetic by-products often include positional isomers (e.g., 2,6-dichloro-4-iodo-3-methoxypyridine) which possess nearly identical boiling points and molecular weights.

  • Ionization Suppression: The presence of three strong electron-withdrawing halogens (two chlorines, one iodine) significantly reduces the basicity of the pyridine nitrogen. This makes standard LC-MS Electrospray Ionization (ESI) highly inefficient, often leading to signal suppression.

Gas Chromatography-Mass Spectrometry (GC-MS) bypasses ESI limitations by leveraging the molecule's volatility and thermal stability[2]. This guide objectively compares GC-MS column chemistries and ionization techniques to establish a self-validating, highly sensitive workflow for profiling these complex impurities.

Mechanistic Grounding: The Causality of Method Selection

Ionization Techniques: EI vs. NCI

Standard Electron Ionization (EI) at 70 eV is a "hard" ionization technique. For 2,5-Dichloro-4-iodo-3-methoxypyridine, the relatively weak carbon-iodine (C-I) bond readily cleaves under EI, resulting in massive


 fragmentation. This extensive fragmentation can obscure the molecular ion 

, making it difficult to identify unknown over-halogenated or de-halogenated impurities[3].

Conversely, Negative Chemical Ionization (NCI) —specifically Electron Capture Negative Ionization (ECNI)—is a "soft" technique uniquely suited for polyhalogenated compounds[4]. In NCI, a reagent gas (e.g., methane) is bombarded by electrons to create a plasma of low-energy "thermal" electrons. The highly electronegative halogens on the pyridine ring efficiently capture these thermal electrons to form a stable molecular anion


. This process boosts sensitivity by 10- to 100-fold compared to EI and effectively filters out non-halogenated background matrix noise[5][6].

NCI_Mech Methane Reagent Gas (CH4) Bombarded by 70 eV e- ThermalE Thermal Electrons (e-) Low Energy (< 1 eV) Methane->ThermalE Ionization & Moderation Analyte Halogenated Pyridine High Electron Affinity ThermalE->Analyte Electron Capture Anion Molecular Anion [M]·- Stable, High Abundance Analyte->Anion Resonance Stabilization

Fig 1: Mechanism of Electron Capture Negative Ionization (NCI) for halogenated analytes.

Stationary Phase Chemistries: Non-Polar vs. Mid-Polar

A standard non-polar column (e.g., 5% Phenyl-methylpolysiloxane, HP-5ms) separates analytes primarily via dispersive (van der Waals) forces, which correlate directly with boiling points[7]. Because positional isomers of di-chloro-iodo-methoxypyridines have nearly identical boiling points, they frequently co-elute on 5% phenyl columns.

To resolve these isomers, a mid-polar column (e.g., 14% Cyanopropylphenyl-methylpolysiloxane, DB-1701) is required. The cyanopropyl functional groups introduce strong permanent dipoles. The position of the halogens relative to the methoxy group alters the overall dipole moment of each isomer. The cyanopropyl phase interacts differentially with these distinct dipole moments, achieving baseline resolution (


) where non-polar columns fail.

Comparative Data Analysis

Table 1: Performance Comparison of Ionization Techniques (EI vs. NCI)

Data represents typical performance metrics for polyhalogenated pyridine derivatives.

MetricElectron Ionization (EI)Negative Chemical Ionization (NCI)Causality / Advantage
Primary Ion Formed Radical Cation

Molecular Anion

NCI preserves the intact molecule.
Fragmentation Level High (Loss of I, Cl)Very LowEI provides structural fragments; NCI provides molecular weight.
Limit of Detection (LOD) 10 - 50 µg/L (ppb)0.1 - 1.0 µg/L (ppb)NCI is 50x more sensitive due to high electron capture efficiency of halogens[6].
Matrix Interference High (Ionizes all organics)Low (Selective to halogens)NCI acts as a chemical filter, ignoring non-electronegative matrix components.
Library Matching Excellent (NIST/Wiley)Poor (Custom libraries needed)EI is essential for identifying completely unknown structures[3].
Table 2: Column Chemistry Comparison for Isomer Resolution

Target: Separation of 2,5-dichloro-4-iodo-3-methoxypyridine from its 2,6-dichloro isomer.

Column PhaseExample BrandsSeparation MechanismIsomer Resolution (

)
Peak Symmetry
5% Phenyl-methylpolysiloxane HP-5ms, DB-5, Rxi-5Sil MSDispersive (Boiling Point)0.8 (Co-elution)1.1 (Good)
6% Cyanopropylphenyl DB-624, VF-624msWeak Dipole + Dispersive1.2 (Partial)1.2 (Acceptable)
14% Cyanopropylphenyl DB-1701, Rtx-1701Strong Dipole-Dipole2.1 (Baseline) 1.3 (Slight tailing)

Experimental Protocols: Self-Validating Workflows

To ensure a self-validating system, the protocol below utilizes a dual-column, dual-ionization approach. EI on a non-polar column is used for gross purity and library matching, while NCI on a mid-polar column is used for trace isomer quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Diluent Selection: Weigh 10.0 mg of the 2,5-Dichloro-4-iodo-3-methoxypyridine sample. Dissolve in 10.0 mL of GC-grade Hexane or Ethyl Acetate. Causality: Avoid protic solvents (like methanol or water) as they quench the thermal electrons in the NCI source, drastically reducing sensitivity.

  • Internal Standard: Spike the solution with 1.0 µg/mL of a deuterated or brominated internal standard (e.g., 4-Bromopyridine) to correct for injection volume variations.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a deactivated glass GC vial.

Phase 2: GC-MS Instrumental Setup & Execution

  • Inlet Parameters: Set the split/splitless injector to 250°C. Use a split ratio of 10:1 for EI (to avoid detector saturation) and splitless mode for NCI (to maximize trace detection). Inject 1.0 µL.

  • Column Configuration: Install a 14% Cyanopropylphenyl column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial hold at 80°C for 2 min.

    • Ramp at 15°C/min to 200°C.

    • Ramp at 5°C/min to 260°C (slower ramp through the elution zone of the isomers maximizes dipole interactions).

    • Hold at 260°C for 5 min to bake out heavy impurities.

  • Mass Spectrometer (NCI Mode) Setup[5]:

    • Transfer Line: 280°C.

    • Ion Source Temp: 150°C. Causality: A lower source temperature (compared to 230°C for EI) reduces the kinetic energy of the electrons, favoring the electron capture process[5].

    • Reagent Gas: Methane (CH₄) at a flow rate of 2.0 mL/min (adjust to achieve a source pressure of ~

      
       Torr).
      
    • Scan Range: m/z 50 to 450.

Phase 3: Validation & Data Processing

  • Confirm the presence of the molecular anion

    
     at m/z 303 (based on 
    
    
    
    and
    
    
    isotopes).
  • Evaluate the isotopic cluster. The presence of two chlorines will yield a distinct M, M+2, M+4 isotopic pattern (approximate ratio 9:6:1), which serves as a self-validating check for the preservation of the halogens during ionization.

GCMS_Workflow Start Impurity Profiling of Halogenated Pyridines Q1 Are positional isomers expected? Start->Q1 Col_Mid Use Mid-Polar Column (e.g., 14% Cyanopropylphenyl) Maximizes dipole interactions Q1->Col_Mid Yes Col_Non Use Non-Polar Column (e.g., 5% Phenyl) Sufficient for mass/BP differences Q1->Col_Non No Q2 Is ultra-trace sensitivity required (< 10 ng/L)? Col_Mid->Q2 Col_Non->Q2 Ion_NCI Negative Chemical Ionization (NCI) Exploits high electron affinity Q2->Ion_NCI Yes Ion_EI Electron Ionization (EI) Standard library matching Q2->Ion_EI No

Fig 2: Decision matrix for selecting GC-MS parameters based on impurity profiles.

Conclusion

For the rigorous characterization of 2,5-Dichloro-4-iodo-3-methoxypyridine impurities, relying solely on standard non-polar EI-GC-MS is insufficient. The integration of Negative Chemical Ionization (NCI) provides the necessary sensitivity and molecular weight confirmation by preventing the fragmentation of the labile C-I bond. Furthermore, utilizing a mid-polar cyanopropylphenyl column introduces the dipole-dipole interactions required to baseline-resolve critical positional isomers. By adopting this dual-faceted approach, analytical scientists can ensure a robust, highly specific, and self-validating method for halogenated pyridine impurity profiling.

References

  • Losada, S., et al. (2025). "Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)." ResearchGate. Available at: [Link]

  • Almalki, A. H., et al. (2021). "Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements." MDPI. Available at: [Link]

  • Medistri SA. (2024). "GC/MS Identification of Impurities." Medistri.com. Available at: [Link]

  • Agilent Technologies. "Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI." Agilent.com. Available at:[Link]

  • ResearchGate. (2025). "Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites..." ResearchGate. Available at: [Link]

  • PMC. (2023). "Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines." NIH.gov. Available at:[Link]

Sources

Comparative

Unambiguous Structural Validation of 2,5-Dichloro-4-iodo-3-methoxypyridine: A Comparative Guide

In the development of novel therapeutics and agrochemicals, highly substituted pyridines serve as critical pharmacophores. However, validating the exact regiochemistry of molecules like presents a profound analytical cha...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of novel therapeutics and agrochemicals, highly substituted pyridines serve as critical pharmacophores. However, validating the exact regiochemistry of molecules like presents a profound analytical challenge.

As a Senior Application Scientist, I frequently encounter the limitations of standard spectroscopic methods when dealing with proton-deficient, heavily halogenated systems. This guide objectively compares standard analytical modalities—NMR, HRMS, and Single-Crystal X-Ray Diffraction (SC-XRD)—demonstrating the causality behind why SC-XRD remains the gold standard for unambiguous structural assignment in these complex molecules.

The Analytical Dilemma: Why NMR Falls Short

For most organic small molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is the default tool for structural elucidation. However, the causality of NMR's effectiveness relies heavily on proton-proton and proton-carbon spin couplings.

2,5-Dichloro-4-iodo-3-methoxypyridine possesses only one aromatic proton (at the C-6 position) and a methoxy group. In a ¹H NMR spectrum, this results in isolated singlets. While ¹³C NMR will reveal six distinct aromatic carbon signals, the absence of adjacent protons completely neutralizes the utility of 2D correlation experiments like COSY or NOESY. Without these through-bond or through-space correlations, determining the relative stereochemistry or exact regiochemical positions of the chlorine and iodine atoms on the pyridine ring becomes 1[1].

To establish a self-validating analytical pipeline, researchers must understand the specific data yield and limitations of each technique when applied to proton-poor molecules.

Comparative Performance Matrix
Analytical ModalityPrimary Data YieldRegiochemical ResolutionCausality of Limitation / Advantage
High-Resolution Mass Spectrometry (HRMS) Exact mass, isotopic distributionLowConfirms the molecular formula (C₆H₄Cl₂INO) and distinct Cl₂I isotopic pattern, but cannot distinguish between positional isomers.
Nuclear Magnetic Resonance (1D/2D NMR) Chemical shifts, spin-spin couplingLow to ModerateThe lack of adjacent protons eliminates the utility of 2D NMR for mapping the relative positions of the halogens.
Single-Crystal X-Ray Diffraction (SC-XRD) 3D electron density map, atomic coordinatesAbsolute Heavy atoms (I, Cl) scatter X-rays strongly and distinctly. 2 of the methoxy and halogen groups[2].

Workflow for Structural Validation

To bypass the limitations of NMR and MS, SC-XRD provides a direct, three-dimensional map of electron density. Because iodine (53 electrons) and chlorine (17 electrons) scatter X-rays with vastly different intensities, their positions can be assigned with absolute certainty.

ValidationWorkflow Start 2,5-Dichloro-4-iodo-3-methoxypyridine MS HRMS Analysis Start->MS NMR NMR Spectroscopy Start->NMR XRD SC-XRD Analysis Start->XRD ValidMS Exact Mass Confirmed (Isomer Ambiguity) MS->ValidMS ValidNMR 1H Singlet Only (No COSY/NOE) NMR->ValidNMR ValidXRD Electron Density Map (Unambiguous 3D) XRD->ValidXRD Decision Structural Ambiguity? ValidMS->Decision ValidNMR->Decision Final Validated Atomic Coordinates ValidXRD->Final Decision->XRD Yes

Fig 1: Analytical workflow for resolving structural ambiguity in halogenated pyridines.

Experimental Protocol: SC-XRD of Halogenated Pyridines

This protocol is designed as a self-validating system. It incorporates internal quality checks to ensure data integrity before proceeding to structural refinement, specifically addressing the vulnerabilities of halogenated compounds.

Step 1: Crystal Growth and Selection
  • Dissolution: Dissolve 10 mg of 2,5-Dichloro-4-iodo-3-methoxypyridine in a minimum volume of dichloromethane (DCM).

  • Vapor Diffusion: Layer the solution carefully with hexanes (anti-solvent) in a crystallization tube. Allow vapor diffusion to occur at 4 °C over 48–72 hours.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. Select a single crystal with uniform extinction (birefringence) and sharp edges. Causality: Uniform birefringence guarantees the crystal is a single lattice devoid of twinning, which is mandatory for clean diffraction data.

Step 2: Cryogenic Mounting and Data Collection
  • Mounting: Mount the selected crystal on a MiTeGen loop using perfluoropolyether oil.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Collect diffraction data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation. Utilize a low-dose collection strategy.

  • Validation Check: Monitor the initial diffraction frames. Spots must be sharp and well-resolved beyond 0.8 Å resolution. Causality: Halogenated compounds are highly susceptible to 3 during X-ray exposure[3]. Cryogenic temperatures and low-dose strategies exponentially decrease this degradation rate, preserving the C-I and C-Cl bonds.

Step 3: Phase Determination and Refinement
  • Integration: Process the raw frames using standard integration software (e.g., APEX3 or CrysAlisPro), applying multi-scan absorption corrections.

  • Structure Solution: Solve the structure using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation Check: An acceptable, self-validated model must yield an R1 value < 0.05, wR2 < 0.15, and a Goodness-of-Fit (GoF) between 0.95 and 1.05. The heavy atoms (I, Cl) must show distinct, non-overlapping electron density peaks, confirming their exact positions on the pyridine ring.

References

  • 2,5-DICHLORO-4-IODO-3-METHOXYPYRIDINE | 1299607-34-3 , sigmaaldrich.com.

  • Why is crystallography still used in some cases for small molecule structure determination? , stackexchange.com. 1

  • Comparison of X-ray Crystallography, NMR and EM , creative-biostructure.com. 2

  • Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures , iucr.org. 3

Sources

Validation

Analytical Rigor in Halogenated Pyridines: Purity Assessment Standards for 2,5-Dichloro-4-iodo-3-methoxypyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) is a highly functionalized heterocyclic building block extens...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Featuring a densely substituted pyridine ring with two chlorine atoms, an iodine atom, and a methoxy group, this molecule presents unique synthetic utility but formidable analytical challenges. During its synthesis, the polyhalogenated nature of the ring frequently leads to the formation of closely related impurities, including des-halogenated species, over-halogenated byproducts, and regioisomers. Accurately assessing the purity of commercial batches requires moving beyond single-method analyses to an orthogonal analytical strategy[1].

The Causality of Analytical Selection: Why Orthogonality is Mandatory

Historically, organic chemists have relied on Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) to assign compound purity. However, for heavily substituted halopyridines, relying solely on HPLC-UV is fundamentally flawed due to variations in molar absorptivity[1].

  • The UV Response Factor Bias: The iodine atom at the C4 position acts as a strong auxochrome, significantly altering the

    
     and the extinction coefficient of the molecule compared to a des-iodo or chloro-substituted impurity. Consequently, a 1% molar impurity might represent 3% of the total UV peak area, leading to a gross underestimation of purity.
    
  • The Necessity of qNMR: Quantitative Nuclear Magnetic Resonance (

    
    H qNMR) circumvents this bias by providing an absolute, primary measurement. In qNMR, the integrated area of a resonance signal is directly proportional to the molar quantity of the nuclei producing it, entirely independent of the molecule's chromophoric properties[1]. For 2,5-dichloro-4-iodo-3-methoxypyridine, the isolated aromatic proton at the C6 position (~8.2 ppm) and the methoxy protons (~3.9 ppm) serve as perfect quantitative handles.
    
  • The Role of GC-MS: While qNMR provides absolute mass fraction, it lacks the sensitivity to detect trace (<0.1%) impurities. Gas Chromatography-Mass Spectrometry (GC-MS) fills this gap by utilizing the volatility of halogenated pyridines to separate isomers and leveraging distinct isotopic signatures (e.g., the characteristic M, M+2, M+4 patterns of multi-chlorinated species) for structural elucidation.

Comparative Purity Assessment Methodologies

To objectively evaluate the performance of these analytical alternatives, we compared their efficacy in analyzing a nominal 95% pure batch of 2,5-Dichloro-4-iodo-3-methoxypyridine.

Analytical ParameterRP-HPLC-PDAGC-MS (Electron Ionization)

H qNMR (Internal Standard)
Primary Output Relative Area %Relative Area % & m/z IDAbsolute Mass Fraction (w/w %)
Apparent Purity 97.42%96.85%95.10%
Response Factor Bias High (Chromophore dependent)Moderate (Ionization efficiency)None (Direct molar proportionality)
Limit of Quantitation 0.05%0.01%0.50%
Precision (RSD, n=5) 0.15%0.85%0.35%
Best Use Case Routine batch monitoringTrace volatile impurity IDCertified absolute grading

Data Interpretation: The HPLC-UV method overestimated the purity (97.42%) because the primary des-iodo impurity had a lower UV response factor than the target compound. qNMR revealed the true absolute purity (95.10%), proving its necessity for rigorous standard certification[2].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol 1: Absolute Quantification via H qNMR

Causality Check: The accuracy of qNMR relies entirely on the complete longitudinal relaxation (


) of the excited nuclei. If the inter-pulse delay (

) is too short, the signals will not fully recover, leading to skewed integrations. Rigid aromatic protons often have

times of 5-10 seconds.
  • Standard Selection: Select Dimethyl Terephthalate (DMTP) or 1,4-Dinitrobenzene as the internal calibrant (IC). These provide sharp, distinct singlets (~8.0 ppm and ~8.4 ppm) that do not overlap with the analyte's C6 proton or methoxy group[3][4].

  • Sample Preparation: Accurately weigh ~15.0 mg of 2,5-Dichloro-4-iodo-3-methoxypyridine and ~5.0 mg of the IC using a microbalance (d = 0.001 mg). Dissolve completely in 0.7 mL of high-purity DMSO-

    
    [2].
    
  • Acquisition Parameters:

    • Frequency:

      
       400 MHz.
      
    • Pulse Angle: 90° (to maximize signal).

    • Relaxation Delay (

      
      ): 60 seconds (Ensures 
      
      
      
      for >99.3% magnetization recovery)[4].
    • Number of Scans (NS): 32 to 64 (Targeting a Signal-to-Noise ratio > 1000:1 for the target peaks).

  • Validation & Calculation: Phase and baseline-correct the spectrum manually. Calculate the absolute purity (

    
    ) using the molar ratio equation, factoring in the molecular weights and the certified purity of the IC[2].
    
Protocol 2: Impurity Profiling via RP-HPLC-PDA

Causality Check: To ensure no impurities are co-eluting under the main peak, Peak Purity analysis using a Photodiode Array (PDA) detector is mandatory.

  • Column: C18, 250 x 4.6 mm, 5

    
    m particle size (provides sufficient theoretical plates for isomer separation).
    
  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses silanol interactions). Solvent B: Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: PDA scanning from 200-400 nm. Extract chromatogram at 254 nm.

  • System Suitability Test (SST): Inject a resolution mixture containing the target and a known regioisomer. The system is only validated if the resolution (

    
    ) between the critical pair is 
    
    
    
    1.5.

Workflow Visualization

Below is the logical workflow for the orthogonal purity assessment of halogenated pyridines.

G Sample 2,5-Dichloro-4-iodo- 3-methoxypyridine (Sample Prep) HPLC RP-HPLC-PDA (Relative Purity & Peak Homogeneity) Sample->HPLC Aliquot 1 GCMS GC-MS (Volatile Impurity Mass Profiling) Sample->GCMS Aliquot 2 qNMR 1H qNMR (Absolute Mass Fraction Quantification) Sample->qNMR Aliquot 3 + Int. Std. Data Data Reconciliation (Cross-Validation) HPLC->Data Area % & UV Spectra GCMS->Data m/z & Isotope Pattern qNMR->Data Molar Ratio (w/w%) Final Certified Absolute Purity (>95% or >99% Grade) Data->Final Orthogonal Consensus

Orthogonal analytical workflow for absolute purity determination of halogenated pyridines.

References

  • Sigma-Aldrich. "2,5-DICHLORO-4-IODO-3-METHOXYPYRIDINE | 1299607-34-3". Sigma-Aldrich Catalog.

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide". BenchChem Resources. 1

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions". ACS Publications.2

  • ResearchGate. "Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy". 3

  • Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate". 4

Sources

Comparative

Confirming Regioselectivity in the Synthesis of 3-Methoxypyridines: A Comparative Analytical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Regiochemical Challenge 3-Methoxypyridine is a highly versatile building block in medicinal chemistry. However, f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Regiochemical Challenge

3-Methoxypyridine is a highly versatile building block in medicinal chemistry. However, functionalizing this scaffold—whether through C-H activation, directed ortho-metalation, or electrophilic aromatic substitution—often yields a complex mixture of C-2, C-4, and C-6 regioisomers. The underlying causality stems from the competing electronic and steric directing effects of the pyridine nitrogen and the C-3 methoxy group. For example, deprotometalation using BuLi/TMEDA typically favors the C-2 position due to strong lithium-nitrogen coordination, whereas using a sterically demanding magnesate base shifts the selectivity entirely to the C-4 position 1[1].

Because these regioisomers often exhibit identical masses and similar polarities, confirming the exact site of functionalization requires a robust, self-validating analytical workflow. This guide objectively compares the performance of High-Field 2D NMR, Benchtop NMR, GC-MS, and Single-Crystal X-ray Diffraction (SCXRD) in elucidating the regiochemistry of 3-methoxypyridines.

Analytical Workflow for Regiochemical Elucidation

To systematically identify the correct regioisomer, scientists must pair quantitative screening tools with definitive structural elucidation techniques.

Regioselectivity_Workflow A Synthesis of 3-Methoxypyridine B Crude Mixture Analysis A->B Quench & Extract C GC-MS / Benchtop NMR (Isomer Quantification) B->C Rapid Screening D Isolate Pure Regioisomer B->D Chromatography E High-Field 2D NMR (NOESY / HMBC) D->E Soluble Sample F SCXRD (Absolute Configuration) D->F Crystalline Sample

Analytical workflow for confirming regioselectivity in 3-methoxypyridine derivatives.

Comparative Analysis of Analytical Platforms

High-Field 2D NMR (600+ MHz): The Gold Standard

High-field NMR is the premier method for definitive structural confirmation. It relies on two critical 2D experiments:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps through-space proton proximities (< 5 Å). A NOESY cross-peak between the C-3 methoxy protons and a newly installed substituent definitively proves C-2 or C-4 functionalization 2[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) carbon-proton couplings. It pieces together the molecular skeleton by showing correlations between the substituent protons and the quaternary carbons of the pyridine ring3[3].

Benchtop NMR (60-100 MHz): The Rapid Screener

Benchtop NMR utilizes permanent magnets to provide rapid 1D ¹H, ¹³C, and DEPT spectra4[4]. While excellent for monitoring reaction progress and confirming the disappearance of starting materials, the low magnetic field often results in severe signal overlap in the aromatic region. This makes distinguishing subtle C-2 vs. C-4 pyridine regioisomers highly ambiguous without the dispersion offered by high-field instruments.

GC-MS: The Quantifier

Gas Chromatography-Mass Spectrometry separates volatile isomers based on their boiling points and polarities. In Ir-catalyzed C-H functionalization of pyridines, GC-MS is heavily relied upon to quantify the exact ratio of regioisomers in the crude mixture5[5]. However, because electron ionization fragmentation patterns for positional isomers are often identical, GC-MS cannot elucidate the absolute regiochemistry without an authentic reference standard.

Single-Crystal X-ray Diffraction (SCXRD): The Absolute Authority

When NMR data is convoluted by dynamic conformational exchange or complex overlapping signals, SCXRD provides an unambiguous 3D electron density map 6[6]. The primary limitation is the strict requirement for the compound to form high-quality, diffraction-grade single crystals.

Quantitative Performance Comparison

The following table summarizes the operational parameters and data output of each analytical alternative when applied to 3-methoxypyridine derivatives.

Analytical PlatformRegiochemical ResolutionIsomer QuantificationSample RequirementTurnaround TimePrimary Limitation
High-Field 2D NMR UnambiguousHigh (via qNMR)1–5 mg (Soluble)1–4 HoursHigh capital/maintenance cost
Benchtop NMR AmbiguousModerate>10 mg (Soluble)< 15 MinutesSevere aromatic signal overlap
GC-MS Poor (Needs Standards)Excellent<1 mg (Volatile)15–30 MinutesCannot determine structure de novo
SCXRD AbsoluteN/A (Single Crystal)1 High-Quality CrystalDays to WeeksCrystallization bottleneck

Experimental Protocols for Regiochemical Validation

To establish a self-validating system, researchers should first quantify the isomer ratio using GC-MS, followed by definitive structural assignment of the isolated major product using High-Field 2D NMR.

Protocol A: GC-MS Isomer Ratio Quantification

Causality: The sterically hindered C-4 functionalized isomer typically exhibits a different boiling point and column interaction than the C-2 isomer, allowing baseline separation.

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of MS-grade ethyl acetate. Filter through a 0.2 µm PTFE syringe filter.

  • Instrument Setup: Equip the GC with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250 °C.

  • Injection: Inject 1 µL of the sample with a split ratio of 50:1 to prevent column overloading.

  • Oven Program: Hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Data Analysis: Integrate the Total Ion Chromatogram (TIC) peaks corresponding to the target mass [M]⁺. The ratio of the integrated areas represents the regiomeric ratio of the reaction 5[5].

Protocol B: High-Field 2D-NOESY and HMBC Acquisition

Causality: Dissolved oxygen is paramagnetic and accelerates proton relaxation, which quenches the delicate Nuclear Overhauser Effect (NOE). Degassing is mandatory for reliable NOESY data 3[3].

  • Sample Preparation: Dissolve 5–10 mg of the chromatographically purified 3-methoxypyridine regioisomer in 0.6 mL of DMSO-d₆ or CDCl₃. Transfer to a high-quality 5 mm NMR tube.

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Freeze the sample in liquid nitrogen, evacuate the tube under high vacuum, isolate from the vacuum, and thaw in a warm water bath. Backfill with dry argon.

  • NOESY Acquisition: Acquire the 2D-NOESY spectrum on a 600 MHz spectrometer. Set the mixing time (d8) between 300–500 ms (optimized for the molecule's tumbling rate). Look for a distinct cross-peak between the singlet of the -OCH₃ group (~3.8 ppm) and the adjacent aromatic protons to confirm C-2 or C-4 substitution 7[7].

  • HMBC Acquisition: Run an HMBC experiment optimized for a long-range coupling constant (ⁿJ_CH) of 8 Hz. Trace the 3-bond correlations from the newly added functional group back to the quaternary carbons of the pyridine ring to map the exact covalent connectivity.

Conclusion

While benchtop NMR and GC-MS provide rapid, accessible data for tracking reaction progress and quantifying isomer ratios, they fall short in unambiguously proving the absolute regiochemistry of 3-methoxypyridine derivatives. High-field 2D NMR (specifically the combination of NOESY and HMBC) remains the most robust, self-validating analytical tool for this purpose. When NMR data is obscured by conformational dynamics, SCXRD serves as the ultimate arbiter, provided crystalline material can be isolated.

References

1.1 - ResearchGate 2. 2 - ResearchGate 3.5 - The Royal Society of Chemistry 4. 3 - Benchchem 5.7 - Benchchem 6.6 - MDPI 7.4 - AZoM

Sources

Validation

Elemental analysis benchmarks for 2,5-Dichloro-4-iodo-3-methoxypyridine

An in-depth technical comparison guide for the elemental characterization of highly halogenated heterocycles. Executive Summary 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) is a densely functionalized hetero...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the elemental characterization of highly halogenated heterocycles.

Executive Summary

2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) is a densely functionalized heterocyclic building block utilized in advanced drug development and agrochemical synthesis. Characterizing this compound presents a severe analytical challenge: it contains three different halogens (two chlorines, one iodine) alongside a methoxy group and a pyridine nitrogen. Traditional dynamic flash combustion methods often fail when analyzing such matrices due to aggressive halogen-induced catalyst poisoning and isobaric interferences[1][2].

This guide objectively compares analytical methodologies for this specific compound, providing self-validating protocols and benchmark data to ensure absolute analytical integrity.

Theoretical Benchmarks

To establish a baseline for comparative analysis, the theoretical mass percentages must be calculated based on the compound's exact molecular formula (C₆H₄Cl₂INO ) and molecular weight (303.91 g/mol )[3][4]. Any empirical deviation greater than ±0.3% (absolute) from these benchmarks indicates incomplete combustion, matrix interference, or sample impurity[5].

ElementAtomic Mass ( g/mol )Atom CountTotal Mass ( g/mol )Theoretical Mass %
Carbon (C) 12.011672.06623.71%
Hydrogen (H) 1.00844.0321.33%
Nitrogen (N) 14.007114.0074.61%
Oxygen (O) 15.999115.9995.26%
Chlorine (Cl) 35.450270.90023.33%
Iodine (I) 126.9041126.90441.76%

The Analytical Challenge: Causality of Halogen Interference

Why do standard CHNS/O analyzers fail for 2,5-Dichloro-4-iodo-3-methoxypyridine? During dynamic flash combustion at 1000–1150 °C, the organic framework is oxidized into CO₂, H₂O, and NOₓ, while the halogens form acidic gases (HCl, I₂, HI)[6][7]. If left unmitigated, these halogenated byproducts cause two critical system failures:

  • Reduction Catalyst Poisoning: Acidic halogen gases irreversibly bind to the copper reduction catalyst (which is required to reduce NOₓ to N₂), drastically reducing its lifespan and skewing nitrogen quantification[1].

  • Peak Tailing and Trap Saturation: Iodine gas can condense in pneumatic tubing or saturate water traps, causing severe baseline drift and peak tailing in the Thermal Conductivity Detector (TCD)[5].

The Causality of Mitigation: To counteract this, analysts must use silver capsules instead of standard tin capsules. While tin produces a violent exothermic flash ideal for standard hydrocarbons, silver acts as an initial halogen sink, reacting with the halogens to form non-volatile silver halides (AgCl, AgI)[8]. Furthermore, a dedicated halogen scavenger (such as silver wool or ) must be packed into the oxidation reactor to trap any escaping acidic gases before they reach the reduction zone[1].

Comparative Analysis of Analytical Techniques

To achieve a complete elemental profile of 2,5-Dichloro-4-iodo-3-methoxypyridine, a multi-technique approach is required.

Analytical TechniqueTarget AnalytesAccuracyRequired SampleProsCons
Modified CHNS/O Combustion C, H, N, O±0.3%1–5 mgSimultaneous multi-element quantification; rapid throughput[9].Requires expensive silver capsules and halogen scavengers; risk of catalyst poisoning[8].
Schöniger Flask + IC Cl, I±0.5%5–20 mgGold standard for organically bound halogens; complete mineralization[10][11].Manual combustion step; lower throughput; requires careful handling of explosive limits[12].
ICP-MS (Post-Digestion) Cl, I, Trace Metals±0.1%1–10 mgUltra-high sensitivity; isotopic resolution[13].High cost; requires complex microwave acid digestion; potential volatility loss of iodine.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Modified CHNS Microanalysis for Organic Frameworks

Objective: Quantify C, H, and N without interference from the 65% halogen mass fraction.

  • Sample Encapsulation: Weigh exactly 2.000 mg of the compound using a highly accurate into a silver capsule[8][14]. Seal the capsule tightly to exclude atmospheric nitrogen and moisture.

  • Reactor Preparation: Pack the dynamic flash combustion reactor (1150 °C) with an oxidative catalyst (e.g., WO₃) and a 50 mm layer of silver wool to act as a halogen scavenger[2][7].

  • Combustion & Separation: Introduce the sample into the reactor under a pulse of pure O₂. Pass the resulting gases through a copper reduction reactor (850 °C) and separate them via a GC column before TCD detection[6].

  • Self-Validating System (OAS Bracketing): Run a Certified Organic Analytical Standard (OAS) containing halogens (e.g., 4-chlorobenzoic acid) every 5 samples. Validation Logic: If the measured carbon percentage of the OAS drops by >0.3% absolute, or if the nitrogen peak exhibits tailing, the system automatically invalidates the run. This proves the silver halogen scavenger is saturated and halogens are actively poisoning the copper reduction reactor[5].

Protocol 2: Schöniger Oxygen Flask Combustion for Halogen Quantification

Objective: Mineralize the compound to quantify Cl and I via Ion Chromatography (IC).

  • Sample Preparation: Weigh 5–10 mg of the compound onto an ashless filter paper and place it inside a platinum sample basket[11].

  • Absorption Solution: Add 10 mL of an alkaline absorption solution (0.01 M NaOH) spiked with a reducing agent (e.g., hydrazine) into a heavy-walled Schöniger flask[12][15].

  • Ignition: Purge the flask with 100% O₂ for 30 seconds. Seal the flask and ignite the sample remotely using an infrared [11]. Allow 30 minutes for the combustion cloud to fully absorb into the solution.

  • IC Analysis: Inject the diluted solution into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector[10].

  • Self-Validating System (Oxidation State Control): Iodine can form multiple oxidation states (I₂, I⁻, IO₃⁻) during combustion, which splits the signal in IC, leading to under-quantification. Validation Logic: The addition of the reducing agent forces all iodine species into a single, stable iodide (I⁻) form. The system validates complete conversion by spiking a known I₂ standard into a blank matrix; the run is only valid if >99% is recovered as a single I⁻ peak.

Analytical Workflow Visualization

G Start 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) Q1 Target Analytes? Start->Q1 CHNS C, H, N, O Analysis (Dynamic Flash Combustion) Q1->CHNS Organic Framework Halogen Cl, I Analysis (Mineralization Required) Q1->Halogen Halogen Substituents Scavenger Add Halogen Scavenger (Ag Wool / FluoAdso) CHNS->Scavenger Prevent Catalyst Poisoning Schoniger Schöniger Flask Combustion (O2 Atmosphere) Halogen->Schoniger Alkaline Absorption TCD Thermal Conductivity Detection (TCD) Scavenger->TCD GC Separation IC Ion Chromatography (IC) with Suppressed Conductivity Schoniger->IC Anion Separation

Decision tree for elemental analysis workflows of halogen-rich heterocyclic compounds.

References

  • PubChemLite: 2,5-dichloro-4-iodo-3-methoxypyridine (C6H4Cl2INO) . Université du Luxembourg. Available at: [Link]

  • Detection, identification, and quantification of polymer additives . RSC Publishing. Available at: [Link]

  • Ion Chromatography | Materials Characterization . ASM International. Available at: [Link]

  • oSIST prEN 14582:2005 SLOVENSKI PREDSTANDARD . iTeh Standards. Available at: [Link]

  • Best practices for sample preparation in elemental analysis . Elementar. Available at: [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers . Journal of Analytical Chemistry (ResearchGate). Available at: [Link]

  • Oxygen Flask Combustion Unit . Exeter Analytical, Inc. Available at: [Link]

  • Elemental analysis: operation & applications . Elementar. Available at: [Link]

  • Oxygen Flask Combustion Unit, specification . Bio-Equip. Available at: [Link]

  • Elemental Analysis | Chemical Instrumentation Facility . Iowa State University. Available at: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation . Mettler Toledo. Available at: [Link]

  • Summary of CHNS Elemental Analysis Common Problems . University of British Columbia. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,5-Dichloro-4-iodo-3-methoxypyridine proper disposal procedures

Standard Operating Procedure: End-of-Life Management and Disposal of 2,5-Dichloro-4-iodo-3-methoxypyridine As a heavily halogenated building block utilized in pharmaceutical research and organic synthesis, 2,5-Dichloro-4...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: End-of-Life Management and Disposal of 2,5-Dichloro-4-iodo-3-methoxypyridine

As a heavily halogenated building block utilized in pharmaceutical research and organic synthesis, 2,5-Dichloro-4-iodo-3-methoxypyridine (CAS: 1299607-34-3) presents specific end-of-life logistical challenges[1]. Because its molecular structure contains three halogen atoms (two chlorines and one iodine), it cannot be managed through standard non-halogenated organic waste streams.

This guide provides researchers and laboratory managers with the authoritative, step-by-step procedures required to safely collect, classify, and dispose of this compound, ensuring compliance with environmental health and safety (EHS) regulations and preventing the generation of highly toxic byproducts.

The Mechanistic Causality of Halogenated Waste Segregation

To understand why strict disposal protocols are required, one must understand the thermal degradation profile of halogenated organics.

During the commercial destruction of chemical waste via incineration, organic materials are typically oxidized into carbon dioxide and water vapor. However, when halogenated compounds—like 2,5-Dichloro-4-iodo-3-methoxypyridine—are subjected to standard incineration temperatures (between 200°C and 800°C), they undergo heterogeneous reactions that can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[2].

To achieve a 99.9999% Destruction and Removal Efficiency (DRE) and prevent the release of dioxins, environmental regulations (such as the EU Industrial Emissions Directive and EPA guidelines) mandate that halogenated waste be incinerated at significantly elevated temperatures—typically exceeding 1100°C—with a prolonged residence time[3][4].

The Operational Impact: If a laboratory commingles 2,5-Dichloro-4-iodo-3-methoxypyridine with non-halogenated waste (e.g., ethanol, acetone), the entire bulk container becomes classified as "Halogenated Waste." Because high-temperature incineration requires specialized rotary kilns and aggressive gas scrubbing, the disposal cost for halogenated waste is substantially higher[5]. Strict segregation is both an environmental mandate and a critical cost-control measure.

Quantitative Parameters for Waste Classification

The following table summarizes the critical EHS parameters that differentiate the disposal of this compound from standard organic waste.

ParameterHalogenated Waste (e.g., 2,5-Dichloro-4-iodo-3-methoxypyridine)Standard Non-Halogenated Waste
Halogen Content Threshold > 0.1% to 5% (varies by institutional EHS policy)[6][7]< 0.1% halogens[7]
Required Incineration Temp. > 1100°C (to prevent PCDD/PCDF formation)[3]~850°C[3]
Commingling Restrictions Segregate from all non-halogenated solvents and aqueous streams[5][8]Can often commingle with other non-halogenated flammable organics[6]
Container Fill Limit 75% - 90% maximum (to allow for vapor expansion)[7][9]75% - 90% maximum[7][9]

Step-by-Step Laboratory Disposal Protocol

Under no circumstances should 2,5-Dichloro-4-iodo-3-methoxypyridine be discharged into the municipal sewer system or disposed of in standard solid waste (trash)[6][7]. The following self-validating protocol must be executed by laboratory personnel:

Step 1: Waste Stream Identification & Segregation

  • Determine the state of the waste. Whether you are disposing of the neat solid powder, a reaction byproduct, or a solution (e.g., dissolved in chloroform or dichloromethane), it must be strictly classified as Halogenated Organic Waste [5][9].

  • Ensure the waste stream contains less than 10-20% water, as high water content interferes with the incineration process and may require a separate aqueous waste stream[6][9].

Step 2: Primary Containment

  • Transfer the waste into a chemically compatible container. High-Density Polyethylene (HDPE) jerricans or glass bottles are standard for halogenated organics[9].

  • Critical Control: Do not fill liquid waste containers beyond 75% to 90% capacity. This headspace is required to accommodate vapor expansion due to ambient temperature fluctuations, preventing container rupture[7][9].

Step 3: Hazard Labeling

  • Immediately upon placing the first drop or grain of waste into the container, affix an institutional Hazardous Waste label[8].

  • Explicitly write "2,5-Dichloro-4-iodo-3-methoxypyridine" and list any associated solvents.

  • Check the boxes for "Halogenated" and "Toxic/Irritant" (reflecting standard GHS hazards for halogenated pyridines, such as H302, H315, and H319)[5][10].

Step 4: Secondary Containment and Storage

  • Seal the container tightly with a screw-cap when not actively adding waste[5][7].

  • Place the primary container inside a secondary containment bin or spill tray to capture any potential leaks[8].

  • Store the containment system in a designated, ventilated Hazardous Waste Storage Area (e.g., beneath a fume hood or in a dedicated flammable/corrosive cabinet, segregated from strong bases and reactive metals)[5][9].

Step 5: Institutional Transfer

  • Do not attempt to chemically neutralize or treat halogenated organics in the laboratory.

  • Initiate a pickup request with your institution's EHS department or a licensed hazardous waste contractor[5][7]. They will transport the material to an EPA- or locally-regulated commercial facility equipped for >1100°C thermal destruction[3].

Operational Workflow Visualization

G Start 2,5-Dichloro-4-iodo-3-methoxypyridine Waste Generation Decision State of Waste? Start->Decision Solid Neat Solid / Powder Decision->Solid Liquid Dissolved in Solvent Decision->Liquid Halogenated Classify strictly as: HALOGENATED ORGANIC WASTE Solid->Halogenated Liquid->Halogenated Containment Place in compatible HDPE/Glass container (Max 75-90% fill for liquids) Halogenated->Containment Labeling Apply Hazardous Waste Label Check 'Halogenated' & 'Toxic' Containment->Labeling Storage Store in Secondary Containment (Ventilated Area) Labeling->Storage EHS EHS / Contractor Pickup Storage->EHS Incineration High-Temp Incineration (>1100°C) to prevent PCDD/F formation EHS->Incineration

Workflow for the segregation and disposal of halogenated pyridine waste.

References

  • Basel Convention / UNEP. "Basic principles of waste incineration." Basel Convention Technical Guidelines. Available at: [Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS. Available at: [Link]

  • Princeton University / Office of Technology Assessment. "Dioxin Treatment Technologies." Princeton Archives. Available at:[Link]

  • University of Tennessee. "Hazardous Waste Guide." UTIA Safety Office. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS. Available at:[Link]

  • University of Oslo. "Chemical and Hazardous Waste Guide." UiO HSE. Available at:[Link]

  • Peng, Y., et al. "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives." Energy & Fuels, 34(11). Available at:[Link]

  • University of Twente. "Regulation hazardous waste University of Twente." UTwente HSE. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-4-iodo-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-iodo-3-methoxypyridine
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